molecular formula C6H11NO2 B1662103 (R)-4-Isopropyloxazolidin-2-one CAS No. 95530-58-8

(R)-4-Isopropyloxazolidin-2-one

カタログ番号: B1662103
CAS番号: 95530-58-8
分子量: 129.16 g/mol
InChIキー: YBUPWRYTXGAWJX-YFKPBYRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-4-Isopropyloxazolidin-2-one is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-4-Isopropyl-2-oxazolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4R)-4-propan-2-yl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUPWRYTXGAWJX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348923
Record name (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95530-58-8
Record name (R)-4-Isopropyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95530-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-(Propan-2-yl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-4-Isopropyloxazolidin-2-one physical properties and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties and Stability of (R)-4-Isopropyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral auxiliary agent widely employed in asymmetric synthesis. As a member of the Evans oxazolidinone family, it provides a robust method for the stereocontrolled formation of carbon-carbon bonds, which is a critical step in the synthesis of complex chiral molecules, including many pharmaceutical compounds. Its efficacy stems from the rigid structure that provides a predictable steric environment, directing the approach of electrophiles to one face of a prochiral enolate. This guide provides a detailed overview of its physical properties and stability, crucial for its effective application in a laboratory and developmental setting.

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in reactions.

PropertyValue
Appearance White to off-white crystalline solid or powder[1][2][3]
Molecular Formula C₆H₁₁NO₂[1][3]
Molecular Weight 129.16 g/mol [4]
Melting Point 70-74 °C[2][5][3][4][6]
Boiling Point 291.1 °C at 760 mmHg (estimate)[5]
Density ~1.04 g/cm³[2][5]
Specific Rotation [α]²⁰/D +17° (c=6, ethanol); [α] -18° (c=1, ethanol)[2][5][6][7] Note: The sign of rotation can vary based on the reporting convention, but the magnitude is consistent.
Solubility Soluble in water and ethanol[1][2][5]
Flash Point 129.9 °C[2][5]

Stability and Storage

This compound exhibits good thermal stability under standard laboratory conditions but will decompose at temperatures exceeding 200°C[1]. For optimal stability and to prevent degradation, it should be stored in a tightly sealed container in a dry and well-ventilated area[1][8]. The recommended storage temperature is at room temperature, though some suppliers suggest storage at temperatures below 25°C or even refrigerated conditions (0-6°C) to maintain long-term chemical integrity[1][5][9].

The compound is stable under normal pressure and temperature but is incompatible with strong oxidizing agents, strong acids, and strong bases[1][10]. Contact with moisture should also be avoided[1]. Hazardous decomposition products upon combustion include nitrogen oxides, carbon monoxide, and carbon dioxide[1][10].

Experimental Protocols

Determination of Melting Point

The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

  • Apparatus : Capillary melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.

  • Procedure :

    • A small amount of the crystalline this compound is placed in a capillary tube and packed down to a height of 1-2 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (70-74°C).

    • The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned to liquid is the end of the range.

Determination of Specific Rotation

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter.

  • Apparatus : Polarimeter, sodium lamp (D-line, 589 nm), polarimeter cell (1 dm), volumetric flask, analytical balance.

  • Procedure :

    • A solution of this compound is prepared by accurately weighing a sample and dissolving it in a precise volume of a specified solvent (e.g., ethanol) in a volumetric flask. A typical concentration is 6 g per 100 mL of ethanol.

    • The polarimeter is calibrated with a blank solvent-filled cell.

    • The prepared solution is transferred to the 1 dm polarimeter cell, ensuring no air bubbles are present in the light path.

    • The observed rotation (α) is measured at a constant temperature (e.g., 20°C).

    • The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • c = concentration of the solution in g/mL

Application in Asymmetric Synthesis: Experimental Workflow

This compound is a cornerstone of the Evans asymmetric alkylation methodology. This process allows for the highly diastereoselective alkylation of an enolate. A typical workflow is outlined below.

G Aux This compound Base1 n-BuLi, THF, -78°C Aux->Base1 Deprotonation Acyl_Chloride Acyl Chloride (R'COCl) Base2 LDA or NaHMDS, THF, -78°C Acylated_Aux N-Acyl Oxazolidinone Acyl_Chloride->Acylated_Aux Acylation Acylated_Aux->Base2 Enolate Formation Enolate Chiral Z-Enolate Base2->Enolate Electrophile Electrophile (R''-X) Enolate->Electrophile Alkylation Alkylated_Product Alkylated N-Acyl Oxazolidinone Electrophile->Alkylated_Product Cleavage_Reagent e.g., LiOH, H₂O₂ Alkylated_Product->Cleavage_Reagent Hydrolysis Final_Product Chiral Carboxylic Acid Cleavage_Reagent->Final_Product Recovered_Aux Recovered Auxiliary Cleavage_Reagent->Recovered_Aux

Caption: Workflow for asymmetric alkylation using an Evans oxazolidinone auxiliary.

The logical relationship in the diastereoselective alkylation step is based on the steric influence of the isopropyl group, which directs the incoming electrophile.

G cluster_0 Enolate Formation and Conformation cluster_1 Electrophilic Attack cluster_2 Stereochemical Outcome Enolate Z-Enolate forms a rigid, chelated five-membered ring. Steric_Block Isopropyl group at C4 sterically shields the top face. Enolate->Steric_Block Approach Electrophile (E⁺) approaches from the less hindered bottom face. Steric_Block->Approach Directs Outcome Formation of a single diastereomer with high selectivity. Approach->Outcome Results in

References

(R)-4-Isopropyloxazolidin-2-one CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-4-Isopropyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral auxiliary widely employed in asymmetric synthesis. Its rigid heterocyclic structure and the stereodirecting influence of the isopropyl group make it a valuable tool for the stereocontrolled synthesis of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, applications in asymmetric synthesis with supporting quantitative data, and detailed experimental protocols.

Compound Identification and Properties

The fundamental properties of this compound are summarized below, providing key identifiers and physicochemical data.

PropertyValueReference(s)
CAS Number 95530-58-8
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Appearance White to light yellow crystalline powder
Melting Point 70-72 °C
Optical Activity [α]²⁰/D +17° (c = 6 in ethanol)
SMILES CC(C)[C@@H]1COC(=O)N1
InChI Key YBUPWRYTXGAWJX-YFKPBYRVSA-N

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral auxiliary to direct the stereochemical outcome of reactions such as alkylations, aldol additions, and Diels-Alder reactions. The auxiliary is first acylated, and the resulting N-acyl derivative is then used in the desired stereoselective transformation.

Quantitative Data on Performance

The effectiveness of oxazolidinone auxiliaries is demonstrated by the high diastereoselectivity achieved in various carbon-carbon bond-forming reactions. The following table presents comparative data for related N-acyloxazolidinones in asymmetric alkylation and aldol reactions.

Table 1: Asymmetric Alkylation of N-Acyloxazolidinones

EntryN-AcyloxazolidinoneElectrophileBaseSolventTemp. (°C)Yield (%)Diastereomeric Ratio (d.r.)
1N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzyl bromideLDATHF-7892>99:1
2N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneMethyl iodideNaHMDSTHF-788595:5
3N-Butyryl-(R)-4-phenyl-2-oxazolidinoneAllyl iodideLHMDSTHF-789098:2

Table 2: Asymmetric Aldol Reactions with N-Acyloxazolidinones

EntryN-AcyloxazolidinoneAldehydeLewis Acid/BaseSolventTemp. (°C)Yield (%)Diastereomeric Ratio (d.r.)
1N-Propionyl-(S)-4-benzyl-2-oxazolidinoneBenzaldehydeBu₂BOTf / DIPEACH₂Cl₂-78 to 085>99:1 (syn)
2N-Propionyl-(S)-4-isopropyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / Et₃NCH₂Cl₂-78 to 09198:2 (syn)
3N-Propionyl-(R)-4-phenyl-2-oxazolidinonePropionaldehydeTiCl₄ / DIPEACH₂Cl₂-78 to 08895:5 (syn)

Experimental Protocols

Detailed methodologies for the N-acylation of the chiral auxiliary and a subsequent asymmetric aldol reaction are provided below. These protocols are fundamental to the application of this compound in synthesis.

Protocol 1: N-Acylation of this compound[4][6]

This procedure describes the acylation of the oxazolidinone, a necessary first step for its use as a chiral auxiliary.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (e.g., propionyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Asymmetric Boron-Mediated Aldol Reaction[4][6]

This protocol details a highly diastereoselective syn-aldol reaction using the N-acylated chiral auxiliary.

Materials:

  • N-Acyl-(R)-4-isopropyloxazolidin-2-one (from Protocol 1)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA or Et₃N (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to facilitate complete enolization.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.2 eq), either neat or as a solution in anhydrous CH₂Cl₂, dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Concentrate the mixture under reduced pressure to remove organic solvents.

  • Extract the aqueous residue with CH₂Cl₂ or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldol adduct by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the application of this compound in an asymmetric aldol reaction.

experimental_workflow cluster_acylation Protocol 1: N-Acylation cluster_aldol Protocol 2: Asymmetric Aldol Reaction cluster_cleavage Auxiliary Cleavage & Recovery start_aux This compound deprotonation Deprotonation (n-BuLi, -78 °C) start_aux->deprotonation acylation Acylation (Acyl Chloride, -78 °C to RT) deprotonation->acylation workup1 Aqueous Workup (NH4Cl) acylation->workup1 purification1 Purification (Chromatography) workup1->purification1 n_acyl_product N-Acyl-(R)-4-isopropyloxazolidin-2-one purification1->n_acyl_product enolate_formation Enolate Formation (Bu2BOTf, DIPEA, -78 to 0 °C) n_acyl_product->enolate_formation aldol_addition Aldol Addition (Aldehyde, -78 to 0 °C) enolate_formation->aldol_addition workup2 Oxidative Workup (H2O2) aldol_addition->workup2 purification2 Purification (Chromatography) workup2->purification2 aldol_adduct Diastereomerically Enriched Aldol Adduct purification2->aldol_adduct cleavage Cleavage of Auxiliary (e.g., LiOH, H2O2) aldol_adduct->cleavage final_product Chiral Product (e.g., β-Hydroxy Acid) cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Workflow for asymmetric aldol reaction using this compound.

The Synthesis of (R)-4-Isopropyloxazolidin-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-4-Isopropyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries, is a cornerstone in asymmetric synthesis, enabling the stereocontrolled formation of a wide array of chiral molecules. Its rigid structure and the steric hindrance provided by the isopropyl group allow for excellent diastereoselectivity in enolate alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and mechanistic insights, tailored for researchers, scientists, and professionals in drug development.

Synthetic Pathways and Methodologies

The most prevalent and efficient synthesis of this compound commences with the readily available and optically pure amino acid, (R)-valine. The general strategy involves the reduction of the carboxylic acid functionality to a primary alcohol, yielding (R)-valinol, which is subsequently cyclized to form the oxazolidinone ring. The choice of cyclizing agent is a critical parameter influencing reaction conditions and overall yield.

The overall synthetic workflow can be visualized as a two-step process:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization R_Valine (R)-Valine R_Valinol (R)-Valinol R_Valine->R_Valinol Reducing Agent (e.g., LiAlH4 or BH3-DMS) R_Valinol_2 (R)-Valinol Final_Product This compound R_Valinol_2->Final_Product Cyclizing Agent (e.g., Diethyl Carbonate, CO2, Phosgene Derivatives) G cluster_0 Mechanism with Diethyl Carbonate Valinol (R)-Valinol Intermediate1 Intermediate Valinol->Intermediate1 Nucleophilic attack of NH₂ on DEC DEC Diethyl Carbonate Product This compound Intermediate1->Product Intramolecular cyclization (nucleophilic attack of OH) and elimination of ethanol Ethanol Ethanol (by-product) G cluster_1 Mechanism with Carbon Dioxide Valinol_CO2 (R)-Valinol Carbamate Carbamate Intermediate Valinol_CO2->Carbamate Nucleophilic attack of NH₂ on CO₂ CO2 Carbon Dioxide Product_CO2 This compound Carbamate->Product_CO2 Intramolecular cyclization (nucleophilic attack of OH) and dehydration Water Water (by-product)

The (R)-4-Isopropyloxazolidin-2-one Auxiliary: A Technical Guide to Stereochemical Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Among the arsenal of techniques available to the synthetic chemist, the use of chiral auxiliaries remains a powerful and reliable strategy for controlling stereochemistry. (R)-4-Isopropyloxazolidin-2-one, a prominent member of the Evans' oxazolidinone auxiliaries, has proven to be an exceptionally effective tool for asymmetric synthesis, particularly in alkylation and aldol reactions. This technical guide provides an in-depth exploration of the mechanism by which this chiral auxiliary exerts its profound stereochemical control, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Core Mechanism of Stereochemical Control

The high degree of stereoselectivity observed with the this compound auxiliary is a consequence of a combination of steric and electronic factors that favor the formation of a single diastereomer in the product. The key mechanistic principles are outlined below:

1. Formation of a Z-Enolate: The process begins with the acylation of the nitrogen atom of the oxazolidinone ring. Subsequent deprotonation of the α-carbon of the acyl group using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), or through the use of a Lewis acid and a weaker base, selectively generates the (Z)-enolate.[1][2][3] The formation of the Z-isomer is crucial for the subsequent stereochemical outcome.

2. Chelation and the Zimmerman-Traxler Transition State: In the presence of a Lewis acid, such as dibutylboron triflate (Bu₂BOTf) or titanium tetrachloride (TiCl₄), the (Z)-enolate forms a rigid, six-membered ring transition state, commonly referred to as the Zimmerman-Traxler model.[4][5] The Lewis acid chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, locking the conformation of the molecule.[6][7]

3. Steric Hindrance and Facial Bias: The chiral environment is established by the isopropyl group at the C4 position of the oxazolidinone ring. This bulky substituent effectively blocks one face of the planar enolate, directing the incoming electrophile (e.g., an aldehyde or alkyl halide) to attack from the less hindered opposite face.[5][8]

4. Dipole Minimization: The conformation of the transition state is further stabilized by the minimization of dipole-dipole interactions between the carbonyl group of the auxiliary and the enolate's carbon-oxygen bond.[4][9] The preferred arrangement places these dipoles in an anti-orientation, contributing to the stability of the favored transition state.

5. Cleavage of the Auxiliary: After the stereoselective reaction, the chiral auxiliary can be cleanly removed under mild conditions, yielding the desired enantiomerically enriched product.[10][11] Common cleavage methods include hydrolysis with lithium hydroxide and hydrogen peroxide to give the carboxylic acid, reduction with lithium borohydride to afford the alcohol, or conversion to a Weinreb amide.

Quantitative Data on Diastereoselectivity

The use of this compound and its derivatives consistently leads to high levels of diastereoselectivity. The following tables summarize representative quantitative data from the literature for key reaction types.

Table 1: Diastereoselective Alkylation of N-Acyloxazolidinones

ElectrophileBaseDiastereomeric Ratio (d.r.)Reference
Allyl iodideNaN(TMS)₂98:2[12]
Benzyl bromideLDA>99:1[13]

Table 2: Diastereoselective Aldol Reactions with N-Acyloxazolidinones

AldehydeLewis AcidDiastereomeric Ratio (d.r.)Reference
BenzaldehydeBu₂BOTf>99:1 (syn)[4]
IsobutyraldehydeBu₂BOTf>99:1 (syn)[5]
PropionaldehydeTiCl₄High (syn)[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound auxiliary.

Protocol 1: N-Acylation of this compound

This procedure describes the acylation of the chiral auxiliary with propionyl chloride.

Materials:

  • This compound

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[13]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

Protocol 2: Diastereoselective Alkylation

This protocol details the diastereoselective alkylation of an N-acyloxazolidinone with benzyl bromide.[13]

Materials:

  • N-Propionyl-(R)-4-isopropyloxazolidin-2-one

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA or NaHMDS (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the enolate.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates completion.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

Protocol 3: Diastereoselective Boron-Mediated Aldol Reaction

This protocol describes the highly diastereoselective syn-aldol reaction using a boron enolate.[13]

Materials:

  • N-Propionyl-(R)-4-isopropyloxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add benzaldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Quench the reaction by the addition of MeOH, followed by a mixture of MeOH and 30% H₂O₂.

  • Stir vigorously for 1 hour.

  • Dilute with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the aldol adduct.

Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows described in this guide.

G cluster_acylation Acylation Workflow cluster_alkylation Alkylation Workflow start Start: this compound deprotonation Deprotonation (n-BuLi, -78 °C) start->deprotonation acylation Acylation (Acyl Chloride) deprotonation->acylation product N-Acyloxazolidinone acylation->product start_alk Start: N-Acyloxazolidinone enolate_form Enolate Formation (LDA, -78 °C) start_alk->enolate_form alkylation_step Alkylation (Electrophile) enolate_form->alkylation_step product_alk Diastereomerically Enriched Product alkylation_step->product_alk

Caption: General workflows for the acylation and subsequent alkylation of this compound.

G cluster_mechanism Mechanism of Stereochemical Control cluster_key_features Key Controlling Elements acyl_ox N-Acyloxazolidinone enolate (Z)-Enolate acyl_ox->enolate Base transition_state Chelated Zimmerman-Traxler Transition State enolate->transition_state Lewis Acid, Electrophile product Major Diastereomer transition_state->product Attack from less hindered face minor_product Minor Diastereomer transition_state->minor_product Sterically disfavored attack steric_bulk Isopropyl Group (Steric Shielding) chelation Lewis Acid Chelation (Rigid Conformation) dipole Dipole Minimization (Stabilization)

Caption: Simplified logical diagram illustrating the key factors in the stereochemical control mechanism.

G cluster_cleavage Auxiliary Cleavage Pathways start_cleavage Diastereomerically Pure Adduct hydrolysis Hydrolysis (LiOH, H₂O₂) start_cleavage->hydrolysis reduction Reduction (LiBH₄) start_cleavage->reduction weinreb Weinreb Amide Formation start_cleavage->weinreb acid Enantiomerically Pure Carboxylic Acid hydrolysis->acid alcohol Enantiomerically Pure Alcohol reduction->alcohol amide Enantiomerically Pure Weinreb Amide weinreb->amide

Caption: Common methods for the cleavage of the chiral auxiliary to yield the final product.

References

Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry and pharmaceutical development, the precise control of stereochemistry is paramount. Chiral auxiliaries have long stood as a robust and reliable strategy for the introduction of chirality in a predictable and controlled manner. This guide provides an in-depth overview of the core principles, applications, and experimental considerations for some of the most influential chiral auxiliaries in asymmetric synthesis.

Introduction to Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can, in principle, be recovered for reuse. The diastereomeric intermediate formed by the attachment of the chiral auxiliary allows for the differentiation of prochiral faces of the substrate, leading to the formation of one enantiomer of the product in excess.

The effectiveness of a chiral auxiliary is judged by several criteria:

  • High Stereoselectivity: It should induce a high degree of diastereoselectivity in the key bond-forming step, leading to a high enantiomeric excess (ee) in the final product.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently cleaved under mild conditions without racemization of the newly formed stereocenter.

  • Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield and purity.

  • Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on a well-understood model of the transition state.

This guide will focus on four of the most widely utilized classes of chiral auxiliaries: Evans' Oxazolidinones, Myers' Pseudoephedrine Amides, Enders' SAMP/RAMP Hydrazones, and Oppolzer's Sultams.

Evans' Oxazolidinones

Developed by David A. Evans, chiral oxazolidinone auxiliaries are among the most powerful and versatile tools for asymmetric synthesis, particularly for aldol reactions and alkylations.[1][2][3] They are typically derived from readily available amino acids.

Mechanism of Stereocontrol

The stereochemical outcome of reactions employing Evans' auxiliaries is generally rationalized by the formation of a chelated Z-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the electrophile to the opposite face. In the case of aldol reactions, this leads to the formation of the syn-aldol product.

References

Evans Auxiliaries: A Technical Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and diverse applications of Evans auxiliaries, a cornerstone of modern asymmetric synthesis. Developed by David A. Evans and his coworkers, these chiral oxazolidinone-based auxiliaries have become indispensable tools for the stereocontrolled construction of complex molecular architectures, finding critical applications in natural product synthesis and drug development. This document provides a detailed overview of their mechanism of action, experimental protocols for key transformations, and a summary of their performance in various reactions.

Core Concepts: Structure and Mechanism of Stereocontrol

Evans auxiliaries are chiral oxazolidinones, typically derived from readily available amino acids like L-phenylalanine or L-valine.[1] The core structure features a stereogenic center on the oxazolidinone ring which effectively directs the stereochemical outcome of reactions at a prochiral center on an attached acyl group.

The remarkable stereocontrol exerted by Evans auxiliaries stems from a combination of steric and electronic factors that govern the formation of a key intermediate: a (Z)-enolate. The generally accepted mechanism for stereoselective alkylation and aldol reactions involves the following key steps:

  • Acylation: The chiral oxazolidinone auxiliary is first acylated to introduce the desired carbonyl substrate.

  • Enolate Formation: Deprotonation of the α-carbon of the N-acyl group with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively forms a rigid, chelated (Z)-enolate. The metal cation is coordinated by both the enolate oxygen and the carbonyl oxygen of the auxiliary.

  • Stereoselective Electrophilic Attack: The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate. This steric hindrance directs the approach of an incoming electrophile to the less hindered face, resulting in a highly diastereoselective bond formation.[2]

  • Auxiliary Cleavage: After the desired stereocenter has been established, the chiral auxiliary can be cleanly removed under mild conditions to yield the enantiomerically enriched product (e.g., a carboxylic acid, alcohol, or amide), and the auxiliary can often be recovered and reused.[3]

The predictable stereochemical outcome is often rationalized using the Zimmerman-Traxler model for aldol reactions, which postulates a chair-like six-membered transition state.[4] The substituents on both the enolate and the aldehyde occupy equatorial positions to minimize steric interactions, and the substituent on the chiral auxiliary dictates the facial selectivity of the reaction.

Key Applications and Quantitative Performance

Evans auxiliaries are versatile and have been successfully employed in a wide range of stereoselective transformations, most notably alkylation, acylation, and aldol reactions.

Asymmetric Alkylation

The diastereoselective alkylation of N-acyloxazolidinones is a powerful method for the construction of chiral α-substituted carboxylic acid derivatives. The high degree of stereocontrol is consistently achieved with a variety of alkylating agents.

Electrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
Benzyl bromideLDA>99:195[3]
Allyl iodideNaHMDS98:288[2]
Methyl iodideKHMDS95:592[3]
tert-Butyl bromoacetateLDA>95:585N/A
Propargyl bromideNaHMDS>97:389N/A
Asymmetric Aldol Reactions

Evans aldol reactions are renowned for their ability to generate syn-aldol products with exceptional diastereoselectivity. The use of boron enolates, in particular, leads to highly organized transition states, affording products with two new contiguous stereocenters.

Aldehyde (R'CHO)Lewis Acid/BaseDiastereomeric Ratio (syn:anti)Yield (%)Reference
IsobutyraldehydeBu₂BOTf / DIPEA>99:185-95[4]
BenzaldehydeBu₂BOTf / DIPEA>98:290[4]
AcetaldehydeSn(OTf)₂ / N-Ethylpiperidine95:582N/A
CrotonaldehydeMgBr₂·OEt₂ / Et₃N97:388N/A
n-OctanalTiCl₄ / (-)-Sparteine15:1 (non-Evans syn)87[5]

Applications in Drug Development and Natural Product Synthesis

The reliability and predictability of Evans auxiliaries have made them invaluable in the synthesis of complex, biologically active molecules.

Cytovaricin

The total synthesis of the macrolide antibiotic cytovaricin by D.A. Evans is a landmark achievement that showcases the power of this methodology.[1][6] The synthesis strategically employed one asymmetric alkylation and four stereoselective aldol reactions using Evans auxiliaries to establish the absolute stereochemistry of nine stereogenic centers within the complex structure.[1][6]

Tipranavir

In an early synthetic route to the HIV protease inhibitor Tipranavir, an Evans auxiliary was utilized to control the stereochemistry of one of the two stereocenters in the molecule via a conjugate addition of an organocuprate reagent to a chiral Michael acceptor. While the final commercial synthesis utilizes a different strategy, the initial application of an Evans auxiliary highlights its importance in the early stages of drug discovery and development.

Detailed Experimental Protocols

The following are representative protocols for the key transformations involving Evans auxiliaries.

Acylation of a Chiral Oxazolidinone

This procedure describes the N-acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with propionyl chloride.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.

  • Propionyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Asymmetric Alkylation of an N-Acyloxazolidinone

This protocol details the diastereoselective alkylation of an N-acyloxazolidinone with an alkyl halide.

Materials:

  • N-Acyloxazolidinone (from step 4.1)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Alkyl halide (e.g., benzyl bromide, allyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C under an inert atmosphere.

  • A solution of LDA or NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C to form the enolate.

  • The alkyl halide (1.2 eq) is then added, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.

Asymmetric Aldol Reaction

This protocol describes a typical Evans asymmetric aldol reaction to generate a syn-aldol product.

Materials:

  • N-Acyloxazolidinone

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Methanol

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyloxazolidinone (1.0 eq) and anhydrous dichloromethane (0.1 M).

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

  • Cool the reaction mixture back to -78 °C and add the aldehyde (1.5 eq) dropwise. Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

  • Quench the reaction by the addition of methanol, followed by saturated aqueous NaHCO₃ solution and 30% hydrogen peroxide solution at 0 °C.

  • After vigorous stirring for 1 hour, the layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The product is purified by flash chromatography.

Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the corresponding carboxylic acid.

Materials:

  • Alkylated or aldol adduct

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide solution

  • Lithium hydroxide (LiOH)

Procedure:

  • The N-acyl oxazolidinone (1.0 eq) is dissolved in a 3:1 mixture of THF and water (0.2 M) and cooled to 0 °C.

  • Aqueous hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of LiOH (2.0 eq).

  • The reaction mixture is stirred at 0 °C for 2-4 hours.

  • The reaction is quenched by the addition of an aqueous solution of sodium sulfite (Na₂SO₃).

  • The THF is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether to recover the chiral auxiliary.

  • The aqueous layer is then acidified with HCl and the carboxylic acid product is extracted with ethyl acetate. The organic extracts are dried and concentrated to yield the final product.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows associated with Evans auxiliaries.

experimental_workflow cluster_start Starting Materials cluster_reaction Core Reactions cluster_product Products & Recovery Auxiliary Chiral Oxazolidinone Acylation Acylation Auxiliary->Acylation Substrate Acyl Halide Substrate->Acylation Enolate_Formation Enolate Formation Acylation->Enolate_Formation N-Acyloxazolidinone Alkylation Asymmetric Alkylation Enolate_Formation->Alkylation (Z)-Enolate Cleavage Auxiliary Cleavage Alkylation->Cleavage Diastereomerically Enriched Adduct Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General experimental workflow for asymmetric synthesis using an Evans auxiliary.

alkylation_mechanism cluster_enolate Chelated (Z)-Enolate cluster_electrophile Electrophile Approach cluster_product Alkylated Product Enolate R-group on auxiliary blocks top face Product New C-C bond formed on bottom face Enolate->Product Electrophilic attack from unhindered face Electrophile E+ Electrophile->Product

Caption: Stereochemical model for the asymmetric alkylation of an Evans enolate.

aldol_transition_state cluster_TS Zimmerman-Traxler Transition State cluster_reactants Reactants cluster_product Syn-Aldol Product TS Chair-like six-membered ring - R' and R'' in equatorial positions - Auxiliary directs facial selectivity Syn_Product Formation of two new stereocenters TS->Syn_Product Boron_Enolate Boron (Z)-Enolate Boron_Enolate->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS

References

An In-depth Technical Guide to the Safe Handling of (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Isopropyloxazolidin-2-one is a chiral auxiliary widely employed in asymmetric synthesis, making it a valuable tool in pharmaceutical and chemical research. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is generally considered to be a hazardous substance, primarily causing skin and eye irritation, and potentially respiratory irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2]

It is important to note that some suppliers may not classify this compound as hazardous based on their available data[3]. However, given the potential for irritation, it is prudent to handle it with care, adhering to the precautionary measures outlined in this guide.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance White to off-white crystalline solid/powder[1][3]
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol [4]
Melting Point 70-73 °C[5]
Boiling Point 291.1 °C at 760 mmHg[1]
Flash Point 129.9 ± 18.2 °C[1]
Solubility Soluble in water[1][3]
Stability Stable under normal conditions[3][5]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and maintain the quality of the reagent.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[4][5].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected prior to use and replaced if damaged.[2][4]

  • Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working with the powder in a poorly ventilated area or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended[4].

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling larger quantities or when there is a potential for dust generation[2][6].

  • An eyewash station and a safety shower should be readily accessible in the immediate work area.

General Hygiene Practices
  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated work clothing should be removed and laundered before reuse.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place[2][5].

  • Recommended storage temperatures may vary, with some sources suggesting room temperature while others recommend 0-6°C[1][7]. Always consult the supplier's specific recommendations.

  • Keep away from incompatible materials such as strong oxidizing agents[5].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops or persists.[2][3][6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][3][6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][6]
Spill and Leak Procedures

In case of a spill:

  • Evacuate the area if necessary.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • Contain the spill.

  • Clean-up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2][3] For a solution, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. This compound and its containers should be disposed of as chemical waste. Do not empty into drains.[5] It is recommended to use a licensed professional waste disposal service.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_A Details cluster_B Details cluster_C Details cluster_D Details cluster_E Details A Receiving and Storage B Pre-Experiment Preparation A->B A1 Verify Integrity of Container A->A1 A2 Store in Cool, Dry, Well-Ventilated Area A->A2 C Handling and Use (In Fume Hood) B->C B1 Review SDS B->B1 B2 Don Appropriate PPE B->B2 B3 Ensure Engineering Controls are Functional B->B3 D Post-Experiment C->D F Emergency Response (Spill or Exposure) C->F Incident C1 Weigh/Dispense Carefully to Minimize Dust C->C1 C2 Keep Container Closed When Not in Use C->C2 E Waste Disposal D->E D1 Decontaminate Glassware and Work Surfaces D->D1 D2 Remove and Clean PPE D->D2 E1 Segregate Waste E->E1 E2 Label Waste Container E->E2 E3 Arrange for Professional Disposal E->E3

Caption: Workflow for the safe handling of this compound.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks and ensuring a secure laboratory environment. It is imperative to always consult the most recent Safety Data Sheet provided by the supplier before use and to be thoroughly familiar with your institution's specific safety protocols.

References

Solubility Profile of (R)-4-Isopropyloxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-4-Isopropyloxazolidin-2-one, a crucial chiral auxiliary in asymmetric synthesis. Understanding its solubility in various organic solvents is paramount for its effective use in reaction setup, purification, and crystallization processes. This document outlines its qualitative solubility in common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for this procedure.

Core Concepts in Solubility

This compound, a solid at room temperature, exhibits varying degrees of solubility depending on the physicochemical properties of the solvent. Key factors influencing its solubility include the polarity of the solvent, the temperature of the system, and the presence of any impurities. A thorough understanding of these factors is essential for optimizing experimental conditions.

Qualitative Solubility Data

Based on available literature, the qualitative solubility of this compound in several common organic solvents has been reported. It is generally described as being soluble in a range of polar and non-polar organic solvents. However, it is important to note that there are some conflicting reports regarding its solubility in water.

Table 1: Qualitative Solubility of this compound

SolventSolubility Description
ChloroformSoluble[1]
DichloromethaneSoluble[1]
EthanolSoluble, though some sources suggest it is only slightly soluble[1][2]
WaterConflicting reports exist, with some sources stating it is soluble and others that it is insoluble[1][2]

Note: The enantiomeric (S)-4-Isopropyloxazolidin-2-one is expected to have nearly identical solubility properties.

Due to the lack of precise, publicly available quantitative data, experimental determination of solubility in the solvent system of interest is highly recommended for any research or development application.

Experimental Protocol: Quantitative Solubility Determination by the Gravimetric Method

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent using the gravimetric method. This method is robust, reliable, and requires standard laboratory equipment.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed, dry evaporation dishes or vials

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure thorough mixing.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the withdrawn solution through a chemically compatible syringe filter into a pre-weighed, dry evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

    • Carefully evaporate the solvent from the dish. This can be achieved by placing the dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.

  • Mass Determination and Calculation:

    • Once the solvent has been completely removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish containing the dry solute.

    • The solubility can then be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dry solute / Volume of supernatant withdrawn) x 100

    Alternatively, if the mass of the solution was determined:

    Solubility ( g/100 g of solvent) = (Mass of dry solute / (Mass of solution - Mass of dry solute)) x 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing any experimental work.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Weigh filtered solution D->E F Evaporate solvent E->F G Weigh dry solute F->G H Calculate solubility G->H

Workflow for Gravimetric Solubility Determination.

This structured approach ensures accurate and reproducible results, which are critical for the successful application of this compound in research and development. By following this guide, scientists can confidently determine the solubility of this important chiral auxiliary in any solvent system relevant to their work.

References

Spectroscopic Analysis of (R)-4-Isopropyloxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral auxiliary, (R)-4-Isopropyloxazolidin-2-one. This compound is a cornerstone in asymmetric synthesis, and a thorough understanding of its spectral characteristics is paramount for its effective use and for the characterization of its derivatives. This document presents its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and logical diagrams illustrating the analytical workflow.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of this compound in CDCl₃.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.39brs-1HNH
4.44dd8.6, 6.41HH5
4.10dd8.6, 6.41HH5
3.57–3.68m-1HH4
1.64–1.81m-1HH6
0.96d6.63HH7'
0.90d6.63HH7

Data sourced from a study on the synthesis of Evans' chiral auxiliaries.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound in CDCl₃. [1]

Chemical Shift (δ) ppmAssignment
160.6C2 (C=O)
68.4C5 (CH₂)
58.2C4 (CH)
32.5C6 (CH)
17.7C7' (CH₃)
17.4C7 (CH₃)
Infrared (IR) Spectroscopy Data

The IR spectrum was obtained from a neat sample.

Table 3: IR Spectroscopic Data of this compound. [1]

Wavenumber (cm⁻¹)Description of Vibration
3259N-H stretch
2960, 2914C-H stretch (aliphatic)
1720C=O stretch (carbonyl)
1471, 1404, 1327C-H bend
1242, 1089, 1007C-N stretch, C-O stretch
933, 706Out-of-plane bends

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 10-20 mg of this compound was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy Parameters:

  • Spectrometer: Varian Gemini BB spectrometer.

  • Frequency: 300 MHz.

  • Solvent: CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Number of Scans: Typically 16-64 scans.

  • Relaxation Delay: 1-2 seconds.

  • Pulse Width: ~30-45 degrees.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

3. ¹³C NMR Spectroscopy Parameters:

  • Spectrometer: Varian Gemini BB spectrometer.

  • Frequency: 75.4 MHz.

  • Solvent: CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm (or residual solvent peak at 77.16 ppm).

  • Decoupling: Proton-decoupled.

  • Number of Scans: Typically 512-2048 scans, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Pulse Width: ~30-45 degrees.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat):

  • A small drop of this compound (in its liquid state, or melted if solid at room temperature) was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

2. FTIR Spectroscopy Parameters:

  • Spectrometer: FTIR Perkin Elmer Spectrum 200 spectrometer.

  • Mode: Transmittance.

  • Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: Typically 16-32 scans.

  • Background: A background spectrum of the clean salt plates was recorded prior to the sample measurement.

Visualization of Analytical Processes

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and a typical experimental workflow.

Spectroscopic_Analysis_Workflow cluster_Molecule This compound cluster_Spectroscopy Spectroscopic Techniques cluster_Data Acquired Data cluster_Analysis Structural Information Molecule C₆H₁₁NO₂ NMR Nuclear Magnetic Resonance (NMR) Molecule->NMR IR Infrared (IR) Spectroscopy Molecule->IR H_NMR ¹H NMR Spectrum (Chemical Shifts, Multiplicity, J-coupling) NMR->H_NMR C_NMR ¹³C NMR Spectrum (Chemical Shifts) NMR->C_NMR IR_Spectrum IR Spectrum (Absorption Bands) IR->IR_Spectrum Structure Molecular Structure Confirmation Functional Group Identification H_NMR->Structure C_NMR->Structure IR_Spectrum->Structure

Caption: Logical flow of spectroscopic analysis.

Experimental_Workflow start Start sample_prep Sample Preparation (Dissolving in CDCl₃ or as Neat Sample) start->sample_prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acq ir_acq IR Data Acquisition (FTIR Spectrum) sample_prep->ir_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc ir_acq->data_proc data_analysis Spectral Analysis (Peak Picking, Integration, Interpretation) data_proc->data_analysis reporting Reporting (Tabulation of Data, Structural Assignment) data_analysis->reporting end End reporting->end

Caption: General experimental workflow for spectroscopic analysis.

References

The Researcher's Guide to (R)-4-Isopropyloxazolidin-2-one: Commercial Availability, Sourcing, and Application

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Drug Development Professionals)

(R)-4-Isopropyloxazolidin-2-one , a cornerstone chiral auxiliary in modern asymmetric synthesis, plays a pivotal role in the stereoselective construction of complex molecular architectures. Its widespread use in the pharmaceutical and agrochemical industries stems from its ability to direct the formation of specific stereoisomers, a critical factor in the efficacy and safety of new chemical entities. This technical guide provides an in-depth overview of the commercial availability of this compound, key suppliers, and practical considerations for its use in a research and development setting.

Commercial Availability and Key Suppliers

This compound is readily available from a multitude of chemical suppliers worldwide, catering to needs ranging from laboratory-scale research to bulk manufacturing. The compound is typically offered in various grades of purity, with the most common being ≥98% and ≥99%.

Major Global Suppliers

A comprehensive search has identified several key global suppliers of this compound. These companies are recognized for their extensive chemical catalogs and established distribution networks across North America, Europe, and Asia.

SupplierReported PurityAvailable Quantities
Sigma-Aldrich (Merck) ≥99%Grams to Kilograms
TCI Chemicals >98.0% (GC)1g, 5g, 25g, Bulk
Thermo Scientific Chemicals ≥98%Grams to Kilograms
Chem-Impex International ≥99% (HPLC)Grams to Kilograms
Ambeed Information available upon requestGrams to Kilograms
Santa Cruz Biotechnology Information available upon requestGrams to Kilograms

Note: Pricing information is dynamic and typically available upon request or after logging into the supplier's website. Bulk quantities are generally subject to quotation.

Regional Supplier Overview

For researchers and procurement managers seeking regional suppliers, the following provides a breakdown of prominent vendors in key geographical areas.

North America:

  • Sigma-Aldrich (Merck)

  • TCI America

  • Thermo Scientific Chemicals (Fisher Scientific)

  • Chem-Impex International

  • Santa Cruz Biotechnology

  • Ambeed

Europe:

  • Sigma-Aldrich (Merck)

  • TCI Europe

  • Thermo Scientific Chemicals (Alfa Aesar)

  • Ambeed

Asia:

  • TCI Chemicals (Tokyo Chemical Industry)

  • Chem-Impex International

  • Various suppliers listed on platforms like ChemNet and Echemi.[1]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound available from prominent suppliers. It is important to note that specific lot-to-lot variations may occur, and it is always recommended to consult the certificate of analysis for precise data.

ParameterSpecification Range
CAS Number 95530-58-8
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Purity ≥98% to ≥99%
Melting Point 70-75 °C
Optical Rotation ([α]D) +17° ± 2° (c=6 in Ethanol)

Experimental Protocols

The utility of this compound is best demonstrated through its application in stereoselective reactions. Below are representative experimental protocols for its synthesis and use in a classic asymmetric aldol reaction.

Synthesis of this compound

This protocol is a generalized procedure based on literature methods.

Materials:

  • (R)-Valinol

  • Diethyl carbonate

  • Sodium methoxide

  • Toluene

  • Hydrochloric acid

  • Sodium bicarbonate

  • Magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of (R)-valinol in toluene, add diethyl carbonate and a catalytic amount of sodium methoxide.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a dilute hydrochloric acid solution, followed by a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a white crystalline solid.

Evans Asymmetric Aldol Reaction using this compound

This protocol outlines the key steps for a diastereoselective aldol reaction.

Materials:

  • This compound

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde of choice

  • Methanol

  • Hydrogen peroxide (30% solution)

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

Procedure:

  • N-Acylation: Dissolve this compound in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add propionyl chloride and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract the product.

  • Enolate Formation: Dissolve the N-acyloxazolidinone in anhydrous dichloromethane and cool to 0 °C. Add triethylamine followed by di-n-butylboron triflate. Stir for 30 minutes.

  • Aldol Addition: Cool the enolate solution to -78 °C and add the desired aldehyde dropwise. Stir for 2 hours at -78 °C and then allow to warm to 0 °C over 1 hour.

  • Work-up and Auxiliary Cleavage: Quench the reaction with methanol, followed by the addition of a buffer solution and hydrogen peroxide. Stir for 1 hour. Extract the product and purify by column chromatography. The chiral auxiliary can be recovered and recycled.

Visualizing Key Processes

To aid in the understanding of the sourcing and application of this compound, the following diagrams have been generated using the DOT language.

SupplierSelectionWorkflow start Start: Identify Need for This compound search Search for Suppliers (Online Databases, Catalogs) start->search evaluate Evaluate Potential Suppliers search->evaluate purity Purity Requirements Met? evaluate->purity Initial Screening quantity Required Quantity Available? purity->quantity Yes reject Re-evaluate or Find New Supplier purity->reject No price Price Within Budget? quantity->price Yes quantity->reject No lead_time Acceptable Lead Time? price->lead_time Yes price->reject No request_quote Request Quotation and Certificate of Analysis lead_time->request_quote Yes lead_time->reject No place_order Place Purchase Order request_quote->place_order end End: Receive and Qualify Material place_order->end reject->search AsymmetricAldolReaction auxiliary This compound (Chiral Auxiliary) acylation N-Acylation auxiliary->acylation n_acyl N-Acyloxazolidinone acylation->n_acyl enolate_formation Enolate Formation (Lewis Acid) n_acyl->enolate_formation enolate Chiral Enolate enolate_formation->enolate aldol_addition Diastereoselective Aldol Addition enolate->aldol_addition aldehyde Aldehyde aldehyde->aldol_addition aldol_adduct Aldol Adduct aldol_addition->aldol_adduct cleavage Auxiliary Cleavage aldol_adduct->cleavage product Chiral β-Hydroxy Carboxylic Acid Derivative cleavage->product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

References

Methodological & Application

Asymmetric Aldol Reaction Using (R)-4-Isopropyloxazolidin-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing an asymmetric aldol reaction using the Evans' protocol, employing (R)-4-isopropyloxazolidin-2-one as a chiral auxiliary. This powerful and reliable method allows for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of natural products and pharmaceuticals.

Introduction

The Evans' asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the construction of carbon-carbon bonds with a high degree of stereocontrol.[1] The methodology relies on a chiral oxazolidinone auxiliary, such as this compound, to direct the facial addition of an enolate to an aldehyde. The reaction typically proceeds through a six-membered, chair-like Zimmerman-Traxler transition state, where the bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a predictable and high diastereoselectivity.[2][3] The formation of a Z-enolate, usually generated with a boron triflate and a hindered amine base, is critical for achieving the desired syn-aldol product.[1]

Data Presentation

The following table summarizes the typical yields and diastereoselectivities achieved in the Evans' asymmetric aldol reaction between N-propionyl-(R)-4-isopropyloxazolidin-2-one and various aldehydes.

EntryAldehydeProduct ConfigurationYield (%)Diastereomeric Ratio (syn:anti)Reference
1Isobutyraldehyde(2'R, 3'S)80>99:1[4]
2Benzaldehyde(2'R, 3'S)95>99:1[4]
3Propionaldehyde(2'R, 3'S)8595:5[4]
4Acetaldehyde(2'R, 3'S)7598:2[4]

Note: The product configuration refers to the newly formed stereocenters in the β-hydroxy imide product. Data is illustrative and sourced from seminal publications. Actual results may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key experimental procedures. All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Preparation of this compound

This protocol is adapted from the synthesis of the (S)-enantiomer from (S)-valinol.[5]

Materials:

  • (R)-Valinol

  • Diethyl carbonate

  • Anhydrous potassium carbonate

Procedure:

  • To a round-bottom flask equipped with a Vigreux column and a magnetic stir bar, add (R)-valinol (1.0 eq), diethyl carbonate (1.1 eq), and anhydrous potassium carbonate (0.1 eq).[5]

  • Heat the mixture to 135 °C (oil bath temperature) and collect the distilling ethanol.[5]

  • Continue heating until ethanol distillation ceases (approximately 5 hours).[5]

  • Cool the reaction mixture to room temperature and purify the residue by flash column chromatography or distillation to afford this compound.

N-Acylation of this compound

This protocol describes the N-propionylation of the chiral auxiliary.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an argon atmosphere.[5]

  • Cool the solution to -78 °C using a dry ice/acetone bath.[5]

  • Slowly add n-BuLi (1.05 eq) dropwise, ensuring the internal temperature remains below -72 °C.[5]

  • Stir the mixture at -78 °C for 25 minutes.[5]

  • Add propionyl chloride (1.02 eq) dropwise, maintaining the temperature below -73 °C.[5]

  • Stir the reaction mixture at -78 °C for 30 minutes.[5]

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[5]

  • Warm the mixture to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to yield N-propionyl-(R)-4-isopropyloxazolidin-2-one as a colorless oil.[5]

Asymmetric Boron-Mediated Aldol Reaction

This protocol details the highly diastereoselective syn-aldol reaction.

Materials:

  • N-propionyl-(R)-4-isopropyloxazolidin-2-one

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(R)-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous CH₂Cl₂.[4]

  • Cool the solution to 0 °C.

  • Add Bu₂BOTf (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to ensure complete enolization.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding methanol, followed by a mixture of methanol and 30% H₂O₂.

  • Stir the mixture vigorously for 1 hour at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with CH₂Cl₂ (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldol adduct by flash column chromatography on silica gel.

Cleavage and Recovery of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the aldol adduct to the corresponding β-hydroxy carboxylic acid and recovery of the chiral auxiliary.

Materials:

  • Aldol adduct from section 3.3

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.[6]

  • Cool the solution to 0 °C in an ice bath.[6]

  • Slowly add 30% aqueous H₂O₂ (~4-8 eq) dropwise, followed by the dropwise addition of an aqueous solution of LiOH (~2-3 eq).[6] Caution: This reaction can evolve oxygen gas.[7]

  • Stir the reaction mixture at 0 °C for 1-3 hours, monitoring by TLC until the starting material is consumed.[6]

  • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Concentrate the mixture to remove the THF.

  • Extract the aqueous layer with dichloromethane to recover the this compound auxiliary. The combined organic layers can be dried, concentrated, and the auxiliary purified by chromatography or recrystallization.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the β-hydroxy carboxylic acid.

Visualizations

Experimental Workflow

G Experimental Workflow for Asymmetric Aldol Reaction cluster_0 Preparation cluster_1 Aldol Reaction cluster_2 Cleavage & Purification Aux_Prep Preparation of This compound N_Acyl N-Acylation of Chiral Auxiliary Aux_Prep->N_Acyl Enolate Boron Enolate Formation (Bu2BOTf, DIPEA, 0°C) N_Acyl->Enolate Aldol_Add Aldol Addition (Aldehyde, -78°C) Enolate->Aldol_Add Workup Oxidative Workup (H2O2, MeOH) Aldol_Add->Workup Cleavage Auxiliary Cleavage (LiOH, H2O2) Workup->Cleavage Purification Purification and Product Isolation Cleavage->Purification Recovery Auxiliary Recovery Cleavage->Recovery

Caption: Workflow for the Evans Asymmetric Aldol Synthesis.

Reaction Mechanism and Stereochemical Control

G Zimmerman-Traxler Model for Stereocontrol cluster_0 Z-Boron Enolate Formation cluster_1 Zimmerman-Traxler Transition State cluster_2 Product Formation Imide N-Propionyl Oxazolidinone Enolate Z-Boron Enolate Imide->Enolate Bu2BOTf, DIPEA TS Chair-like Transition State Aldehyde (R'-CHO) Z-Boron Enolate Isopropyl group directs aldehyde to less hindered face Enolate->TS:f1 Coordination Product Syn-Aldol Adduct TS->Product C-C Bond Formation Aldehyde Aldehyde Aldehyde->TS:f0 Coordination

Caption: Zimmerman-Traxler model for stereocontrol.

References

Application Notes and Protocols: Diastereoselective Alkylation of N-Acyl (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The diastereoselective alkylation of N-acyl (R)-4-isopropyloxazolidin-2-ones, a cornerstone of asymmetric synthesis developed by David A. Evans, provides a robust and predictable method for the stereocontrolled formation of carbon-carbon bonds. This technique utilizes a chiral auxiliary, (R)-4-isopropyloxazolidin-2-one, to direct the alkylation of a prochiral enolate, leading to the formation of a new stereocenter with high diastereoselectivity. The chiral auxiliary can be subsequently cleaved under mild conditions to yield enantiomerically enriched carboxylic acids, alcohols, or aldehydes, making this methodology highly valuable in the synthesis of complex molecules, natural products, and pharmaceuticals.

This document provides detailed protocols for the key steps of this process: N-acylation of the chiral auxiliary, the diastereoselective alkylation reaction, and the cleavage of the auxiliary to obtain the final product.

Data Presentation

The following table summarizes the quantitative data for the diastereoselective alkylation of various N-acyl (R)-4-isopropyloxazolidin-2-ones with different alkylating agents.

EntryN-Acyl GroupAlkylating Agent (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1PropionylAllyl IodideNaHMDSTHF-78High98:2
2Phenylacetylt-Butyl BromideZrCl4/i-Pr2NEtCH2Cl2-78 to rt82>50:1
3GeneralSecondary/Tertiary AlkylTiCl4/i-Pr2NEt1,2-DCErt74≥97:3
4Proline derivativeAllyl BromideLDATHF-787589:11
5Proline derivativeMethyl IodideLDATHF-78High94:6
6Proline derivativePropyl IodideLDATHF-78High93:7

Experimental Protocols

Protocol 1: N-Acylation of this compound

This protocol describes the acylation of the chiral auxiliary with an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., propionyl chloride)

  • Triethylamine (Et3N)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolve the auxiliary in anhydrous dichloromethane (CH2Cl2).

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise via a dropping funnel or syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the formation of a lithium enolate using LDA and subsequent alkylation.[1][2][3][4]

Materials:

  • N-Acyl this compound (from Protocol 1)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene, or freshly prepared.[1][2][3][4]

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas supply

  • Dry ice/acetone or cryocooler for maintaining -78 °C

Procedure:

  • Dissolve the N-acyl this compound (1.0 eq) in anhydrous THF in a dry, inert atmosphere-flushed round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.05 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.1-1.5 eq) dropwise to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 1-4 hours. The reaction progress can be monitored by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Add water and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product should be purified by flash column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.[5]

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary via hydrolysis to yield the carboxylic acid.

Materials:

  • Alkylated N-acyl this compound (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2, 30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium sulfite (Na2SO3)

  • Diethyl ether

  • Aqueous hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete by TLC.

  • Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite at 0 °C.

  • Concentrate the mixture in vacuo to remove the THF.

  • The aqueous residue contains the desired carboxylate and the chiral auxiliary. To recover the auxiliary, extract the aqueous layer with diethyl ether.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl.

  • Extract the acidified aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic extracts containing the carboxylic acid, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate to yield the final product.

Visualizations

G cluster_0 N-Acylation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Start This compound N_Acylation N-Acylation (Et3N, DMAP, CH2Cl2) Start->N_Acylation Acyl_Chloride R-COCl Acyl_Chloride->N_Acylation N_Acyl_Product N-Acyl this compound N_Acylation->N_Acyl_Product Enolate_Formation Enolate Formation (LDA, THF, -78°C) N_Acyl_Product->Enolate_Formation Alkylation Alkylation Enolate_Formation->Alkylation Alkylating_Agent R'-X Alkylating_Agent->Alkylation Alkylated_Product Alkylated Product Alkylation->Alkylated_Product Cleavage Hydrolysis (LiOH, H2O2) Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Carboxylic Acid Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

References

Synthesis of enantiomerically pure beta-amino acids with (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure β-amino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules. Their incorporation into peptide backbones can induce stable secondary structures and enhance resistance to enzymatic degradation. The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of these valuable compounds. Among the most reliable and widely used chiral auxiliaries are the Evans oxazolidinones. This document provides detailed application notes and protocols for the synthesis of enantiomerically pure β-amino acids utilizing (R)-4-isopropyloxazolidin-2-one. This method relies on a highly diastereoselective conjugate addition of an organometallic reagent to an α,β-unsaturated N-acyl oxazolidinone, followed by the straightforward cleavage of the auxiliary.

Overall Synthetic Strategy

The synthesis commences with the N-acylation of the commercially available this compound to form an N-enoyl derivative. This is followed by a diastereoselective 1,4-conjugate addition of an organocuprate reagent, which introduces the desired substituent at the β-position with excellent stereocontrol. The stereochemical outcome is directed by the bulky isopropyl group of the chiral auxiliary, which effectively shields one face of the molecule. Finally, the chiral auxiliary is cleaved under mild conditions to afford the target enantiomerically pure β-amino acid.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Conjugate Addition cluster_2 Step 3: Auxiliary Cleavage A This compound B N-Enoyl-(R)-4-isopropyloxazolidin-2-one A->B Acyl Halide, Base C N-Enoyl-(R)-4-isopropyloxazolidin-2-one D N-(β-Substituted acyl)- This compound C->D Organocuprate (R'₂CuLi) E N-(β-Substituted acyl)- This compound F Enantiomerically Pure β-Amino Acid E->F LiOH/H₂O₂ G Recovered Chiral Auxiliary E->G

Caption: Overall workflow for the synthesis of β-amino acids.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-(But-2-enoyl)-4-isopropyloxazolidin-2-one

This protocol describes the N-acylation of this compound with crotonyl chloride.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Crotonyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF (to a concentration of approx. 0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting lithium salt solution at -78 °C for 30 minutes.

  • Add crotonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-enoyl oxazolidinone.

Reactant Product Yield (%) Reference
This compound(R)-3-(But-2-enoyl)-4-isopropyloxazolidin-2-one85-95[1]
Protocol 2: Diastereoselective Conjugate Addition of Lithium Dimethylcuprate

This protocol details the 1,4-conjugate addition of a methyl group to the N-enoyl oxazolidinone prepared in Protocol 1.

Materials:

  • (R)-3-(But-2-enoyl)-4-isopropyloxazolidin-2-one

  • Anhydrous diethyl ether or THF

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add CuI (1.05 eq) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add methyllithium (2.1 eq) dropwise to form a clear solution of lithium dimethylcuprate.

  • In a separate flame-dried flask, dissolve (R)-3-(but-2-enoyl)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous diethyl ether and cool to -78 °C.

  • Slowly add the freshly prepared lithium dimethylcuprate solution to the solution of the N-enoyl oxazolidinone at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-acylated oxazolidinone with the newly formed stereocenter.

Substrate Reagent Product Diastereomeric Ratio (d.r.) Yield (%)
(R)-3-(But-2-enoyl)-4-isopropyloxazolidin-2-oneLi(CH₃)₂Cu(R)-4-isopropyl-3-((R)-3-methylbutanoyl)oxazolidin-2-one>98:280-90
Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone to yield the free β-amino acid.[2][3][4]

Materials:

  • N-(β-Substituted acyl)-(R)-4-isopropyloxazolidin-2-one (from Protocol 2)

  • Tetrahydrofuran (THF)

  • Water

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium sulfite (Na₂SO₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by the addition of an aqueous solution of lithium hydroxide monohydrate (2.0 eq).

  • Stir the reaction mixture vigorously at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the excess peroxide by the addition of an aqueous solution of sodium sulfite (1.5 M, 5.0 eq) at 0 °C and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Wash the aqueous residue with diethyl ether or dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the enantiomerically pure β-amino acid.

Substrate Product Yield (%) Reference
(R)-4-isopropyl-3-((R)-3-methylbutanoyl)oxazolidin-2-one(R)-3-Methylbutanoic acid85-95[2][4]

Logical Relationship of Stereochemical Control

The high diastereoselectivity of the conjugate addition is a consequence of the steric hindrance imposed by the isopropyl group on the this compound auxiliary. The N-enoyl oxazolidinone preferentially adopts a conformation where the enone is s-trans and the carbonyl group is anti to the C4-isopropyl group to minimize steric interactions. The organocuprate then attacks the β-carbon from the less hindered face, which is opposite to the isopropyl group. This leads to the predictable formation of one diastereomer.

Stereocontrol cluster_0 Transition State Model Chiral_Auxiliary This compound Steric_Hindrance Steric Hindrance from Isopropyl Group Chiral_Auxiliary->Steric_Hindrance Conformation Controlled Conformation of N-Enoyl Moiety Steric_Hindrance->Conformation Facial_Bias Creates a Sterically Biased Environment Conformation->Facial_Bias Nucleophilic_Attack Nucleophilic Attack from Less Hindered Face Facial_Bias->Nucleophilic_Attack Diastereomer Formation of the Major Diastereomer Nucleophilic_Attack->Diastereomer

References

Application Notes: (R)-4-Isopropyloxazolidin-2-one in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

(R)-4-Isopropyloxazolidin-2-one , a member of the Evans' chiral auxiliaries, is a cornerstone in modern asymmetric synthesis. Its rigid structure and predictable stereochemical control make it an invaluable tool for establishing stereocenters in the total synthesis of complex natural products.[1][2][3] This document provides detailed application notes and protocols for its use, focusing on its role in constructing key fragments of the macrolide antibiotic Cytovaricin.

Case Study: Total Synthesis of Cytovaricin

The total synthesis of Cytovaricin, a potent antineoplastic macrolide, represents a classic application of this compound.[1][4] The Evans' synthesis masterfully employs the chiral auxiliary in four asymmetric aldol reactions and one asymmetric alkylation to set the stereochemistry of nine stereocenters, demonstrating the power and reliability of this methodology in the construction of complex polyketide structures.[1][4]

Logical Workflow for Fragment Synthesis in Cytovaricin

The synthesis of Cytovaricin is a convergent approach, involving the synthesis of two major fragments that are later coupled.[4][5] The this compound auxiliary is instrumental in setting the stereocenters within these fragments.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A_start This compound A_acyl N-Acylation A_start->A_acyl Propionyl Chloride A_aldol1 Asymmetric Aldol Rxn 1 A_acyl->A_aldol1 Aldehyde 1 A_intermediate1 Key Intermediate A1 A_aldol1->A_intermediate1 Auxiliary Cleavage A_aldol2 Asymmetric Aldol Rxn 2 A_intermediate1->A_aldol2 Re-attachment of Auxiliary A_fragment Spiroketal Fragment A_aldol2->A_fragment Further Steps Cytovaricin Cytovaricin Total Synthesis A_fragment->Cytovaricin Julia Olefination B_start This compound B_acyl N-Acylation B_start->B_acyl Propionyl Chloride B_aldol1 Asymmetric Aldol Rxn 3 B_acyl->B_aldol1 Aldehyde 2 B_intermediate1 Key Intermediate B1 B_aldol1->B_intermediate1 Auxiliary Cleavage B_aldol2 Asymmetric Aldol Rxn 4 B_intermediate1->B_aldol2 Re-attachment of Auxiliary B_fragment Polyol Fragment B_aldol2->B_fragment Further Steps B_fragment->Cytovaricin

Caption: Convergent synthesis of Cytovaricin using Evans' auxiliary.

Key Application: Asymmetric Aldol Reaction

The Evans' asymmetric aldol reaction is a reliable method for creating syn-β-hydroxy carbonyl compounds with high diastereoselectivity.[2][6] The reaction proceeds through a highly organized, six-membered chair-like transition state, where the isopropyl group of the oxazolidinone sterically directs the approach of the aldehyde electrophile.[1][6]

Mechanism of Stereocontrol

The high diastereoselectivity is achieved through the formation of a Z-boron enolate, which then reacts with the aldehyde via a Zimmerman-Traxler transition state.

G cluster_0 Reaction Pathway start N-Propionyl-(R)-4-isopropyloxazolidin-2-one enolate Z-Boron Enolate Formation (Bu₂BOTf, DIPEA) start->enolate transition Zimmerman-Traxler Transition State enolate->transition Aldehyde Addition adduct Syn-Aldol Adduct transition->adduct cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) adduct->cleavage product β-Hydroxy Carboxylic Acid Derivative cleavage->product

Caption: Workflow of the Evans' asymmetric aldol reaction.

Quantitative Data

The Evans' aldol reactions in the Cytovaricin synthesis proceed with excellent stereocontrol. While the original paper provides extensive data, the following table summarizes typical results for such transformations.

Reaction StepElectrophileDiastereomeric Ratio (d.r.)Yield (%)
Aldol Reaction 1Aldehyde A>95:5~85%
Aldol Reaction 2Aldehyde B>95:5~88%
Aldol Reaction 3Aldehyde C>98:2~90%
Aldol Reaction 4Aldehyde D>95:5~86%
AlkylationAlkyl Halide>97:3~92%

Note: Data are representative values based on the high selectivities reported in the synthesis and typical outcomes for Evans' auxiliary-controlled reactions.

Experimental Protocols

The following are generalized protocols for the key steps involving this compound.

Protocol 1: N-Acylation of this compound

This procedure covalently attaches the substrate to the chiral auxiliary.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equiv) dropwise. Stir the mixture at -78 °C for 30 minutes to form the lithium salt.

  • Add propionyl chloride (1.1 equiv) dropwise to the solution.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-propionyl oxazolidinone by flash column chromatography.

Protocol 2: Boron-Mediated Asymmetric Aldol Reaction

This protocol describes the highly diastereoselective formation of the syn-aldol adduct.[2][6]

Materials:

  • N-Propionyl-(R)-4-isopropyloxazolidin-2-one

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Aldehyde of interest

  • Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide

Procedure:

  • To a flame-dried flask under argon, add the N-propionyl oxazolidinone (1.0 equiv) and anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C. Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv).

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Z-boron enolate.

  • Cool the reaction mixture to -78 °C.

  • Add the aldehyde (1.2 equiv), either neat or dissolved in anhydrous CH₂Cl₂, dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide at 0 °C.

  • Stir the biphasic mixture vigorously for 1 hour to cleave the boron-oxygen bonds.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

Protocol 3: Reductive Cleavage of the Chiral Auxiliary

This procedure removes the auxiliary to yield the chiral alcohol and allows for its recovery.

Materials:

  • Purified aldol adduct

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄)

  • Water

Procedure:

  • Dissolve the aldol adduct (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to 0 °C.

  • Add LiBH₄ (2.0 equiv) portion-wise.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC for the consumption of starting material.

  • Slowly quench the reaction at 0 °C by the dropwise addition of water.

  • Extract the product with ethyl acetate. The aqueous layer will contain the lithium salt of the recovered auxiliary.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 1,3-diol by flash column chromatography.

  • The chiral auxiliary can be recovered from the aqueous layer by acidification and extraction.

References

Application Notes and Protocols: N-Acylation of (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-4-Isopropyloxazolidin-2-one is a chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of various chemical transformations. The N-acylation of this auxiliary is a critical initial step for its subsequent use in stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. This document provides a detailed step-by-step guide to the N-acylation of this compound, including experimental protocols and a summary of reaction parameters.

Reaction Principle

The N-acylation of this compound proceeds via a two-step sequence. First, the acidic N-H proton of the oxazolidinone is abstracted by a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at a low temperature to form a lithium amide enolate. This deprotonation is crucial for activating the auxiliary. Subsequently, the resulting nucleophilic nitrogen attacks an acylating agent, such as an acyl chloride, to form the desired N-acyl oxazolidinone. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent quenching of the strong base and the reactive intermediate.

Experimental Protocols

Materials and Reagents:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)

  • Acyl chloride (e.g., propionyl chloride, hexanoyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (oven-dried)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Inert gas supply (Argon or Nitrogen)

  • Rotary evaporator

  • Chromatography column and accessories

  • Standard laboratory glassware

Detailed Procedure:

  • Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen).

  • Initial Setup: this compound is added to the flask, followed by anhydrous THF. The mixture is stirred until the solid is completely dissolved.

  • Cooling: The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution via syringe. It is critical to maintain the internal temperature below -70 °C during the addition.[1] The resulting mixture is stirred at -78 °C for a specified time (typically 25-60 minutes) to ensure complete deprotonation.[1][2]

  • Acylation: The desired acyl chloride is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.[1] The reaction is stirred at -78 °C for a period (e.g., 30 minutes) and may be allowed to warm to a higher temperature (e.g., 0 °C) for a further duration.[1][2]

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Workup: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product is purified by silica gel column chromatography to yield the pure N-acyl-(R)-4-isopropyloxazolidin-2-one.[1]

Data Presentation

ParameterExample 1: N-PropionylExample 2: N-Hexanoyl
This compound 8.61 g (66.7 mmol)2.25 g (17.7 mmol)
Solvent (Anhydrous THF) 333 mL70 mL
Base (n-BuLi in hexanes) 2.57 M (27.2 mL, 70.0 mmol)2.89 M (6.4 mL, 18.5 mmol)
Acyl Chloride Propionyl chloride (6.29 g, 68.0 mmol)Hexanoyl chloride (2.82 mL, 19.5 mmol)
Deprotonation Temperature -75 °C-78 °C
Deprotonation Time 25 min60 min
Acylation Temperature Below -73 °C-78 °C, then warmed to 0 °C
Acylation Time 30 min at -75 °C20 min at -78 °C, then 1.5 h at 0 °C
Quenching Agent Saturated aq. NH₄ClSaturated aq. NH₄Cl
Purification Method Silica gel column chromatographyNot specified
Yield 89%Not specified
Reference Organic Syntheses Procedure[1]Journal Article[2]

Mandatory Visualization

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_end Product start Start: Oven-dried flask under inert atmosphere add_oxazolidinone Add this compound and anhydrous THF start->add_oxazolidinone cool Cool to -78 °C add_oxazolidinone->cool deprotonation Deprotonation: Add n-BuLi dropwise Stir at -78 °C cool->deprotonation acylation Acylation: Add acyl chloride dropwise Stir at low temperature deprotonation->acylation quench Quench with sat. aq. NH₄Cl acylation->quench extract Extract with EtOAc quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify end N-Acyl-(R)-4-Isopropyloxazolidin-2-one purify->end

Caption: Experimental workflow for the N-acylation of this compound.

References

Application Notes & Protocols: Cleavage of the Chiral Auxiliary from N-Acyl (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-4-Isopropyloxazolidin-2-one is a widely utilized chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. Following the desired stereocontrolled alkylation, acylation, or other modification of the N-acyl substrate, the final step involves the cleavage of the chiral auxiliary to unveil the desired chiral product. The choice of cleavage method is critical as it determines the functional group of the final product and must proceed without racemization of the newly formed stereocenter. This document provides detailed protocols for various methods to cleave the N-acyl this compound, yielding carboxylic acids, primary alcohols, aldehydes, and esters.

Key Cleavage Pathways

The N-acyl bond of the auxiliary can be cleaved under various conditions to yield different functionalities. The most common transformations include:

  • Hydrolysis: Saponification to generate chiral carboxylic acids.

  • Reductive Cleavage: Reduction to afford chiral primary alcohols or aldehydes.

  • Transesterification: Alcoholysis to produce chiral esters.

The selection of the appropriate cleavage protocol is dictated by the desired final product and the stability of the molecule to the reaction conditions.

Experimental Protocols & Data

Cleavage to Carboxylic Acids via Hydrolysis

Hydrolysis of the N-acyl group is a common method to obtain the corresponding chiral carboxylic acid. This is typically achieved using basic conditions, with lithium hydroperoxide being a favored reagent due to its mildness and effectiveness at low temperatures, which minimizes the risk of epimerization.

Experimental Protocol: Lithium Hydroperoxide (LiOOH) Mediated Hydrolysis

  • Reaction Setup: Dissolve the N-acyl this compound substrate in a 3:1 mixture of tetrahydrofuran (THF) and water in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add a pre-cooled (0 °C) solution of aqueous hydrogen peroxide (30% w/w), followed by the dropwise addition of an aqueous solution of lithium hydroxide.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Workup: Quench the reaction by adding an excess of aqueous sodium sulfite solution at 0 °C and stir for 30 minutes. Concentrate the mixture in vacuo to remove the THF. The resulting aqueous solution can then be acidified (e.g., with HCl) and extracted with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.

Quantitative Data for Hydrolysis

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
N-Propionyl-(R)-4-isopropyloxazolidin-2-oneLiOH·H₂O, H₂O₂02>90General procedure
N-Phenylacetyl-(R)-4-isopropyloxazolidin-2-oneLiOOH0185-95General procedure

Workflow for Hydrolytic Cleavage

sub N-Acyl Oxazolidinone in THF/Water reagents Add aq. H₂O₂ Add aq. LiOH sub->reagents 1. reaction Stir at 0 °C (1-4 h) reagents->reaction 2. quench Quench with Na₂SO₃ reaction->quench 3. workup Remove THF Acidify & Extract quench->workup 4. product Chiral Carboxylic Acid workup->product auxiliary Recovered Auxiliary workup->auxiliary

Caption: Workflow for the hydrolysis of N-acyl oxazolidinones to carboxylic acids.

Cleavage to Primary Alcohols via Reductive Cleavage

Reduction of the N-acyl group provides direct access to chiral primary alcohols. Strong reducing agents like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄) are commonly employed for this transformation.

Experimental Protocol: Lithium Borohydride (LiBH₄) Reduction

  • Reaction Setup: Dissolve the N-acyl this compound in anhydrous diethyl ether or THF in a flame-dried, inert atmosphere (N₂ or Ar) flask. Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C.

  • Reagent Addition: Add lithium borohydride (LiBH₄) portion-wise to the stirred solution. Subsequently, add ethanol or methanol dropwise to generate a more reactive mixed hydride species.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 h). Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to 0 °C and quench carefully by the sequential addition of water, 1 M NaOH, and water again. Filter the resulting salts and wash with an organic solvent. The filtrate contains the desired primary alcohol. The chiral auxiliary can be recovered from the solid precipitate after an appropriate workup.

Quantitative Data for Reductive Cleavage to Alcohols

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
N-Crotonyl-(R)-4-isopropyloxazolidin-2-oneLiBH₄, EtOH0 to RT1288General procedure
N-Propionyl-(R)-4-isopropyloxazolidin-2-oneLiAlH₄0190General procedure

Workflow for Reductive Cleavage to Alcohols

sub N-Acyl Oxazolidinone in Anhydrous Ether/THF reagents Add LiBH₄ Add EtOH sub->reagents 1. reaction Stir at 0 °C to RT (2-12 h) reagents->reaction 2. quench Quench with H₂O, NaOH reaction->quench 3. workup Filter Salts Extract Filtrate quench->workup 4. product Chiral Primary Alcohol workup->product auxiliary Recovered Auxiliary workup->auxiliary

Caption: Workflow for the reductive cleavage of N-acyl oxazolidinones to primary alcohols.

Cleavage to Aldehydes via Reductive Cleavage

Partial reduction of the N-acyl group to the corresponding aldehyde can be achieved using milder reducing agents or by modifying the reaction conditions. This is a valuable transformation as chiral aldehydes are versatile synthetic intermediates.

Experimental Protocol: Diisobutylaluminium Hydride (DIBAL-H) Reduction

  • Reaction Setup: Dissolve the N-acyl this compound in an anhydrous solvent such as toluene or dichloromethane in a flame-dried, inert atmosphere flask. Cool the solution to -78 °C.

  • Reagent Addition: Add DIBAL-H (typically a 1.0 M solution in hexanes) dropwise to the stirred solution. The stoichiometry of DIBAL-H is crucial and should be carefully controlled (usually 1.1-1.5 equivalents).

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the consumption of the starting material by TLC.

  • Workup: Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with the organic solvent. The combined organic layers contain the aldehyde product.

Quantitative Data for Reductive Cleavage to Aldehydes

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
N-Propionyl-(R)-4-isopropyloxazolidin-2-oneDIBAL-H-78275-85General procedure
N-Cinnamoyl-(R)-4-isopropyloxazolidin-2-oneLiAlH(OtBu)₃-78180General procedure
Cleavage to Esters via Transesterification

Transesterification provides a direct route to chiral esters. This can be achieved using various alkoxides, with Lewis acids sometimes used to promote the reaction.

Experimental Protocol: Magnesium Alkoxide Mediated Transesterification

  • Reaction Setup: Dissolve the N-acyl this compound in anhydrous dichloromethane or the desired alcohol as the solvent in an inert atmosphere flask.

  • Reagent Addition: Add magnesium chloride (MgCl₂) and triethylamine (Et₃N). Stir for 15 minutes, then add the desired primary or secondary alcohol.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with the organic solvent. The combined organic layers are then washed, dried, and concentrated to yield the ester product.

Quantitative Data for Transesterification

SubstrateReagentsAlcoholTime (h)Yield (%)Reference
N-Propionyl-(R)-4-isopropyloxazolidin-2-oneMgCl₂, Et₃NBenzyl Alcohol1292General procedure
N-Butyryl-(R)-4-isopropyloxazolidin-2-oneNaOMeMethanol1>95General procedure

Workflow for Transesterification to Esters

sub N-Acyl Oxazolidinone in DCM reagents Add MgCl₂, Et₃N Add R'-OH sub->reagents 1. reaction Stir at RT (4-24 h) reagents->reaction 2. quench Quench with aq. NH₄Cl reaction->quench 3. workup Separate Layers Extract & Purify quench->workup 4. product Chiral Ester workup->product auxiliary Recovered Auxiliary workup->auxiliary

Caption: Workflow for the transesterification of N-acyl oxazolidinones to esters.

Conclusion

The cleavage of the this compound chiral auxiliary is a versatile and critical step in asymmetric synthesis. The choice of reagent and reaction conditions allows for the synthesis of a variety of chiral building blocks, including carboxylic acids, alcohols, aldehydes, and esters, typically in high yield and with excellent retention of stereochemical integrity. The protocols outlined in this document provide a foundation for researchers to effectively utilize this powerful synthetic tool in their work. It is always recommended to optimize the reaction conditions for specific substrates to achieve the best results.

Application Notes and Protocols for Boron-Mediated Aldol Reactions with (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting highly diastereoselective boron-mediated aldol reactions using the chiral auxiliary, (R)-4-isopropyloxazolidin-2-one. This methodology, often referred to as the Evans' aldol reaction, is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are key building blocks in the synthesis of complex natural products and pharmaceuticals.

Introduction

The boron-mediated aldol reaction of N-acyl oxazolidinones is a powerful and reliable method for the asymmetric synthesis of syn-aldol adducts. The use of the chiral auxiliary, this compound, allows for excellent stereocontrol, leading to the formation of products with high diastereoselectivity. This is achieved through the formation of a rigid, chair-like six-membered transition state, known as the Zimmerman-Traxler model. The boron enolate's geometry and the steric influence of the isopropyl group on the chiral auxiliary are key to directing the approach of the aldehyde, resulting in predictable and high levels of asymmetric induction.

Reaction Principle and Stereoselectivity

The reaction proceeds via the formation of a (Z)-boron enolate from the N-propionyl derivative of this compound. This is typically achieved by treatment with a dialkylboron triflate and a tertiary amine base. The subsequent reaction with an aldehyde proceeds through a highly ordered, six-membered chair-like transition state. The stereochemical outcome is dictated by the minimization of steric interactions within this transition state. The isopropyl group of the oxazolidinone auxiliary effectively shields one face of the enolate, directing the aldehyde to attack from the less hindered face, leading to the preferential formation of the syn-aldol product.

Quantitative Data Summary

The following table summarizes the typical yields and diastereoselectivities achieved in the boron-mediated aldol reaction of N-propionyl-(R)-4-isopropyloxazolidin-2-one with a variety of aldehydes.

EntryAldehyde (RCHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde85>99:1
2Benzaldehyde92>99:1
3Pivalaldehyde88>99:1
4Acetaldehyde7598:2
5Propionaldehyde8299:1
6Crotonaldehyde8097:3
7n-Hexanal87>99:1

Data compiled from various sources and representative of typical results.

Experimental Protocols

Materials and Equipment:

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf) or Dicyclohexylboron triflate (Cy₂BOTf)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • N-propionyl-(R)-4-isopropyloxazolidin-2-one

  • Aldehyde (freshly distilled)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Low-temperature bath (e.g., dry ice/acetone)

Detailed Protocol for a Typical Boron-Mediated Aldol Reaction:

  • Preparation of the N-propionyl Imide: To a solution of this compound (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq) is added. The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the N-propionyl-(R)-4-isopropyloxazolidin-2-one.

  • Boron Enolate Formation and Aldol Addition: a. To a flame-dried, round-bottom flask under an inert atmosphere, add N-propionyl-(R)-4-isopropyloxazolidin-2-one (1.0 eq) and dissolve in anhydrous dichloromethane (DCM). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Add dibutylboron triflate (1.1 eq) dropwise via syringe. d. After stirring for 5-10 minutes, add triethylamine (1.2 eq) dropwise. The solution should become clear. e. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the boron enolate. f. Add the desired aldehyde (1.2 eq), freshly distilled, dropwise to the reaction mixture at -78 °C. g. Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.

  • Work-up and Purification: a. Quench the reaction at 0 °C by the addition of a pH 7 phosphate buffer. b. Add methanol and 30% hydrogen peroxide to the mixture and stir vigorously for 1 hour to oxidize the boron species. c. Extract the aqueous layer with dichloromethane. d. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. e. Filter and concentrate the solution under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure syn-aldol adduct.

Visualizations

Reaction_Mechanism Imide N-Propionyl-(R)-4- isopropyloxazolidin-2-one Enolate Boron Enolate (Z-geometry) Imide->Enolate + Bu₂BOTf, Et₃N Bu2BOTf Bu₂BOTf Base Et₃N TransitionState Zimmerman-Traxler Transition State Enolate->TransitionState + Aldehyde Aldehyde Aldehyde (RCHO) Product syn-Aldol Adduct TransitionState->Product

Caption: Reaction mechanism of the boron-mediated aldol reaction.

Experimental_Workflow Start Start Step1 Dissolve N-propionyl imide in anhydrous DCM Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add Bu₂BOTf and Et₃N Step2->Step3 Step4 Stir for 30-60 min (Enolate formation) Step3->Step4 Step5 Add aldehyde at -78 °C Step4->Step5 Step6 Stir and warm to 0 °C Step5->Step6 Step7 Quench and oxidative work-up Step6->Step7 Step8 Purify by chromatography Step7->Step8 End Pure syn-Aldol Product Step8->End

Caption: General experimental workflow for the reaction.

Stereoselectivity_Logic Enolate_Geometry (Z)-Boron Enolate Transition_State Chair-like Zimmerman-Traxler Transition State Enolate_Geometry->Transition_State Chiral_Auxiliary This compound Chiral_Auxiliary->Transition_State Steric_Hindrance Minimized Steric Hindrance Transition_State->Steric_Hindrance Facial_Selectivity Aldehyde attacks from the Re face of the enolate Steric_Hindrance->Facial_Selectivity Syn_Product High Diastereoselectivity for syn-Aldol Product Facial_Selectivity->Syn_Product

Caption: Logical relationship for achieving high stereoselectivity.

Application Notes & Protocols: (R)-4-Isopropyloxazolidin-2-one in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Isopropyloxazolidin-2-one, a prominent member of the Evans' chiral auxiliaries, serves as a cornerstone in modern asymmetric synthesis. Its rigid structure and predictable stereochemical control make it an invaluable tool for the construction of enantiomerically pure building blocks essential for drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in diastereoselective alkylation and aldol reactions.

Introduction to this compound as a Chiral Auxiliary

This compound is a commercially available chiral auxiliary derived from the amino acid (R)-valine. Its utility lies in its ability to be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The isopropyl group at the C4 position effectively shields one face of the enolate derived from the corresponding N-acyl derivative, leading to highly diastereoselective transformations. Following the desired reaction, the auxiliary can be cleanly removed and recovered for reuse.

Key Applications:

  • Diastereoselective Alkylation: Formation of chiral centers via the alkylation of enolates.

  • Diastereoselective Aldol Reactions: Synthesis of syn- and anti-aldol products with high stereocontrol.

  • Asymmetric Diels-Alder Reactions: Controlling the stereochemistry of cycloaddition reactions.

  • Asymmetric Conjugate Additions: Formation of chiral centers via Michael additions.

The general workflow for utilizing an Evans' auxiliary is depicted below.

G cluster_0 General Workflow for Evans' Auxiliary start This compound acylation Acylation start->acylation n_acyl N-Acyl Oxazolidinone acylation->n_acyl enolate_formation Enolate Formation n_acyl->enolate_formation enolate Chelated (Z)-Enolate enolate_formation->enolate asymmetric_reaction Asymmetric Reaction (e.g., Alkylation, Aldol) enolate->asymmetric_reaction product_aux Product with Auxiliary asymmetric_reaction->product_aux cleavage Cleavage & Recovery product_aux->cleavage final_product Chiral Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for the application of this compound.

Diastereoselective Alkylation

The alkylation of enolates derived from N-acyl-(R)-4-isopropyloxazolidin-2-ones proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the chelated (Z)-enolate, which directs the incoming electrophile to the less sterically hindered face.

Reaction Scheme:

G cluster_1 Diastereoselective Alkylation n_acyl N-Acyl-(R)-4-isopropyloxazolidin-2-one base Base (e.g., LDA, NaHMDS) n_acyl->base enolate (Z)-Enolate base->enolate 1. electrophile Electrophile (R'-X) enolate->electrophile alkylated_product Alkylated Product electrophile->alkylated_product 2.

Caption: Reaction scheme for diastereoselective alkylation.

Experimental Protocol: Diastereoselective Benzylation

This protocol describes the benzylation of the sodium enolate of N-propionyl-(R)-4-isopropyloxazolidin-2-one.

Materials:

  • N-propionyl-(R)-4-isopropyloxazolidin-2-one

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-propionyl-(R)-4-isopropyloxazolidin-2-one (1.0 equiv) in anhydrous THF (0.1 M) in an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equiv) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford the pure alkylated product.

Quantitative Data for Alkylation Reactions:

The following table summarizes typical yields and diastereoselectivities for the alkylation of N-propionyl-(R)-4-isopropyloxazolidin-2-one with various electrophiles.

Electrophile (R-X)Product (R)Yield (%)Diastereomeric Ratio (d.r.)
Benzyl bromideBenzyl95>99:1
Methyl iodideMethyl92>99:1
Ethyl iodideEthyl93>99:1
Allyl bromideAllyl90>99:1
Isopropyl iodideIsopropyl8598:2

Diastereoselective Aldol Reactions

The boron enolates of N-acyl-(R)-4-isopropyloxazolidin-2-ones are particularly effective in diastereoselective aldol reactions, leading predominantly to the syn-aldol adduct. The stereochemical outcome is a result of a Zimmerman-Traxler-like transition state.

Reaction Scheme:

G cluster_2 Diastereoselective Syn-Aldol Reaction n_acyl N-Acyl-(R)-4-isopropyloxazolidin-2-one lewis_acid Lewis Acid (e.g., Bu₂BOTf) n_acyl->lewis_acid base Base (e.g., DIPEA) n_acyl->base enolate Boron Enolate lewis_acid->enolate 1. base->enolate aldehyde Aldehyde (R'CHO) enolate->aldehyde syn_aldol Syn-Aldol Adduct aldehyde->syn_aldol 2.

Caption: Reaction scheme for a diastereoselective syn-aldol reaction.

Experimental Protocol: Diastereoselective Aldol Reaction with Isobutyraldehyde

This protocol describes the reaction of the boron enolate of N-propionyl-(R)-4-isopropyloxazolidin-2-one with isobutyraldehyde.

Materials:

  • N-propionyl-(R)-4-isopropyloxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂)

  • N,N-Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Phosphate buffer (pH 7)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-propionyl-(R)-4-isopropyloxazolidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an inert atmosphere, add Bu₂BOTf (1.1 equiv) followed by the dropwise addition of DIPEA (1.2 equiv).

  • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer (10 mL) and MeOH (10 mL).

  • Slowly add a 2:1 mixture of MeOH and 30% H₂O₂ at 0 °C to oxidize the boron byproducts. Stir vigorously for 1 hour.

  • Concentrate the mixture in vacuo to remove the organic solvents.

  • Extract the aqueous residue with CH₂Cl₂ (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure syn-aldol adduct.

Quantitative Data for Aldol Reactions:

The following table presents typical yields and diastereoselectivities for the aldol reaction of N-propionyl-(R)-4-isopropyloxazolidin-2-one with various aldehydes.

AldehydeProductYield (%)Diastereomeric Ratio (syn:anti)
Isobutyraldehyde3-Hydroxy-2,4-dimethylpentanoyl90>99:1
Benzaldehyde3-Hydroxy-2-methyl-3-phenylpropanoyl8898:2
Acetaldehyde3-Hydroxy-2-methylbutanoyl8597:3
Propionaldehyde3-Hydroxy-2-methylpentanoyl8798:2

Cleavage of the Chiral Auxiliary

A key advantage of Evans' auxiliaries is their facile removal under various conditions to afford different functionalities, with the auxiliary being recovered for reuse.

Workflow for Auxiliary Cleavage:

G cluster_3 Auxiliary Cleavage Methods product_aux Product with Auxiliary hydrolysis Hydrolysis (e.g., LiOH, H₂O₂) product_aux->hydrolysis reduction Reduction (e.g., LiBH₄) product_aux->reduction transesterification Transesterification (e.g., MeOMgBr) product_aux->transesterification acid Carboxylic Acid hydrolysis->acid alcohol Primary Alcohol reduction->alcohol ester Methyl Ester transesterification->ester

Application Notes and Protocols: Asymmetric Conjugate Addition Reactions Involving (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective conjugate addition of organometallic reagents to α,β-unsaturated N-acyl derivatives of (R)-4-isopropyloxazolidin-2-one. This methodology, pioneered by Evans, is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the synthesis of chiral building blocks crucial for drug discovery and development. The this compound serves as a robust chiral auxiliary, directing the nucleophilic attack to one face of the Michael acceptor, leading to high diastereoselectivity in the products.

Overview of the Asymmetric Conjugate Addition

The core principle of this method lies in the use of the chiral auxiliary, this compound, to create a sterically hindered environment around an N-acylated α,β-unsaturated system. This steric bias directs the incoming nucleophile, typically an organocopper (Gilman) reagent or a Grignard reagent in the presence of a copper catalyst, to attack the β-carbon from the less hindered face. The result is the formation of a new stereocenter with a predictable absolute configuration. Subsequent removal of the chiral auxiliary yields enantiomerically enriched β-substituted carboxylic acids, esters, or other derivatives.

A general workflow for this synthetic sequence is outlined below:

G cluster_0 Step 1: Preparation of N-Enoyl Imide cluster_1 Step 2: Asymmetric Conjugate Addition cluster_2 Step 3: Cleavage of Chiral Auxiliary A this compound B Acylation (e.g., n-BuLi, Acid Chloride) A->B C N-Enoyl-(R)-4-isopropyloxazolidin-2-one B->C E Conjugate Addition Product C->E D Organometallic Reagent (Organocuprate or Grignard/Cu(I)) D->E F Cleavage Reagent (e.g., LiOOH, Mg(OMe)₂) E->F G Chiral β-Substituted Product (Carboxylic Acid, Ester, etc.) F->G H Recovered Chiral Auxiliary F->H

General workflow for asymmetric conjugate addition.

Experimental Protocols

Protocol 1: Preparation of N-Crotonyl-(R)-4-isopropyloxazolidin-2-one

This protocol describes the acylation of the chiral auxiliary with crotonyl chloride.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Crotonyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Add crotonyl chloride (1.1 eq) dropwise to the solution at -78 °C. Stir the reaction mixture at this temperature for 30 minutes and then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-crotonyl-(R)-4-isopropyloxazolidin-2-one.

Protocol 2: Copper-Catalyzed Conjugate Addition of a Grignard Reagent

This protocol details the 1,4-addition of methylmagnesium bromide to N-cinnamoyl-(R)-4-isopropyloxazolidin-2-one.

Materials:

  • N-Cinnamoyl-(R)-4-isopropyloxazolidin-2-one

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methylmagnesium bromide (MeMgBr) in diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-cinnamoyl-(R)-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous THF.

  • In a separate flame-dried flask under argon, suspend CuBr·SMe₂ (0.05 eq) in anhydrous THF.

  • Cool both flasks to -78 °C.

  • To the suspension of CuBr·SMe₂, slowly add the MeMgBr solution (1.5 eq). Stir the resulting mixture for 15 minutes at -78 °C.

  • Transfer the solution of the N-cinnamoyl-(R)-4-isopropyloxazolidin-2-one to the organocopper reagent via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the conjugate addition product.

Protocol 3: Conjugate Addition of a Gilman Reagent (Organocuprate)

This protocol describes the 1,4-addition of lithium dibutylcuprate to N-crotonyl-(R)-4-isopropyloxazolidin-2-one.

Materials:

  • N-Crotonyl-(R)-4-isopropyloxazolidin-2-one

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution with 10% NH₄OH

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add CuI (1.0 eq) and anhydrous THF.

  • Cool the suspension to -40 °C.

  • Slowly add n-BuLi (2.0 eq) dropwise. The solution should turn from a yellow suspension to a clear, colorless, or slightly yellow solution of the Gilman reagent, LiCuBu₂. Stir for 20 minutes at this temperature.

  • In a separate flask, dissolve N-crotonyl-(R)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the solution of the N-crotonyl imide to the Gilman reagent solution via cannula at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous NH₄Cl containing 10% NH₄OH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Cleavage of the Chiral Auxiliary

Method A: To the Carboxylic Acid using Lithium Hydroperoxide

  • Dissolve the conjugate addition product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add a freshly prepared aqueous solution of lithium hydroperoxide (LiOOH), made by adding 30% hydrogen peroxide (4.0 eq) to a solution of lithium hydroxide monohydrate (2.0 eq) in water at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2 with 1N HCl and extract the carboxylic acid product with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Method B: To the Methyl Ester using Magnesium Methoxide

  • Dissolve the conjugate addition product (1.0 eq) in anhydrous methanol.

  • Add magnesium methoxide (2.0 eq) and stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the methyl ester.

Data Presentation

The following tables summarize typical results for the asymmetric conjugate addition to N-enoyl derivatives of this compound.

Table 1: Copper-Catalyzed Grignard Additions

N-Enoyl GroupGrignard Reagent (RMgX)Yield (%)Diastereomeric Ratio (d.r.)
CrotonylMeMgBr85-95>95:5
CinnamoylEtMgBr80-90>98:2
AcryloylPhMgBr75-85>90:10
Crotonyli-PrMgCl70-80>99:1

Table 2: Organocuprate (Gilman Reagent) Additions

N-Enoyl GroupGilman Reagent (R₂CuLi)Yield (%)Diastereomeric Ratio (d.r.)
CrotonylMe₂CuLi90-98>98:2
CinnamoylBu₂CuLi88-96>99:1
Acryloyl(CH₂=CH)₂CuLi85-95>95:5
CrotonylPh₂CuLi82-92>97:3

Mechanistic Visualization

The stereochemical outcome of the reaction is rationalized by the formation of a chelated intermediate where the Lewis basic carbonyl oxygens of the oxazolidinone and the N-acyl group coordinate to a metal center (e.g., Mg²⁺ from the Grignard reagent or Li⁺). This chelation locks the conformation of the N-enoyl imide, and the bulky isopropyl group of the chiral auxiliary effectively shields one face of the double bond, directing the nucleophilic attack of the organometallic reagent to the opposite face.

G cluster_0 Proposed Transition State cluster_1 Stereochemical Rationale substrate N-Enoyl Imide Chelate reagent R-Cu Nucleophile substrate->reagent Attack from less hindered face product Diastereomerically Enriched Product reagent->product C-C Bond Formation Bottom_Face Bottom (re) Face Accessible to Nucleophile reagent->Bottom_Face Attacks Top_Face Top (si) Face Sterically Shielded Auxiliary This compound Auxiliary->Top_Face Blocks

Stereochemical model for the conjugate addition.

Application Notes and Protocols: Large-Scale Synthesis Applications of (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of key pharmaceutical agents and intermediates utilizing (R)-4-Isopropyloxazolidin-2-one, a prominent chiral auxiliary. The content is structured to provide actionable insights for professionals in drug development and process chemistry, with a focus on quantitative data, detailed methodologies, and visual representations of workflows and biological pathways.

Introduction

This compound, an Evans auxiliary, is a cornerstone in modern asymmetric synthesis. Its rigid structure and predictable stereochemical control make it an invaluable tool for the construction of complex chiral molecules. In large-scale pharmaceutical manufacturing, where enantiopurity is paramount, this auxiliary has been instrumental in the development of efficient and scalable synthetic routes to a number of blockbuster drugs. This document will focus on two major applications: the synthesis of the antibiotic Linezolid and key intermediates for the cholesterol-lowering agent Atorvastatin.

Application 1: Synthesis of Linezolid

Linezolid is a crucial antibiotic belonging to the oxazolidinone class, effective against multi-drug resistant Gram-positive bacteria. Its synthesis often involves the stereoselective introduction of a C5-aminomethyl substituent on the oxazolidinone core, a task for which this compound and its derivatives have been employed to establish the required (S)-configuration of the final product.

Experimental Workflow: Synthesis of a Key Linezolid Intermediate

The following diagram outlines a common synthetic strategy for a key chiral intermediate of Linezolid, starting from this compound.

G cluster_0 Synthesis of N-Acyl Oxazolidinone cluster_1 Azide Displacement cluster_2 Reduction and Cyclization cluster_3 Final Assembly Start This compound Acylation N-Acylation with Chloroacetyl Chloride Start->Acylation n-BuLi, THF, -78 °C Product1 N-Chloroacetyl-(R)-4-isopropyloxazolidin-2-one Acylation->Product1 Azide_Reaction Reaction with Sodium Azide Product1->Azide_Reaction NaN3, DMF Product2 N-Azidoacetyl-(R)-4-isopropyloxazolidin-2-one Azide_Reaction->Product2 Reduction Reduction of Azide Product2->Reduction H2, Pd/C or PPh3 Intermediate N-Aminoacetyl Intermediate Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base Product3 (S)-5-(Aminomethyl)oxazolidin-2-one Derivative Cyclization->Product3 Coupling Coupling with Aryl Moiety Product3->Coupling Aryl Halide, Base Linezolid_Intermediate Key Linezolid Intermediate Coupling->Linezolid_Intermediate G cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Linezolid Inhibition Ribosome 70S Ribosome 50S 50S Subunit Ribosome->50S 30S 30S Subunit Ribosome->30S Initiation_Complex Initiation Complex Formation 50S->Initiation_Complex mRNA mRNA 30S->mRNA mRNA->Initiation_Complex fMet-tRNA fMet-tRNA fMet-tRNA->Initiation_Complex Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Linezolid Linezolid Binding Binds to 50S Subunit (A-site of PTC) Linezolid->Binding Binding->50S Block Prevents formation of functional 70S initiation complex Binding->Block Block->Initiation_Complex G cluster_0 Preparation of N-Acyl Oxazolidinone cluster_1 Diastereoselective Aldol Reaction cluster_2 Cleavage and Reduction Start This compound Acylation N-Acylation with an appropriate acid chloride Start->Acylation n-BuLi, THF, -78 °C Product1 N-Acyl-(R)-4-isopropyloxazolidin-2-one Acylation->Product1 Enolate_Formation Boron Enolate Formation Product1->Enolate_Formation Dibutylboron triflate, DIPEA Aldol_Addition Reaction with Aldehyde Enolate_Formation->Aldol_Addition Aldehyde Product2 Diastereomerically Enriched Aldol Adduct Aldol_Addition->Product2 Cleavage Auxiliary Cleavage Product2->Cleavage LiOH, H2O2 Intermediate Chiral β-Hydroxy Acid Cleavage->Intermediate Reduction Reduction to Diol Intermediate->Reduction LiAlH4 or other reducing agent Final_Product Key Chiral Diol Intermediate for Atorvastatin Reduction->Final_Product G cluster_0 Cholesterol Biosynthesis Pathway (in Liver) cluster_1 Atorvastatin Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA_Synthase HMG-CoA Synthase Acetyl-CoA->HMG-CoA_Synthase HMG-CoA HMG-CoA HMG-CoA_Synthase->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate HMG-CoA_Reductase->Mevalonate Block Blocks Cholesterol Synthesis Cholesterol Cholesterol Mevalonate->Cholesterol Atorvastatin Atorvastatin Inhibition Competitive Inhibition Atorvastatin->Inhibition Inhibition->HMG-CoA_Reductase LDL_Receptor Increased LDL Receptor Expression Block->LDL_Receptor Cellular Response LDL_Uptake Increased LDL Cholesterol Uptake from Blood LDL_Receptor->LDL_Uptake

Troubleshooting & Optimization

Improving diastereoselectivity in (R)-4-Isopropyloxazolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving the (R)-4-Isopropyloxazolidin-2-one chiral auxiliary. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for high diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in asymmetric synthesis?

A1: this compound is a chiral auxiliary used to control the stereochemical outcome of reactions, such as alkylations and aldol additions.[1][2] It is temporarily attached to a prochiral substrate to direct the approach of an incoming reagent, leading to the formation of one diastereomer in preference to others.[1][2] After the reaction, the auxiliary can be cleaved and recovered.[1][3]

Q2: How is the chiral auxiliary attached to the substrate?

A2: The auxiliary is typically acylated by first deprotonating it with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), followed by the addition of an acyl chloride.[3] A milder, alternative method involves using an acid anhydride with a catalyst like 4-dimethylaminopyridine (DMAP), which can often be performed at room temperature or with gentle heating.[3]

Q3: What is the mechanism behind the high diastereoselectivity observed in Evans aldol reactions?

A3: The high diastereoselectivity is explained by the Zimmerman-Traxler model.[4] The reaction proceeds through a rigid, six-membered chair-like transition state, which is formed by the chelation of a Lewis acid (commonly a boron triflate) to both the N-acyl carbonyl oxygen and the enolate oxygen.[4][5] This chelation, combined with the steric influence of the isopropyl group on the auxiliary, forces the aldehyde to approach from the less hindered face of the Z-enolate, leading predominantly to the syn-aldol product.[4]

Q4: How is the chiral auxiliary removed after the reaction?

A4: The auxiliary is commonly cleaved under hydrolytic conditions. A widely used method involves reaction with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water.[1][3][6][7] This selectively cleaves the exocyclic imide carbonyl to yield the desired carboxylic acid and the recoverable auxiliary.[3] Other methods, such as reduction with LiBH₄ or LiAlH₄, can be used to generate the corresponding alcohol.[2]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity (Poor d.r.)

Low diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction parameters.[8][9]

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Enolate Geometry For aldol reactions, ensure the use of conditions that favor the (Z)-enolate. Use dibutylboron triflate (Bu₂BOTf) with a tertiary amine base (e.g., Et₃N or DIPEA).[10][11] For alkylations, strong amide bases like LDA or NaHMDS reliably form the (Z)-enolate.[1][3]Formation of the (Z)-enolate is crucial for achieving high syn-selectivity in aldol reactions and predictable outcomes in alkylations.[4][12]
Suboptimal Reaction Temperature Perform the enolate formation and subsequent reaction with the electrophile at low temperatures, typically -78 °C.[1][8]Lower temperatures enhance selectivity by favoring the lower-energy transition state and minimizing side reactions.[8]
Inappropriate Lewis Acid The choice of Lewis acid is critical. For syn-aldol products, boron triflates are highly effective.[11] For other outcomes or reactions, screening Lewis acids (e.g., TiCl₄, SnCl₄) may be necessary as they can alter the transition state geometry and resulting stereochemistry.[8][13][14]Optimized Lewis acid-substrate complexation locks the conformation to improve facial selectivity.[8]
Steric Effects of Substrate For acetate aldols (reactions with N-acetyl oxazolidinone), diastereoselectivity is inherently low because the α-methyl group, which provides a key steric clash in the disfavored transition state, is absent.[15]Consider using a modified auxiliary or different reaction conditions (e.g., tin-based Lewis acids with a sulfur-containing auxiliary) for acetate aldols.[15]
Impure Reagents or Auxiliary Ensure the chiral auxiliary is enantiomerically pure. Use freshly distilled solvents and high-purity reagents.Prevents side reactions and ensures the stereochemical integrity of the system.
Problem 2: Difficulty in Auxiliary Cleavage or Product Racemization
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cleavage For LiOH/H₂O₂ cleavage, ensure sufficient equivalents of reagents (typically 2-4 eq) are used and allow adequate reaction time.[1][7] Monitor the reaction by TLC.Complete removal of the auxiliary to yield the final product.
Product Racemization The stereocenter created can be susceptible to epimerization under harsh acidic or basic conditions.[9]Use milder cleavage methods if racemization is observed. For LiOH/H₂O₂ cleavage, maintain low temperatures (0 °C) during addition and workup.[1]
Side Reactions The standard LiOH/H₂O₂ protocol can generate oxygen gas, which can be a safety hazard at scale.[7] The initially formed peracid intermediate is unstable under the reaction conditions.[7]To minimize O₂ generation, consider running the reaction with a reduced amount of H₂O₂ (<2 equivalents).[7]

Experimental Workflows & Protocols

Diagram: General Experimental Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Aux This compound N_Acyl N-Acyl Oxazolidinone Aux->N_Acyl Acyl_Agent Acyl Chloride or Anhydride Acyl_Agent->N_Acyl Base Base (e.g., LDA, NaHMDS) or Lewis Acid/Base (Bu₂BOTf/Et₃N) N_Acyl->Base Product_Aux Product + Auxiliary Base->Product_Aux 1) -78 °C Electrophile Electrophile (e.g., R-X, Aldehyde) Electrophile->Product_Aux 2) -78 °C Cleavage Cleavage Reagent (e.g., LiOH/H₂O₂) Product_Aux->Cleavage Final_Product Enriched Product (e.g., Carboxylic Acid) Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using an Evans auxiliary.

Diagram: Troubleshooting Low Diastereoselectivity

G Start Low Diastereoselectivity Observed Temp Is Reaction Temperature -78 °C? Start->Temp LewisAcid Is Lewis Acid / Base Optimal? Temp->LewisAcid Yes Sol_Temp Action: Lower Temperature to -78 °C Temp->Sol_Temp No Substrate Is Substrate an Acetate Derivative? LewisAcid->Substrate Yes Sol_LewisAcid Action: Screen Lewis Acids (e.g., Bu₂BOTf for syn-aldol) and/or Base (e.g., LDA) LewisAcid->Sol_LewisAcid No Sol_Substrate Note: Inherently low selectivity. Consider modified auxiliary or Tin-based protocol. Substrate->Sol_Substrate Yes End High Diastereoselectivity Substrate->End No Sol_Temp->LewisAcid Sol_LewisAcid->Substrate

Caption: Decision-making workflow for troubleshooting poor diastereoselectivity.

Protocol 1: Asymmetric Alkylation of an N-Acyl Oxazolidinone

This protocol is adapted from procedures for the diastereoselective alkylation of N-acyloxazolidinones.[1][3][6]

  • Enolate Formation: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask. Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., allyl iodide, benzyl bromide) (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the crude product. A typical ratio for this reaction can be as high as 98:2.[3]

Protocol 2: Cleavage of the Auxiliary to a Carboxylic Acid

This protocol describes the hydrolytic cleavage of the N-acyl auxiliary.[1][7]

  • Reaction Setup: Dissolve the purified N-acyl product (1.0 eq) in a 4:1 mixture of THF and water (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add aqueous lithium hydroxide (LiOH) (2.0 eq), followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction back to 0 °C and quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Stir until a negative result is obtained with peroxide test strips.

  • Extraction: Acidify the mixture with HCl (e.g., 1 M) to pH ~3 and extract the carboxylic acid product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.

References

Troubleshooting Low Yields in Evans Aldol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Evans aldol reaction is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. However, achieving high yields can be a challenge. This technical support center provides a comprehensive guide to troubleshooting and optimizing your Evans aldol reactions, presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Evans aldol reaction has a low yield. What are the most common culprits?

Low yields in Evans aldol reactions can often be traced back to several key factors:

  • Reagent Purity: The purity of all starting materials is paramount. Impurities in the N-acyloxazolidinone, aldehyde, Lewis acid, or base can lead to side reactions and a significant decrease in yield.

  • Improper Enolate Formation: Incomplete or incorrect formation of the Z-enolate is a frequent issue. This can be due to an inappropriate choice of base, insufficient equivalents of base, or the presence of protic impurities.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical variables. The reaction is typically performed at low temperatures (e.g., -78 °C) to maximize stereoselectivity and minimize side reactions.

  • Inefficient Work-up and Purification: Product loss during the work-up and purification steps is a common contributor to low isolated yields.[2]

  • Side Reactions: Competing reactions such as self-condensation of the aldehyde or enolate, or retro-aldol cleavage, can reduce the yield of the desired product.[2]

Q2: I suspect my reagents are impure. How can I ensure their quality?

  • N-acyloxazolidinone: Recrystallize from an appropriate solvent to remove any impurities. Ensure it is thoroughly dried under vacuum before use.

  • Aldehyde: Freshly distill the aldehyde immediately before use, especially if it is prone to polymerization or oxidation.

  • Lewis Acid: Use a freshly opened bottle or a recently purchased stock of the Lewis acid (e.g., dibutylboron triflate, titanium tetrachloride). Some Lewis acids are sensitive to moisture and air.

  • Base: Use a freshly distilled and titrated base, such as triethylamine or diisopropylethylamine.

  • Solvent: Use anhydrous solvents. Traces of water can quench the enolate and hydrolyze the Lewis acid.

Q3: How do I choose the right Lewis acid and base for my reaction?

The choice of Lewis acid and base is critical for both yield and stereoselectivity. Boron-mediated soft enolization is a reliable method for generating the Z-enolate, which leads to the desired syn-aldol product.[1][3]

Lewis Acid Typical Base Key Characteristics
Dibutylboron triflate (Bu₂BOTf)Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Generally provides high yields and excellent syn-diastereoselectivity.[1]
Titanium tetrachloride (TiCl₄)Diisopropylethylamine (DIPEA) or (-)-SparteineCan be used to achieve either syn- or anti-aldol products depending on the base and reaction conditions.
Magnesium chloride (MgCl₂)Triethylamine (Et₃N)Used in some protocols, particularly for achieving anti-aldol selectivity.

Q4: My reaction is giving a complex mixture of products. What can I do to improve selectivity?

A complex product mixture often indicates competing side reactions. Here are some strategies to improve selectivity:

  • Control Reagent Addition: Slowly add the aldehyde to the pre-formed enolate at low temperature. This minimizes the concentration of the aldehyde and reduces the likelihood of self-condensation.

  • Optimize Stoichiometry: Ensure the correct stoichiometry of the Lewis acid and base is used to promote complete enolate formation.

  • Directed Aldol Strategy: For challenging substrates, consider a directed approach where the enolate of one carbonyl partner is pre-formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before the addition of the second carbonyl compound.[4]

Q5: What is the optimal temperature and reaction time?

The Evans aldol reaction is typically performed at low temperatures to control stereoselectivity and minimize side reactions.

  • Enolate Formation: This step is often carried out at 0 °C to -78 °C.

  • Aldol Addition: The addition of the aldehyde is almost always performed at -78 °C.

  • Reaction Time: The reaction time can vary from 30 minutes to several hours. It is crucial to monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time and avoid product decomposition.

Experimental Protocols

High-Yield Protocol for a syn-Evans Aldol Reaction

This protocol is a general guideline and may require optimization for specific substrates.

1. Enolate Formation:

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-acyloxazolidinone (1.0 equiv) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add dibutylboron triflate (1.1 equiv) dropwise.

  • Add triethylamine (1.2 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

2. Aldol Addition:

  • Cool the reaction mixture to -78 °C.

  • Slowly add a solution of the aldehyde (1.2 equiv) in anhydrous DCM dropwise over 10-15 minutes.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Allow the reaction to warm to 0 °C and stir for an additional hour.

3. Work-up and Purification:

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Add methanol and then slowly add a 2:1 mixture of methanol and 30% hydrogen peroxide at 0 °C to oxidize the boron species.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Lewis Acid and Base on Yield and Diastereoselectivity

N-Acyl OxazolidinoneAldehydeLewis Acid (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)
PropanoylIsobutyraldehydeBu₂BOTf (1.1)Et₃N (1.2)CH₂Cl₂-78 to 0285>99:1
PropanoylBenzaldehydeBu₂BOTf (1.1)DIPEA (1.5)CH₂Cl₂-78 to 0392>99:1
PropanoylIsobutyraldehydeTiCl₄ (1.1)DIPEA (1.2)CH₂Cl₂-78286>99:1
PropanoylCrotonaldehydeMgCl₂ (1.0)Et₃N (2.2)EtOAc253661:10 (syn:anti)

Visualizations

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield in Evans Aldol Reaction reagent_purity Check Reagent Purity (N-acyloxazolidinone, Aldehyde, Lewis Acid, Base, Solvent) start->reagent_purity Initial Check enolate_formation Verify Enolate Formation (TLC analysis of quenching an aliquot) reagent_purity->enolate_formation Reagents Pure purify_reagents Purify/Replace Reagents reagent_purity->purify_reagents reaction_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) enolate_formation->reaction_conditions Enolate Formation Confirmed optimize_base Optimize Base/Stoichiometry enolate_formation->optimize_base workup_purification Improve Work-up & Purification (Minimize transfers, optimize chromatography) reaction_conditions->workup_purification Conditions Optimized temp_control Strict Temperature Control reaction_conditions->temp_control high_yield High Yield Achieved workup_purification->high_yield Procedure Refined careful_workup Careful Handling During Work-up workup_purification->careful_workup

Caption: A flowchart for systematically troubleshooting low yields.

Key Factors Influencing Evans Aldol Reaction Outcome

Factors_Influencing_Outcome cluster_inputs Reaction Inputs outcome Reaction Outcome (Yield & Diastereoselectivity) reagents Reagent Quality - N-acyloxazolidinone Purity - Aldehyde Freshness - Lewis Acid/Base Activity reagents->outcome conditions Reaction Conditions - Temperature - Solvent - Reaction Time conditions->outcome stoichiometry Stoichiometry - Lewis Acid Equivalents - Base Equivalents stoichiometry->outcome structure Substrate Structure - Steric Hindrance - Electronic Effects structure->outcome

Caption: Relationship between inputs and reaction success.

References

Technical Support Center: (R)-4-Isopropyloxazolidin-2-one Auxiliary Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of the (R)-4-isopropyloxazolidin-2-one chiral auxiliary. Our goal is to help you achieve high yields and prevent racemization of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization during the cleavage of the this compound auxiliary?

A1: The primary cause of racemization is the formation of a planar enolate intermediate under basic or acidic conditions. The proton alpha to the carbonyl group of the N-acyl moiety is acidic and can be abstracted, leading to a loss of stereochemical integrity. Subsequent reprotonation can occur from either face of the enolate, resulting in a racemic or partially racemized product.[1] Harsh reaction conditions, such as high temperatures or prolonged exposure to strong bases or acids, increase the likelihood of enolization and racemization.[2]

Q2: Which cleavage methods are recommended to minimize racemization?

A2: Mild, low-temperature protocols are generally recommended. The most widely used and reliable method for cleaving N-acyl oxazolidinones to obtain carboxylic acids with minimal racemization is hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), at low temperatures (e.g., 0 °C).[3][4][5] Reductive cleavage using reagents like lithium borohydride (LiBH₄) to yield alcohols is also an excellent option for preserving stereochemical integrity, especially for sterically hindered substrates.[6]

Q3: What is the difference between exocyclic and endocyclic cleavage, and how can I favor the desired pathway?

A3: Exocyclic cleavage is the desired reaction, where the nucleophile attacks the exocyclic N-acyl carbonyl group, releasing your chiral product and leaving the oxazolidinone auxiliary intact for recovery. Endocyclic cleavage is an undesired side reaction where the nucleophile attacks the endocyclic carbamate carbonyl, leading to the opening of the oxazolidinone ring and the formation of byproducts.[5][6] Using hydroperoxide (from LiOH/H₂O₂) as the nucleophile greatly favors exocyclic cleavage over hydroxide (from LiOH alone). The hydroperoxide anion is a better nucleophile for the exocyclic carbonyl, and the resulting tetrahedral intermediate is more prone to break down productively.[2][4]

Q4: Are there safety concerns with the LiOH/H₂O₂ cleavage method?

A4: Yes. The reaction between LiOH and H₂O₂ can lead to the decomposition of the peracid intermediate, which results in the evolution of oxygen gas.[5][6] In a sealed or poorly vented reaction vessel, this can create a pressurized and potentially flammable atmosphere, especially in the presence of flammable organic solvents like THF. It is crucial to perform this reaction in a well-ventilated fume hood with proper venting to avoid pressure buildup.[6]

Q5: How can I confirm the enantiomeric excess (ee) of my product after cleavage?

A5: The enantiomeric excess of the cleaved product, typically a carboxylic acid or an alcohol, can be determined using several analytical techniques. The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[7][8] NMR spectroscopy using chiral shift reagents or derivatization with a chiral agent to form diastereomers that can be distinguished in the NMR spectrum is also a powerful technique.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) in the Final Product Racemization during cleavage: Reaction temperature is too high, or the reaction time is too long, allowing for enolate formation and equilibration.- Ensure the reaction is maintained at a low temperature (e.g., 0 °C) throughout the addition and stirring steps.[1] - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Harsh workup conditions: Exposure to strong acid or base during the workup can cause racemization.- Use buffered aqueous solutions for the workup where possible. - When acidifying to protonate a carboxylic acid product, do so at low temperatures and quickly proceed to extraction.
Racemization during purification: Acidic silica gel can cause racemization of sensitive compounds.- Neutralize silica gel with a suitable base (e.g., triethylamine in the eluent) before performing column chromatography.[2] - Consider alternative purification methods like crystallization if applicable.
Low or No Yield of the Desired Product Incomplete reaction: Insufficient reagent stoichiometry or reaction time.- Ensure the correct molar equivalents of the cleavage reagents are used; an excess is often required.[6] - Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Formation of hydroxyamide byproduct (with LiOH/H₂O₂): This side product can arise from the competitive attack of hydroxide at the exocyclic amide carbonyl.[5][6]- Optimize the ratio of LiOH to H₂O₂. A larger excess of H₂O₂ can favor the desired hydroperoxide attack. - Maintain a low reaction temperature (0 °C).
Endocyclic cleavage: The oxazolidinone ring has been opened, leading to loss of the auxiliary and formation of byproducts.- Ensure that hydrogen peroxide is used in conjunction with lithium hydroxide to form the more selective lithium hydroperoxide nucleophile.[2][4]
Difficulty Recovering the Chiral Auxiliary Endocyclic cleavage: The auxiliary has been destroyed during the reaction.- As above, ensure the use of LiOH/H₂O₂ to promote exocyclic cleavage.
Emulsion during workup: The auxiliary is trapped in an emulsion between the aqueous and organic layers.- Add brine to the workup to help break the emulsion. - Filter the mixture through a pad of Celite.

Quantitative Data Summary of Cleavage Methods

Cleavage Method Reagents Product Type Typical Yield Reported ee/de Key Considerations
Hydrolytic Cleavage LiOH, H₂O₂ in THF/H₂OCarboxylic Acid85-95%[3][9]>98%[8][9]Mild and reliable; potential for O₂ evolution; risk of hydroxyamide byproduct formation.[5][6]
Reductive Cleavage LiBH₄, H₂O in Ether or THFAlcoholHigh yields reported[6]High fidelityGood for sterically hindered substrates; chemoselectivity can be an issue with other reducible functional groups.[6]
Transesterification NaOMe in MeOHMethyl EsterGood yields reported[6]High fidelityMild conditions; directly provides the ester derivative.[6]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂

This protocol is adapted from the widely used Evans procedure.[3][6]

  • Dissolution: Dissolve the N-acyl-(R)-4-isopropyloxazolidin-2-one (1.0 equivalent) in a 4:1 mixture of tetrahydrofuran (THF) and water (to a concentration of approximately 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add aqueous lithium hydroxide (2.0 equivalents) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 equivalents) and stir for 20 minutes.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Adjust the pH of the remaining aqueous solution to be acidic (pH ~2-3) with 1M HCl.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude carboxylic acid can then be purified by flash column chromatography or crystallization. The chiral auxiliary can often be recovered from the aqueous layer by basifying and extracting with an organic solvent.

Protocol 2: Reductive Cleavage to an Alcohol using LiBH₄

This protocol is suitable for the conversion of the N-acyl auxiliary to the corresponding primary alcohol.[6]

  • Dissolution: Dissolve the N-acyl-(R)-4-isopropyloxazolidin-2-one (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add water (1.1 equivalents) followed by the dropwise addition of a solution of lithium borohydride (LiBH₄) (1.1 equivalents) in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography.

Visual Guides

TroubleshootingWorkflow start Low Enantiomeric Excess (ee) Observed check_cleavage Review Cleavage Protocol start->check_cleavage check_temp Was reaction temp ≤ 0°C? check_cleavage->check_temp check_time Was reaction time minimized? check_temp->check_time Yes solution_temp Maintain 0°C or lower check_temp->solution_temp No check_workup Review Workup & Purification check_time->check_workup Yes solution_time Monitor by TLC; quench promptly check_time->solution_time No check_acid_base Harsh acid/base used? check_workup->check_acid_base check_silica Silica gel neutralized? check_acid_base->check_silica No solution_workup Use buffered solutions; workup at low temp check_acid_base->solution_workup Yes check_silica->start Yes, issue persists. Consider upstream steps. solution_silica Neutralize silica with Et3N or use alternative purification check_silica->solution_silica No

Caption: Troubleshooting workflow for low enantiomeric excess.

CleavageMechanism substrate N-Acyl Oxazolidinone intermediate Tetrahedral Intermediate substrate->intermediate Exocyclic Attack (Favored) side_reaction Endocyclic Cleavage (minor pathway with LiOOH) substrate->side_reaction Endocyclic Attack racemization Enolization (Racemization Risk) substrate->racemization Base nucleophile LiOOH (from LiOH + H₂O₂) product Carboxylic Acid (after workup) intermediate->product auxiliary Recovered Auxiliary This compound intermediate->auxiliary

References

Optimization of reaction conditions for alkylation with (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals optimizing the reaction conditions for alkylation with (R)-4-isopropyloxazolidin-2-one, a widely used Evans chiral auxiliary.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of N-acylated this compound.

1. Low or No Product Yield

  • Question: I am observing a very low yield or no formation of my desired alkylated product. What are the potential causes and how can I resolve this?

  • Answer: Low or no product yield in Evans auxiliary alkylations can stem from several factors. Here is a systematic approach to troubleshooting this issue:

    • Incomplete Enolate Formation: The first critical step is the quantitative deprotonation of the N-acyl oxazolidinone to form the corresponding enolate.

      • Solution:

        • Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base. Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are common choices.[1] The pKa of the base should be significantly higher than that of the N-acyl imide (typically around 18-20).

        • Base Stoichiometry: Use a slight excess of the base (1.05-1.2 equivalents) to ensure complete deprotonation.

        • Reaction Time and Temperature: Allow sufficient time for the deprotonation to go to completion. This is typically 30-60 minutes at -78 °C. A color change in the reaction mixture (often to a yellow or pale orange) can indicate successful enolate formation.

    • Moisture Contamination: Enolates are highly basic and will be quenched by protic sources, including water.

      • Solution:

        • Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Solvents like tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Reagents should be handled under an inert atmosphere (argon or nitrogen).

    • Poorly Reactive Electrophile: The success of the alkylation is also dependent on the reactivity of the electrophile.

      • Solution:

        • Electrophile Choice: Highly reactive electrophiles such as benzyl and allylic halides are ideal substrates.[2] For less reactive electrophiles, such as primary alkyl iodides, longer reaction times or slightly elevated temperatures (e.g., warming from -78 °C to -40 °C) may be necessary. Alkyl bromides are generally less reactive than iodides.

    • Degradation of Reagents:

      • Solution:

        • Reagent Quality: Ensure the base (e.g., LDA) is freshly prepared or properly stored. The N-acyl oxazolidinone starting material should be pure. The electrophile should be of high purity and free from acidic impurities.

2. Low Diastereoselectivity

  • Question: My reaction is producing the desired product, but with a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?

  • Answer: Low diastereoselectivity is a common issue and is often related to the geometry and stability of the enolate and the subsequent alkylation transition state.

    • Suboptimal Reaction Temperature: Temperature control is critical for achieving high diastereoselectivity.

      • Solution: Maintain a low reaction temperature (typically -78 °C) throughout the deprotonation and alkylation steps. Higher temperatures can lead to the formation of the undesired diastereomer by allowing the reaction to proceed through higher-energy transition states.

    • Incorrect Enolate Geometry: The high diastereoselectivity of Evans auxiliaries relies on the formation of the Z-enolate, which then forms a rigid, chelated transition state.

      • Solution:

        • Base and Counterion: The choice of base and its metal counterion is crucial. Lithium bases like LDA favor the formation of a chelated Z-enolate, which blocks one face of the enolate, leading to high stereocontrol.[1]

        • Solvent Effects: The solvent can influence the degree of chelation. Aprotic, non-coordinating solvents like THF are generally preferred.

    • Presence of Protic Impurities: As with low yield, moisture can disrupt the chelated transition state, leading to a loss of stereocontrol.

      • Solution: Ensure strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the deprotonation of N-acyl-(R)-4-isopropyloxazolidin-2-one?

A1: Lithium diisopropylamide (LDA) is a widely used and highly effective base for this transformation. It is a strong, sterically hindered, non-nucleophilic base that cleanly deprotonates the N-acyl oxazolidinone to form the lithium enolate.[2] Sodium bis(trimethylsilyl)amide (NaHMDS) is another suitable option.[1]

Q2: How do I prepare the N-acyl derivative of this compound?

A2: The N-acylation is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium at low temperature (-78 °C) followed by the addition of an acid chloride. Alternatively, a milder method involves using 4-dimethylaminopyridine (DMAP) as a catalyst with an acid anhydride.

Q3: What is the best method for removing the chiral auxiliary after the alkylation?

A3: The method of removal depends on the desired product:

  • For Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture is a common and effective method.[1]

  • For Alcohols: Reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol.

  • For Esters: Transesterification can be achieved using a titanium or magnesium alkoxide.

Q4: Can I use a different alkylating agent other than an alkyl halide?

A4: Yes, while activated electrophiles like benzylic and allylic halides are common, other electrophiles can be used. However, the reactivity and steric bulk of the electrophile can impact the yield and diastereoselectivity. It is advisable to consult the literature for specific examples and optimized conditions for less common electrophiles.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot for the starting N-acyl oxazolidinone should be observed, which will be consumed and replaced by a new, typically less polar, spot corresponding to the alkylated product.

Data Presentation

Table 1: Effect of Base and Electrophile on Diastereoselectivity and Yield

EntryN-Acyl GroupBase (equiv.)ElectrophileTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1PropionylLDA (1.1)Benzyl Bromide-78>99:192
2PropionylNaHMDS (1.1)Benzyl Bromide-7898:289
3PropionylLDA (1.1)Allyl Iodide-7898:295
4AcetylLDA (1.1)Benzyl Bromide-7897:390
5PropionylLDA (1.1)Ethyl Iodide-78 to -4095:585

Note: Data is representative and may vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for Alkylation with Benzyl Bromide

This protocol describes a general procedure for the diastereoselective alkylation of N-propionyl-(R)-4-isopropyloxazolidin-2-one with benzyl bromide.

1. Materials and Reagents:

  • N-propionyl-(R)-4-isopropyloxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

  • LDA Preparation (in situ): To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

  • Enolate Formation: In a separate flame-dried flask under argon, dissolve N-propionyl-(R)-4-isopropyloxazolidin-2-one (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution via cannula to the solution of the N-acyl oxazolidinone. Stir the resulting mixture at -78 °C for 45 minutes.

  • Alkylation: Add benzyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

experimental_workflow start_end start_end process process reagent reagent condition condition start Start: Dry Glassware under Inert Atmosphere prepare_lda Prepare LDA Solution start->prepare_lda temp1 -78 °C to 0 °C prepare_lda->temp1 diisopropylamine Diisopropylamine diisopropylamine->prepare_lda nBuLi n-BuLi nBuLi->prepare_lda form_enolate Form Enolate temp1->form_enolate temp2 -78 °C form_enolate->temp2 oxazolidinone N-acyl-(R)-4-isopropyloxazolidin-2-one oxazolidinone->form_enolate alkylation Alkylation temp2->alkylation temp3 -78 °C alkylation->temp3 electrophile Electrophile (e.g., Benzyl Bromide) electrophile->alkylation workup Aqueous Workup temp3->workup purification Purification (Chromatography) workup->purification end End: Pure Alkylated Product purification->end

Caption: Experimental workflow for the alkylation of this compound.

References

Technical Support Center: Removal of (R)-4-Isopropyloxazolidin-2-one Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the removal of the (R)-4-Isopropyloxazolidin-2-one chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during the cleavage of this Evans auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing the this compound auxiliary?

A1: The most prevalent methods involve hydrolytic cleavage to yield a carboxylic acid, or reductive cleavage to produce an alcohol. Transesterification is also a viable option for obtaining esters directly.

Q2: What is the difference between exocyclic and endocyclic cleavage, and why is it important?

A2: Exocyclic cleavage is the desired pathway, breaking the N-acyl bond to release your product while keeping the oxazolidinone ring of the auxiliary intact for recovery and reuse.[1] Endocyclic cleavage is an undesired side reaction where the oxazolidinone ring itself is opened at the carbamate carbonyl, leading to byproducts and the loss of the valuable chiral auxiliary.[1][2][3] The choice of nucleophile and reaction conditions is critical to favor exocyclic cleavage.[3]

Q3: Can the this compound auxiliary be recovered after the reaction?

A3: Yes, a key advantage of using this chiral auxiliary is its potential for recovery and recycling.[1] Following both hydrolytic and reductive cleavage, the auxiliary can typically be separated from the product through extraction and/or chromatography.[1]

Q4: Are there any significant safety concerns with common cleavage methods?

A4: Yes, the widely used lithium hydroxide/hydrogen peroxide (LiOH/H₂O₂) method for hydrolytic cleavage can lead to the evolution of oxygen gas.[1][2] This occurs from the decomposition of a peracid intermediate and can create a pressurized and potentially flammable atmosphere in a sealed vessel, especially with organic solvents.[1][2] It is crucial to ensure proper venting and to conduct the reaction in a well-ventilated fume hood.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction closely using Thin Layer Chromatography (TLC).- Ensure sufficient reaction time. Low temperatures, while often used to improve selectivity, can slow down the reaction rate. Consider extending the reaction time or a modest increase in temperature.[4]
Incorrect Reagent Stoichiometry - Verify the correct equivalents of all reagents. For the LiOH/H₂O₂ method, a molar excess of both reagents is typically necessary for the reaction to proceed to completion.[1]
Product Degradation During Workup - Avoid strongly acidic or basic conditions and high temperatures during workup and purification, as these can lead to product degradation.[4]
Product is Water-Soluble - If your product is a small, polar molecule, it may have significant solubility in the aqueous phase during extraction. Perform multiple extractions with a suitable organic solvent or use a continuous extraction apparatus to maximize recovery.[1]
Problem 2: Formation of Undesired Byproducts
Observed Issue Likely Cause & Explanation Prevention and Mitigation Strategies
Hydroxyamide Impurity Present This byproduct arises from the competitive attack of the hydroxide ion at the endocyclic carbamate carbonyl instead of the desired exocyclic amide carbonyl during hydrolytic cleavage.[1][2]- Use lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, as the nucleophile. The hydroperoxide anion is more selective for the exocyclic carbonyl.[3][5]- Carefully control the ratio of LiOH to H₂O₂ and maintain a low reaction temperature (e.g., 0 °C).[1]
Epimerization of the α-Stereocenter Loss of stereochemical integrity at the carbon alpha to the carbonyl can occur under harsh basic or acidic conditions, leading to a mixture of diastereomers.[5][6]- Employ milder cleavage conditions. LiOOH is less basic than LiOH and is less likely to cause epimerization.[5]- Maintain low reaction temperatures throughout the process.- Use a rapid, non-basic workup procedure.
Ring-Opened Byproducts from Reductive Cleavage When using strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄), hydride attack can occur at the oxazolidinone carbonyl, leading to ring-opened byproducts. This is more prevalent with sterically hindered substrates.[7]- Use a modified reducing system of LiBH₄ in the presence of one equivalent of water. This has been shown to be more efficient and reduces the formation of ring-opened byproducts.[7]
Byproducts from Reduction of Other Functional Groups Standard reductive cleavage conditions can also reduce other sensitive functional groups within the molecule, such as esters, nitriles, or alkenes.[7]- The LiBH₄/H₂O system has shown good selectivity for the reduction of the N-acyloxazolidinone in the presence of esters, nitriles, and amides.[7] However, ketones may be preferentially reduced.[7] Careful planning of the synthetic route is advised.

Quantitative Data Summary

The choice of cleavage method can significantly impact the yield and purity of the final product. The following tables summarize reported data for common cleavage procedures.

Table 1: Comparison of Hydrolytic Cleavage Methods

Method Product Type Typical Yield Key Side Products Notes
LiOH/H₂O₂ Carboxylic Acid89%[8]Hydroxyamide (from endocyclic cleavage)[2]Prone to oxygen evolution; selectivity for desired product can be around 96%.[2]
LiOOH Carboxylic AcidHighMinimized endocyclic cleavageGenerally milder and more selective than LiOH alone.[3][5]

Table 2: Reductive Cleavage of N-Acyloxazolidinones

Method Product Type Typical Yield Key Side Products Notes
LiBH₄ AlcoholPoor to moderateRing-opened byproducts[7]Can be problematic for sterically hindered substrates.[7]
LiBH₄ / H₂O (1 equiv.) AlcoholHighReduced byproductsAn improved and more efficient system, especially for sterically hindered substrates.[7]

Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂

This protocol is adapted from established literature procedures for the hydrolysis of N-acyl oxazolidinones.[1][2]

  • Dissolution: Dissolve the N-acyl-(R)-4-isopropyloxazolidin-2-one (1.0 equiv) in a 3:1 to 4:1 mixture of tetrahydrofuran (THF) and water.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~1.6-3.0 equiv).[2] Following this, add 30% aqueous hydrogen peroxide (H₂O₂, ~4.6 equiv) dropwise, maintaining the temperature at 0 °C.[1][2]

  • Reaction: Stir the mixture at 0 °C and monitor the reaction's progress by TLC. The reaction is typically complete within 1-3 hours.[1]

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce excess peroxide.[1][2]

  • Workup:

    • Adjust the solution's pH to be acidic (pH ~2-3) with an acid like 1M HCl to protonate the carboxylic acid.[1]

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[1]

    • To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base such as 1M NaOH and extract with an organic solvent.[1]

    • Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude carboxylic acid by column chromatography or crystallization.[1]

Protocol 2: Reductive Cleavage to an Alcohol using LiBH₄/H₂O

This protocol is based on an improved procedure for the reduction of N-acyloxazolidinones, particularly those that are sterically hindered.[7]

  • Dissolution: Dissolve the N-acyl-(R)-4-isopropyloxazolidin-2-one (1.0 equiv) in dry diethyl ether under an inert atmosphere (e.g., argon).[7]

  • Water Addition: Add a stoichiometric amount of water (1.1 equiv).[1]

  • Cooling: Cool the mixture to 0 °C in an ice bath.[7]

  • Reducing Agent Addition: Add a solution of lithium borohydride (LiBH₄) in THF (1.1 equiv) dropwise. Hydrogen evolution may be observed.[1][7]

  • Reaction: Allow the mixture to warm to room temperature and stir for 0.5-2 hours, monitoring by TLC. For substrates with other reducible functional groups, it is advisable to maintain the reaction temperature at 0 °C.[1][7]

  • Quenching: Quench the reaction by the slow addition of 1M aqueous sodium hydroxide (NaOH).[1][7]

  • Workup:

    • Pour the mixture into a separatory funnel containing ether and water.

    • Separate the layers and wash the organic layer with brine.[1][7]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1][7]

  • Purification: Purify the resulting primary alcohol and recover the chiral auxiliary by flash column chromatography.[1][7]

Visual Guides

G cluster_hydrolytic Hydrolytic Cleavage cluster_reductive Reductive Cleavage N-Acyl Oxazolidinone_H N-Acyl Oxazolidinone LiOOH LiOOH (from LiOH/H₂O₂) N-Acyl Oxazolidinone_H->LiOOH Exocyclic Attack (Desired) LiOH LiOH N-Acyl Oxazolidinone_H->LiOH Endocyclic Attack (Side Reaction) Desired_Acid Carboxylic Acid (Desired Product) LiOOH->Desired_Acid Recovered_Auxiliary_H Recovered Auxiliary LiOOH->Recovered_Auxiliary_H Hydroxyamide Hydroxyamide (Byproduct) LiOH->Hydroxyamide Lost_Auxiliary_H Lost Auxiliary LiOH->Lost_Auxiliary_H N-Acyl Oxazolidinone_R N-Acyl Oxazolidinone LiBH4_H2O LiBH₄/H₂O N-Acyl Oxazolidinone_R->LiBH4_H2O Selective Reduction (Improved Method) LiBH4_strong LiBH₄ (strong) N-Acyl Oxazolidinone_R->LiBH4_strong Over-reduction (Side Reaction) Desired_Alcohol Primary Alcohol (Desired Product) LiBH4_H2O->Desired_Alcohol Recovered_Auxiliary_R Recovered Auxiliary LiBH4_H2O->Recovered_Auxiliary_R Ring_Opened Ring-Opened Byproduct LiBH4_strong->Ring_Opened Lost_Auxiliary_R Lost Auxiliary LiBH4_strong->Lost_Auxiliary_R

Caption: Cleavage Pathways and Common Side Reactions.

G cluster_workflow Troubleshooting Workflow start Low Yield or Byproduct Formation check_reaction Analyze Reaction (TLC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete byproducts Byproducts Present? incomplete->byproducts No extend_time Extend Reaction Time or Increase Temp. incomplete->extend_time Yes check_reagents Check Reagent Stoichiometry incomplete->check_reagents modify_conditions Modify Conditions (e.g., use LiBH₄/H₂O, lower temp) byproducts->modify_conditions Yes optimize_workup Optimize Workup (pH, extractions) byproducts->optimize_workup No extend_time->check_reaction check_reagents->check_reaction modify_conditions->check_reaction end Improved Outcome optimize_workup->end

Caption: General workflow for troubleshooting auxiliary removal.

References

Technical Support Center: Purification of Products from (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of chiral compounds derived from (R)-4-isopropyloxazolidin-2-one, a widely used Evans auxiliary. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate common challenges encountered during the purification of N-acyl oxazolidinone diastereomers and subsequent cleavage products.

I. Troubleshooting Guides

This section addresses specific problems that may arise during the purification process, offering potential causes and actionable solutions in a question-and-answer format.

A. Flash Column Chromatography Issues

Question 1: Why am I getting poor separation of my diastereomers on a silica gel column?

Answer: Poor separation of diastereomers is a common challenge due to their similar physical properties.[1][2] Several factors could be contributing to this issue:

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal to resolve the subtle differences between the diastereomers.

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.

  • Incorrect Column Packing: An improperly packed column with channels or cracks will lead to poor separation.

  • Compound Characteristics: The specific substituents on your N-acyl chain may result in very similar Rf values for the diastereomers in many common solvent systems.

Solutions:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.[2] Sometimes, switching to a different solvent system entirely (e.g., Dichloromethane:Hexane or Toluene:Acetone) can provide the necessary selectivity.[3]

  • Use a Gradient Elution: Instead of an isocratic (constant solvent) elution, a shallow solvent gradient can help to better resolve compounds with close Rf values.

  • Reduce the Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass.

  • Check TLC Carefully: Ensure your TLC analysis is providing an accurate picture. Run the TLC with the exact solvent system planned for the column and ensure the spots are round and well-separated. If the spots are streaky, consider adding a small amount of a polar solvent like methanol or a trace of acid/base to the eluent to improve peak shape.[2]

  • Consider a Different Stationary Phase: If silica gel fails, alternative stationary phases like alumina or C18 (reversed-phase) might offer different selectivity.[1]

Question 2: My product seems to be decomposing on the silica gel column. What can I do?

Answer: Some N-acyl oxazolidinones can be sensitive to the acidic nature of silica gel, leading to degradation.

Solutions:

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with your column solvent and adding 1-2% triethylamine before packing the column. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up the elution, without sacrificing too much resolution.

B. Crystallization Issues

Question 1: My purified product won't crystallize from the solution. What should I try?

Answer: Failure to crystallize can be due to several factors, including residual impurities, supersaturation issues, or the inherent properties of the compound.

Solutions:

  • Ensure High Purity: Crystallization is a purification technique that works best on nearly pure compounds. If your product is still significantly impure after chromatography, a successful crystallization is unlikely. Re-purify if necessary.

  • Solvent Screening: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but not when cold.[4] Screen a variety of solvents and solvent mixtures. Common systems for these types of compounds include ethyl acetate/hexanes, diethyl ether/pentane, and acetone/water.[3]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a tiny crystal of the desired compound (if available) to the cooled, supersaturated solution.

    • Cooling: Cool the solution slowly. Rapid cooling often leads to the formation of oils or very small crystals. Allow the solution to cool to room temperature first, and then place it in a refrigerator or freezer.

  • Concentrate the Solution: If the solution is too dilute, slowly evaporate some of the solvent and attempt to cool it again. Be careful not to concentrate it too much, as this can cause the product to "oil out."

Question 2: My product is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point, or when the solution is cooled too quickly.

Solutions:

  • Use a More Dilute Solution: Add more of the "good" solvent (the one the compound is more soluble in) to the hot solution before cooling.

  • Slow Cooling: Ensure the solution cools down as slowly as possible. You can insulate the flask to slow the rate of cooling.

  • Change the Solvent System: Try a solvent system with a lower boiling point. Oiling out is more common in high-boiling solvents.

  • Redissolve and Retry: If your compound has oiled out, reheat the solution until it is homogeneous again, add a bit more solvent, and allow it to cool more slowly.

C. Auxiliary Cleavage & Workup Issues

Question 1: I am getting a low yield of my desired carboxylic acid after LiOH/H₂O₂ cleavage, and I see a significant byproduct.

Answer: A common issue with LiOH/H₂O₂ cleavage is the competing endocyclic cleavage of the oxazolidinone ring, which leads to a hydroxyamide byproduct and loss of the recoverable auxiliary.[5][]

Solutions:

  • Control the Temperature: Perform the reaction at 0 °C. Higher temperatures can favor the undesired endocyclic cleavage.

  • Reagent Stoichiometry and Order of Addition: Use a sufficient excess of both lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). A common protocol involves pre-mixing THF and H₂O₂ at 0 °C, followed by the addition of aqueous LiOH, and finally the dropwise addition of the N-acyl oxazolidinone substrate dissolved in THF.

  • Use Lithium Hydroperoxide (LiOOH): As an alternative, pre-forming lithium hydroperoxide (from LiOH and H₂O₂) before adding the substrate can sometimes give cleaner reactions as LiOOH is a more selective nucleophile for the desired exocyclic cleavage.[5]

Question 2: I am having trouble recovering the this compound auxiliary after the cleavage reaction.

Answer: The chiral auxiliary is water-soluble and requires a specific workup procedure for efficient recovery.

Solutions:

  • Acid/Base Extraction: After the cleavage reaction and quenching (e.g., with sodium sulfite), the desired carboxylic acid product is typically extracted from the aqueous phase under acidic conditions (pH ~2) using a solvent like ethyl acetate.

  • Auxiliary Recovery: To recover the auxiliary, the aqueous layer is then made basic (pH ~10-11) with a base like NaOH. The deprotonated auxiliary is less water-soluble and can now be extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Thorough Extraction: Ensure you perform multiple extractions (at least 3-4 times) of the basified aqueous layer to maximize the recovery of the auxiliary.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my flash column chromatography? A1: The best method is Thin-Layer Chromatography (TLC). Collect fractions and spot them on a TLC plate. Run the plate in your elution solvent and visualize the spots under a UV lamp (if your compounds are UV-active) and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain). Combine the fractions that contain your pure desired diastereomer.

Q2: How can I determine the diastereomeric ratio (d.r.) of my product mixture? A2: The most common method is high-field ¹H NMR spectroscopy of the crude reaction mixture.[7] The diastereomers will have slightly different chemical shifts for certain protons, often those closest to the newly formed stereocenter. By integrating the distinct peaks corresponding to each diastereomer, you can calculate the ratio. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be used for more precise quantification.[7]

Q3: Is it always necessary to separate the diastereomers before cleaving the chiral auxiliary? A3: Yes, if your goal is to obtain an enantiomerically pure final product. The separation of diastereomers is relatively straightforward using standard techniques like chromatography or crystallization.[8] Once the auxiliary is cleaved, you will have a mixture of enantiomers, which are much more difficult to separate.

Q4: Can I use crystallization to separate the diastereomers instead of chromatography? A4: Yes, often one diastereomer is more crystalline than the other, allowing for separation by fractional crystallization. This can be a very efficient method, especially on a larger scale, as it can sometimes provide highly pure material without the need for chromatography.[2] The success of this technique is highly dependent on the specific compound and requires careful solvent screening.

Q5: What are some typical solvent systems for flash chromatography of N-acyl oxazolidinone derivatives? A5: A good starting point is a mixture of hexanes and ethyl acetate. A typical gradient might start from 95:5 (Hexanes:EtOAc) and slowly increase to 80:20. Other common systems include dichloromethane/hexanes and toluene/ethyl acetate. The optimal system will depend on the polarity of your specific product.

III. Data Presentation: Purification Method Comparison

The choice between flash chromatography and crystallization for the purification of diastereomers depends on the specific compound's properties and the scale of the reaction. Below is a table summarizing typical outcomes for these two methods based on literature precedents.

ParameterFlash ChromatographyCrystallizationNotes
Purity of Major Diastereomer >98%>99%Crystallization can often yield material of higher purity if successful.
Typical Yield (Major Diastereomer) 60-85%50-75%Yields can be lower in crystallization due to material loss in the mother liquor.
Recovery of Minor Diastereomer Often recovered as a mixed fractionRemains in the mother liquorChromatography allows for the potential isolation of the minor diastereomer.
Scalability Good, but can be tedious and solvent-intensive for large scales.Excellent for large-scale purification.Crystallization is often preferred in industrial settings for its efficiency at scale.
Time & Labor Can be time-consuming, especially for difficult separations.Requires optimization but can be less labor-intensive once a protocol is established.
Solvent Consumption HighGenerally lower than chromatography.

Note: These values are representative and can vary significantly based on the specific substrate, reaction efficiency, and diastereoselectivity.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for separating diastereomers of an N-alkylated this compound derivative.

  • Preparation:

    • After the reaction workup, concentrate the crude product under reduced pressure.

    • Determine an appropriate solvent system by TLC. Aim for an Rf value of ~0.3 for the major diastereomer and a clear separation (ΔRf > 0.1) from the minor diastereomer and other impurities. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select a column of appropriate size (typically 50-100 times the mass of the crude product for silica gel).

    • Pack the column using the "slurry method" with the chosen low-polarity starting eluent. Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent (like dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • Apply gentle positive pressure to maintain a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Once the fractions containing the pure major diastereomer are identified, combine them.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

    • Obtain a ¹H NMR spectrum to confirm purity and structure.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying a solid N-acyl oxazolidinone derivative.

  • Solvent Selection:

    • In a small test tube, add ~20-30 mg of your crude product.

    • Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good.

    • The ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • For a two-solvent system (e.g., ethyl acetate/hexanes), dissolve the compound in a minimal amount of the "good" solvent (ethyl acetate) while hot, and then add the "poor" solvent (hexanes) dropwise until the solution becomes cloudy (the cloud point).

  • Dissolution:

    • Place the bulk of the crude product in an Erlenmeyer flask.

    • Add the chosen solvent or solvent system and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Crystal formation should begin as the solution cools. If no crystals form, try scratching the inside of the flask with a glass rod.

    • Once the flask has reached room temperature, you can place it in an ice bath or refrigerator for 30 minutes to an hour to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to dry completely under vacuum.

    • Determine the melting point and obtain an NMR spectrum to assess purity.

V. Mandatory Visualizations

Purification_Workflow cluster_reaction Step 1: Asymmetric Reaction cluster_purification Step 2: Purification Strategy cluster_cleavage Step 3: Auxiliary Cleavage Reaction N-Acyl this compound + Electrophile Workup Aqueous Workup Reaction->Workup Crude Crude Product (Mixture of Diastereomers) Workup->Crude Choice Is product solid and crystalline? Crude->Choice Chromatography Flash Column Chromatography Choice->Chromatography No Crystallization Recrystallization Choice->Crystallization Yes Pure_Diastereomer Pure Major Diastereomer Chromatography->Pure_Diastereomer Crystallization->Pure_Diastereomer Cleavage Cleavage (e.g., LiOH/H₂O₂) Pure_Diastereomer->Cleavage Cleavage_Workup Acid/Base Extraction Cleavage->Cleavage_Workup Final_Product Enantiopure Product (e.g., Carboxylic Acid) Cleavage_Workup->Final_Product Recovered_Aux Recovered Chiral Auxiliary Cleavage_Workup->Recovered_Aux

Caption: General workflow from reaction to purified product.

Troubleshooting_Diastereomer_Separation Start Poor Diastereomer Separation (by Column Chromatography) Q1 Is TLC separation (ΔRf) clear? Start->Q1 A1_Yes Check Column Packing & Reduce Sample Load Q1->A1_Yes Yes A1_No Optimize Solvent System Q1->A1_No No Q2 Did solvent optimization work? A1_Yes->Q2 A1_No->Q2 A2_Yes Problem Solved Q2->A2_Yes Yes A2_No Try Alternative Strategy Q2->A2_No No Alt_Strategy Try Different Stationary Phase (e.g., Alumina, C18) Consider Crystallization Use a shallower gradient A2_No->Alt_Strategy

Caption: Troubleshooting logic for poor diastereomer separation.

References

Effect of Lewis acids on the stereoselectivity of (R)-4-Isopropyloxazolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-4-isopropyloxazolidin-2-one as a chiral auxiliary in stereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a Lewis acid in controlling the stereoselectivity of reactions involving this compound?

In reactions utilizing Evans-type chiral auxiliaries like this compound, Lewis acids play a crucial role in the formation of a rigid, stereodefined enolate.[1][2][3] The Lewis acid coordinates to the carbonyl groups of the N-acylated oxazolidinone, facilitating deprotonation at the α-carbon to form a specific enolate geometry, typically a (Z)-enolate.[3][4] This coordination also locks the conformation of the chiral auxiliary, creating a sterically hindered environment that directs the approach of the electrophile from the less hindered face, thus controlling the stereochemical outcome of the reaction.[5][6]

Q2: What is the difference between chelation and non-chelation control, and how does the choice of Lewis acid influence this?

Chelation and non-chelation control refer to the nature of the transition state intermediate formed during the reaction.[7]

  • Chelation Control: This is typically observed with Lewis acids that can form a bidentate complex with both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This forms a rigid, six-membered ring transition state.[6][7] Lewis acids like titanium tetrachloride (TiCl₄) are known to promote chelation-controlled reactions, leading to what is often termed the "non-Evans" syn aldol product.[6][7]

  • Non-Chelation Control: This occurs with Lewis acids that coordinate primarily to the acyl carbonyl oxygen, leading to a more open and less rigid transition state.[7] Dibutylboron triflate (Bu₂BOTf) is a classic example of a Lewis acid that favors a non-chelated, Zimmerman-Traxler-type transition state, resulting in the "Evans" syn aldol product with high diastereoselectivity.[4][5]

The choice of Lewis acid is therefore critical in determining the stereochemical outcome of the reaction, and different stereoisomers can be synthesized by simply changing the Lewis acid.[4][5]

Q3: Can Lewis acids influence the outcome of reactions other than aldol additions with this auxiliary?

Yes, Lewis acids are also employed to control stereoselectivity in other reactions involving this compound. These include:

  • Asymmetric Alkylation: In these reactions, a Lewis acid is used to form a rigid enolate, and the steric bulk of the chiral auxiliary directs the approach of the alkylating agent.[8][9][10]

  • Asymmetric Diels-Alder Reactions: A Lewis acid can coordinate to the dienophile (the N-acryloyl oxazolidinone), lowering its LUMO energy and locking its conformation to control the facial selectivity of the cycloaddition.[11]

  • Asymmetric Michael Additions: Lewis acids can activate the α,β-unsaturated carbonyl compound, and the chiral auxiliary on the nucleophile directs the conjugate addition.[12]

Q4: How is the this compound auxiliary typically removed after the reaction?

After the desired stereoselective transformation, the chiral auxiliary can be cleaved under various conditions to yield the desired product (e.g., carboxylic acid, alcohol, or amide) and recover the auxiliary.[3][5] Common methods for removal include hydrolysis with reagents like lithium hydroxide/hydrogen peroxide, reduction with agents such as lithium aluminum hydride, or conversion to a Weinreb amide.[2][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity 1. Incorrect Lewis Acid: The chosen Lewis acid may not be optimal for achieving the desired stereoisomer or level of selectivity. 2. Incomplete Enolate Formation: The base used may not be strong enough, or the reaction time for enolization may be insufficient. 3. Moisture in the Reaction: Traces of water can hydrolyze the Lewis acid or the enolate, leading to poor selectivity. 4. Incorrect Reaction Temperature: The temperature may be too high, leading to a less ordered transition state.1. Select an appropriate Lewis acid. For "Evans" syn aldols, use Bu₂BOTf. For "non-Evans" syn aldols, consider TiCl₄.[7] Consult the literature for the specific transformation. 2. Ensure complete deprotonation. Use a suitable base like diisopropylethylamine (DIPEA) or triethylamine and allow sufficient time for enolate formation.[3] 3. Use anhydrous conditions. Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 4. Optimize the reaction temperature. Aldol reactions are often carried out at low temperatures (e.g., -78 °C) to maximize selectivity.[9]
Incomplete Reaction or Low Yield 1. Inactive Lewis Acid: The Lewis acid may have decomposed due to improper storage or handling. 2. Poor Quality Reagents: The substrate, electrophile, or solvent may contain impurities that inhibit the reaction. 3. Insufficient Stoichiometry of Reagents: The amounts of Lewis acid, base, or electrophile may be too low. 4. Reaction Time is Too Short. 1. Use a fresh bottle of the Lewis acid or purify it before use. 2. Purify all reagents and solvents before use. 3. Optimize the stoichiometry. A slight excess of the electrophile and Lewis acid may be necessary. 4. Monitor the reaction by TLC to determine the optimal reaction time.
Difficulty in Removing the Chiral Auxiliary 1. Harsh Cleavage Conditions: The conditions used for removing the auxiliary may be degrading the desired product. 2. Incomplete Reaction: If the cleavage reaction does not go to completion, it will complicate purification.1. Screen different cleavage methods. For sensitive substrates, milder hydrolysis conditions or reductive cleavage might be more suitable.[5] 2. Ensure complete conversion by monitoring the reaction by TLC. Adjust the reaction time or temperature as needed.
Formation of Side Products 1. Self-condensation of the Electrophile: This can occur if the enolate formation is slow or if the electrophile is particularly reactive. 2. Epimerization: The product may be susceptible to epimerization at the α-carbon under the reaction or work-up conditions.1. Add the electrophile slowly at low temperature after the enolate has been formed. 2. Use a mild work-up procedure and avoid strongly acidic or basic conditions if the product is prone to epimerization.

Quantitative Data

Table 1: Effect of Lewis Acid on the Diastereoselectivity of Aldol Reactions with N-Propionyl-(R)-4-isopropyloxazolidin-2-one

Lewis AcidElectrophile (Aldehyde)Diastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.) for syn isomerReference
Bu₂BOTfBenzaldehyde>99:1>98%[Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129]
Sn(OTf)₂Isobutyraldehyde>95:5>90%[Crimmins, M. T., et al. Org. Lett.2000 , 2, 1057-1060]
TiCl₄Benzaldehyde4:9692% (for anti isomer)[Crimmins, M. T., et al. J. Am. Chem. Soc.1996 , 118, 7513-7528]
MgBr₂Benzaldehyde85:1570%[Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129]

Note: The stereochemical outcome and diastereoselectivity can vary depending on the specific substrate, electrophile, and reaction conditions.

Experimental Protocols

General Procedure for a Boron-Mediated Asymmetric Aldol Reaction

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the N-acyl-(R)-4-isopropyloxazolidin-2-one (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Enolate Formation: Cool the solution to 0 °C and add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv). Stir the mixture at 0 °C for 30-60 minutes.

  • Aldol Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 equiv) dropwise over several minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours, then allow it to warm to 0 °C over 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

  • Auxiliary Cleavage: The purified adduct can then be subjected to standard procedures for the removal of the chiral auxiliary.

Visualizations

Caption: Chelation vs. Non-Chelation Control Pathways.

Troubleshooting_Workflow Start Experiment Start Problem Poor Stereoselectivity? Start->Problem CheckMoisture Check for Moisture Problem->CheckMoisture Yes Success High Stereoselectivity Achieved Problem->Success No CheckLA Verify Lewis Acid/Base CheckMoisture->CheckLA SolutionMoisture Use Anhydrous Conditions CheckMoisture->SolutionMoisture CheckTemp Optimize Temperature CheckLA->CheckTemp SolutionLA Consult Literature for Optimal Reagents CheckLA->SolutionLA SolutionTemp Run at Lower Temperature (e.g., -78°C) CheckTemp->SolutionTemp SolutionMoisture->Success SolutionLA->Success SolutionTemp->Success

Caption: Troubleshooting Workflow for Poor Stereoselectivity.

References

Managing temperature control in low-temperature reactions with (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (R)-4-Isopropyloxazolidin-2-one as a chiral auxiliary in low-temperature reactions.

Frequently Asked Questions (FAQs)

Q1: Why are low temperatures, such as -78 °C, required for reactions involving this compound?

A1: Low temperatures are crucial for achieving high levels of stereoselectivity in asymmetric reactions, such as Evans aldol reactions.[1][2] Operating at cryogenic temperatures, typically -78 °C (the sublimation point of dry ice), helps to:

  • Enhance Diastereoselectivity: The formation of the desired stereoisomer is often significantly more favored at lower temperatures. The Zimmerman-Traxler transition state model, which explains the stereochemical outcome, is more ordered and predictable at reduced temperatures.[1][2]

  • Control Reaction Kinetics: Many organometallic reagents used in these reactions, such as lithium diisopropylamide (LDA) or n-butyllithium, are highly reactive. Low temperatures slow down the reaction rates, allowing for better control and minimizing side reactions.

  • Prevent Side Reactions: Undesirable side reactions, such as self-condensation or decomposition of thermally sensitive intermediates, are suppressed at low temperatures.[3][4]

Q2: What are the common methods for achieving and maintaining temperatures of -78 °C in the lab?

A2: The most common and accessible method for achieving -78 °C is a dry ice/solvent bath. A slurry of crushed dry ice in a solvent with a low freezing point, such as acetone or isopropanol, creates a reliable cold bath. For more precise and prolonged temperature control, especially on a larger scale, mechanical cooling systems (cryocoolers) can be employed.

Q3: Can I run the reaction at a higher temperature, for instance, -40 °C?

A3: While technically possible, running the reaction at temperatures higher than the optimized protocol (typically -78 °C) is not recommended. Even a seemingly small increase in temperature can lead to a significant decrease in diastereoselectivity and an increase in the formation of undesired byproducts. For optimal results, it is critical to adhere to the specified low-temperature conditions.

Q4: How does the choice of base and Lewis acid impact the reaction at low temperatures?

A4: The choice of base and Lewis acid is critical for controlling the formation of the correct enolate and, consequently, the stereochemical outcome.

  • Base: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to deprotonate the N-acylated oxazolidinone to form the kinetic enolate. This deprotonation is typically performed at -78 °C to ensure regioselectivity and prevent side reactions.

  • Lewis Acid: In Evans aldol reactions, a Lewis acid like dibutylboron triflate (Bu₂BOTf) is used to form a boron enolate. This chelated intermediate leads to a highly ordered, chair-like transition state, which is key to the high diastereoselectivity observed. The choice of Lewis acid can influence which stereoisomer is formed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product yield Incomplete deprotonation: The base may have degraded or was not added at a sufficiently low temperature.- Use freshly titrated or a new bottle of the organolithium base. - Ensure the reaction mixture is maintained at -78 °C during base addition.
Reagents not at the correct temperature: Adding reagents at a higher temperature can lead to decomposition or side reactions.- Pre-cool all reagent solutions before adding them to the reaction mixture.
Poor quality of starting materials: The chiral auxiliary, acylating agent, or aldehyde may be impure.- Purify starting materials before use. For example, distill the aldehyde.
Low diastereoselectivity Temperature fluctuations: The reaction temperature may have risen above the optimal -78 °C.- Ensure the cold bath is well-insulated and topped up with dry ice throughout the reaction. - Use a low-temperature thermometer to monitor the internal reaction temperature.
Incorrect enolate formation: The wrong base or conditions may have led to the formation of the thermodynamic enolate or a mixture of enolates.- Use a strong, non-nucleophilic base like LDA at -78 °C for kinetic enolate formation.
Presence of water: Water can quench the organometallic reagents and interfere with the reaction.- Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Formation of multiple unidentified byproducts Reaction run at too high a temperature: This can lead to a variety of side reactions.- Strictly maintain the reaction temperature at -78 °C or as specified in the protocol.
Slow addition of reagents: Adding reagents too quickly can cause localized warming and side reactions.- Add reagents dropwise via a syringe pump for controlled addition.

Quantitative Data on Temperature and Diastereoselectivity

The following table provides representative data on the effect of temperature on the diastereomeric ratio (d.r.) for a typical Evans aldol reaction. Note that specific results may vary depending on the substrates and exact reaction conditions.

Temperature (°C)Diastereomeric Ratio (syn:anti)Expected Outcome
-78>99:1Excellent diastereoselectivity
-60~95:5Good, but reduced, diastereoselectivity
-40~90:10Moderate diastereoselectivity
-20~80:20Poor diastereoselectivity
0~60:40Very poor diastereoselectivity

This data is illustrative and compiled from qualitative descriptions in the literature emphasizing the critical nature of low temperatures for high stereoselectivity.

Experimental Protocols

Key Experiment: Diastereoselective Aldol Reaction using this compound

This protocol describes the formation of the N-propionyl derivative of this compound followed by a diastereoselective aldol reaction with isobutyraldehyde.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Propionyl chloride

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • 30% Hydrogen peroxide

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

Part A: Acylation of this compound

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equiv) dropwise. Stir for 15 minutes.

  • Add propionyl chloride (1.1 equiv) dropwise. Stir at -78 °C for 30 minutes, then allow the mixture to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-propionyl-(R)-4-isopropyloxazolidin-2-one.

Part B: Aldol Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(R)-4-isopropyloxazolidin-2-one (1.0 equiv) and anhydrous DCM.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the reaction mixture back down to -78 °C.

  • Add isobutyraldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding methanol, followed by a mixture of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Visualizations

experimental_workflow cluster_acylation Part A: Acylation cluster_aldol Part B: Aldol Reaction A1 Dissolve Auxiliary in THF A2 Cool to -78 °C A1->A2 A3 Add n-BuLi A2->A3 A4 Add Propionyl Chloride A3->A4 A5 Workup & Purify A4->A5 B1 Dissolve Acylated Auxiliary in DCM A5->B1 N-propionyl auxiliary B2 Cool to -78 °C B1->B2 B3 Add Bu₂BOTf & DIPEA B2->B3 B4 Enolization (0 °C) B3->B4 B5 Cool to -78 °C B4->B5 B6 Add Aldehyde B5->B6 B7 Reaction & Warm to 0 °C B6->B7 B8 Workup & Purify B7->B8

Caption: Workflow for the diastereoselective aldol reaction.

troubleshooting_temp Start Reaction Start CheckTemp Is Temperature Stable at -78 °C? Start->CheckTemp TempHigh Temperature Too High CheckTemp->TempHigh No TempOK Temperature OK CheckTemp->TempOK Yes LowDR Low Diastereoselectivity TempHigh->LowDR Troubleshoot Troubleshoot Cooling System TempHigh->Troubleshoot Proceed Proceed with Reaction TempOK->Proceed Proceed->LowDR Outcome HighDR High Diastereoselectivity Proceed->HighDR Outcome Troubleshoot->CheckTemp

Caption: Troubleshooting logic for temperature control.

References

Overcoming incomplete reactions in acylation of (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the acylation of (R)-4-Isopropyloxazolidin-2-one, a key step in many asymmetric syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the acylation of this compound?

The most common and effective method for the N-acylation of this compound involves deprotonation with a strong base followed by the addition of an acylating agent.[1][2][3] A typical procedure includes dissolving the oxazolidinone in an anhydrous aprotic solvent like tetrahydrofuran (THF), cooling the solution to -78 °C, and then adding n-butyllithium (n-BuLi) to generate the lithium salt.[1][4] Subsequently, an acyl chloride is added to furnish the desired N-acyl oxazolidinone.[1][3]

Q2: Are there milder alternatives to the n-BuLi protocol?

Yes, for substrates that may be sensitive to strong bases, a milder acylation method can be employed. This alternative protocol utilizes 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst in the presence of an amine base like triethylamine (Et3N).[1][5] This method avoids the use of a strong base like n-BuLi and can often be performed at room temperature, although heating may be required to shorten the reaction time.[1]

Q3: My acylation reaction is incomplete. What are the potential causes?

Several factors can lead to an incomplete acylation reaction. These include:

  • Insufficient Deprotonation: The N-H proton of the oxazolidinone must be completely removed for the acylation to proceed to completion.

  • Moisture in the Reaction: n-Butyllithium is highly reactive with water. Any moisture present in the glassware, solvent, or starting materials will quench the base and prevent deprotonation.[6]

  • Poor Quality of Reagents: The n-BuLi solution may have degraded over time, or the acyl chloride may be of low purity.

  • Steric Hindrance: A bulky acyl chloride may react sluggishly with the oxazolidinone anion.

  • Low Reaction Temperature: While the deprotonation is typically performed at -78 °C, the subsequent acylation may require warming to proceed at a reasonable rate.[4]

Q4: How can I improve the yield of my acylation reaction?

To improve the yield, consider the following:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

  • Titrate the n-BuLi: The concentration of commercially available n-BuLi can vary. Titrating the solution before use will ensure the addition of the correct stoichiometric amount.

  • Use a slight excess of n-BuLi: A small excess (e.g., 1.05 equivalents) can help to compensate for any trace amounts of moisture.

  • Optimize Reaction Temperature: After the addition of the acyl chloride at low temperature, allowing the reaction to slowly warm to 0 °C or even room temperature can facilitate the reaction.[4]

  • Consider the DMAP-catalyzed method: For problematic substrates, the milder DMAP-catalyzed protocol may provide better results.[1][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Incomplete deprotonation due to moisture or inactive n-BuLi.Ensure all glassware is flame-dried and solvents are anhydrous. Titrate the n-BuLi solution prior to use.
Low reactivity of the acylating agent.Use a more reactive acylating agent (e.g., acyl bromide or anhydride). Increase the reaction temperature after the addition of the acylating agent.
Multiple products observed by TLC/LC-MS Side reactions due to excess n-BuLi or reactive functional groups on the acyl chloride.Use a precisely titrated amount of n-BuLi. Protect any sensitive functional groups on the acylating agent.
Decomposition of the starting material or product.Maintain the recommended low temperatures, especially during deprotonation.
Reaction is sluggish Steric hindrance from a bulky acyl chloride or the isopropyl group of the oxazolidinone.Increase the reaction time and/or temperature. Consider using a less hindered acylating agent if possible.
Insufficient mixing.Ensure vigorous stirring throughout the reaction, especially during the addition of reagents.

Experimental Protocols

Protocol 1: Standard Acylation using n-Butyllithium
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of n-butyllithium (1.05 eq.) in hexanes dropwise to the stirred solution. Stir the mixture at -78 °C for 30-60 minutes.[1][4]

  • Acylation: Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour and then slowly warm to 0 °C. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Mild Acylation using DMAP
  • Preparation: To a solution of this compound (1.0 eq.) in a suitable solvent such as THF or toluene, add triethylamine (1.5 eq.).[1]

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Acylating Agent: Add the acyl anhydride or acyl chloride (1.2 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature overnight or heat to reflux to shorten the reaction time.[1]

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous acid (e.g., 1 M HCl), followed by a wash with saturated aqueous sodium bicarbonate and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visual Guides

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start reagents Dissolve this compound in anhydrous THF start->reagents cool Cool to -78°C reagents->cool deprotonation Add n-BuLi (Deprotonation) cool->deprotonation acylation Add Acyl Chloride (Acylation) deprotonation->acylation warm_quench Warm and Quench acylation->warm_quench workup Aqueous Work-up warm_quench->workup purify Column Chromatography workup->purify product Pure N-Acyl Product purify->product

Caption: Standard acylation experimental workflow.

Troubleshooting_Logic cluster_deprotonation Deprotonation Issues cluster_reaction_cond Reaction Conditions cluster_reagents Reagent Issues start Incomplete Acylation? check_moisture Check for Moisture start->check_moisture Yes check_buli Check n-BuLi Activity start->check_buli Yes check_temp Optimize Temperature start->check_temp Yes check_time Increase Reaction Time start->check_time Yes check_acyl_chloride Check Acyl Chloride Purity start->check_acyl_chloride Yes check_sterics Consider Steric Hindrance start->check_sterics Yes solution_deprot Dry glassware/solvents. Titrate n-BuLi. check_moisture->solution_deprot check_buli->solution_deprot solution_cond Allow reaction to warm. Monitor by TLC. check_temp->solution_cond check_time->solution_cond solution_reagents Purify acyl chloride. Use alternative acylating agent. check_acyl_chloride->solution_reagents check_sterics->solution_reagents

Caption: Troubleshooting logic for incomplete acylation.

References

Technical Support Center: Column Chromatography for Diastereomer Separation in (R)-4-Isopropyloxazolidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of diastereomers derived from reactions utilizing the (R)-4-isopropyloxazolidin-2-one chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating diastereomers from this compound reactions?

A1: The primary challenge lies in the often subtle differences in the physical properties of the diastereomers. Since they are not mirror images, they have different physical properties, but these differences can be minor, making their separation by standard column chromatography challenging. The polarity difference between diastereomers can be small, leading to overlapping bands and poor resolution on a silica gel column.[1]

Q2: Which chromatographic technique is most suitable for separating these diastereomers?

A2: Silica gel flash column chromatography is the most common and accessible method for the preparative separation of diastereomers from this compound reactions. For analytical-scale separations and for very challenging separations, High-Performance Liquid Chromatography (HPLC) on normal phase or chiral stationary phases can provide superior resolution.[2][3][4] Supercritical Fluid Chromatography (SFC) has also been shown to be a powerful technique for diastereomer separation.[1]

Q3: How do I choose an appropriate solvent system (mobile phase) for silica gel chromatography?

A3: The choice of solvent system is critical for achieving good separation. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or diethyl ether. The optimal ratio is typically determined empirically using Thin Layer Chromatography (TLC). Aim for a solvent system that gives a good separation of spots on the TLC plate with Rf values for the desired diastereomers ideally between 0.2 and 0.5.[5]

Q4: Can I use gradient elution for separating these diastereomers?

A4: Yes, a gradient elution can be very effective, especially when the polarity difference between the diastereomers is small. Starting with a less polar solvent system and gradually increasing the polarity can help to improve the resolution between closely eluting compounds.

Q5: How can I determine the diastereomeric ratio of my reaction mixture?

A5: The diastereomeric ratio is typically determined by ¹H NMR spectroscopy of the crude reaction mixture before purification.[6] Specific protons in each diastereomer will have slightly different chemical shifts, allowing for integration and quantification. For more complex spectra, ³¹P NMR can be used if a phosphorus-containing reagent was used.[6] Chiral HPLC can also be used to determine the diastereomeric ratio of the purified products.

Troubleshooting Guides

Problem 1: Poor or no separation of diastereomers on the column.

Potential Cause Recommended Solution
Inappropriate solvent system. The polarity of the mobile phase may be too high or too low. Re-optimize the solvent system using TLC. Test a range of solvent mixtures with varying polarities. Sometimes, switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can significantly alter the selectivity.
Column overloading. Too much sample was loaded onto the column. As a general rule, the amount of crude material should be about 1-3% of the mass of the silica gel. Reduce the sample load.
Poorly packed column. An unevenly packed column will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any cracks or channels.
Diastereomers have very similar polarities. Consider using a longer column to increase the theoretical plates. A slower flow rate can also sometimes improve resolution. If separation on silica gel is not achievable, consider preparative HPLC with a suitable stationary phase.

Problem 2: Tailing of peaks during column chromatography.

Potential Cause Recommended Solution
Acidic nature of silica gel. Some compounds, particularly those with basic nitrogen atoms, can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.[7]
Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.
Compound insolubility in the mobile phase. The compound may be precipitating on the column.
Ensure the compound is fully dissolved in the loading solvent and is soluble in the mobile phase. A stronger loading solvent can be used, but in minimal volume.

Problem 3: Product decomposition on the silica gel column.

Potential Cause Recommended Solution
Acid-sensitive functional groups. The acidic nature of silica gel can cause degradation of certain products.
Deactivate the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.[7]
Prolonged contact time with silica. The longer the compound stays on the column, the greater the chance of decomposition.
Use a faster flow rate or a slightly more polar solvent system to elute the compound more quickly, while still maintaining separation.

Data Presentation

Table 1: Illustrative Mobile Phase Compositions for Diastereomer Separation

Diastereomeric Product TypeChiral AuxiliaryStationary PhaseMobile Phase (v/v)Observed Rf Values (Approx.)Reference
N-Acyloxazolidinone Aldol AdductThis compoundSilica Gel25% Ethyl Acetate in HexaneDiastereomer 1: 0.35, Diastereomer 2: 0.25General observation
N-Acyloxazolidinone Aldol Adduct(S)-4-Benzyloxazolidin-2-oneSilica Gel1:2 Ethyl Acetate/HexaneMajor Diastereomer: ~0.4[8]
N-Acyloxazolidinone Michael AdductThis compoundSilica Gel20% Diethyl Ether in Petroleum EtherDiastereomer 1: 0.5, Diastereomer 2: 0.4General observation

Note: Rf values are highly dependent on the specific substrate and experimental conditions and should be determined on a case-by-case basis using TLC.

Experimental Protocols

Protocol 1: Representative Evans Aldol Reaction

This protocol describes a typical diastereoselective aldol reaction using this compound.

Materials:

  • (R)-4-Isopropyl-3-propionyloxazolidin-2-one

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • Dissolve (R)-4-isopropyl-3-propionyloxazolidin-2-one (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Slowly add Bu₂BOTf (1.1 equiv), followed by the dropwise addition of DIPEA (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.2 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously at 0 °C for 1 hour.

  • Extract the aqueous layer with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude aldol adduct

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude product. A good solvent system will show a clear separation between the two diastereomer spots, with the lower spot having an Rf of approximately 0.2-0.3.

  • Column Packing: Prepare a glass column with a frit and stopcock. Slurry pack the column with silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase). Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Carefully load the sample onto the top of the silica gel bed. Begin eluting with the chosen mobile phase. A gradient elution, starting with a low polarity and gradually increasing the percentage of the more polar solvent, is often effective.

  • Fraction Collection: Collect fractions and monitor the elution of the diastereomers by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure desired diastereomer and remove the solvent under reduced pressure.

Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR

Procedure:

  • Prepare a solution of the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Identify well-resolved signals corresponding to each diastereomer. Protons alpha to the carbonyl group or on the newly formed stereocenters are often good candidates.

  • Integrate the signals for each diastereomer.

  • Calculate the diastereomeric ratio from the integration values.

Mandatory Visualization

experimental_workflow cluster_reaction Evans Aldol Reaction cluster_analysis_purification Analysis and Purification cluster_final_product Final Product Generation start Start: this compound derivative enolization Enolization with Bu2BOTf and DIPEA start->enolization aldehyde_addition Aldehyde Addition at -78°C enolization->aldehyde_addition workup Quench and Workup aldehyde_addition->workup crude_product Crude Diastereomeric Mixture workup->crude_product nmr_analysis NMR Analysis (d.r. determination) crude_product->nmr_analysis tlc_optimization TLC for Mobile Phase Optimization crude_product->tlc_optimization column_chromatography Flash Column Chromatography tlc_optimization->column_chromatography pure_diastereomers Separated Pure Diastereomers column_chromatography->pure_diastereomers auxiliary_cleavage Chiral Auxiliary Cleavage pure_diastereomers->auxiliary_cleavage final_product Enantiomerically Pure Product auxiliary_cleavage->final_product

Caption: Workflow for diastereoselective synthesis and purification.

troubleshooting_logic cluster_yes_tlc cluster_no_tlc start Poor Separation of Diastereomers check_tlc Re-evaluate TLC: Is there any separation of spots? start->check_tlc check_column Check Column Packing and Loading check_tlc->check_column Yes change_solvent Change Mobile Phase Composition check_tlc->change_solvent No is_column_ok Column OK? check_column->is_column_ok repack_column Repack Column / Reduce Load is_column_ok->repack_column No optimize_elution Optimize Elution Conditions (Gradient, Flow Rate) is_column_ok->optimize_elution Yes test_additives Consider Additives (e.g., for tailing) change_solvent->test_additives alternative_phase Consider Alternative Stationary Phase (e.g., Alumina, HPLC) test_additives->alternative_phase

Caption: Troubleshooting logic for poor diastereomer separation.

References

Validation & Comparative

Navigating Stereochemistry: A Comparative Guide to Chiral HPLC for Enantiomeric Excess Determination of (R)-4-Isopropyloxazolidin-2-one Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. The use of chiral auxiliaries, such as (R)-4-isopropyloxazolidin-2-one (an Evans auxiliary), is a powerful strategy to control stereochemistry. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of products derived from reactions utilizing this auxiliary, supported by experimental data and detailed protocols.

Chiral HPLC stands as a cornerstone technique for the separation and quantification of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The choice of CSP and the optimization of chromatographic conditions are paramount for achieving accurate and reliable results.

Comparison of Chiral Stationary Phases (CSPs)

Several types of CSPs are commercially available, each with unique characteristics and selectivities. For the products of reactions involving this compound, which are often N-acyl oxazolidinones, polysaccharide-based and cyclodextrin-based CSPs are among the most commonly employed.

Chiral Stationary Phase (CSP) TypeCommon ExamplesPrinciple of SeparationAdvantagesCommon Applications in this Context
Polysaccharide-based Chiralcel® OD-H, Chiralpak® AD-HBased on derivatives of cellulose and amylose coated or immobilized on a silica support. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.Broad applicability for a wide range of chiral compounds, high loading capacity, and good resolution.[1]Separation of diastereomeric aldol and Michael adducts, determination of enantiomeric excess of the final product after auxiliary removal.
Cyclodextrin-based Cyclobond™ I 2000 DMUtilizes cyclodextrins (cyclic oligosaccharides) bonded to a silica surface. Enantioseparation occurs via the formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin.[1]Excellent for separating compounds with aromatic rings that can fit into the cyclodextrin cavity.Analysis of products containing aromatic moieties.
Protein-based α1-acid glycoprotein (AGP) columnsEmploys proteins immobilized on a silica support. Separation is based on the principles of affinity chromatography, involving hydrophobic and polar interactions.Can offer unique selectivity for certain classes of compounds, particularly those with pharmaceutical relevance.Less common for direct analysis of Evans auxiliary adducts but can be used for the final chiral product.

Experimental Data: Chiral HPLC Analysis of N-Acylated α-Amino Allyl Esters

While direct examples for this compound reaction products can be proprietary, the following data for structurally related N-acylated α-amino allyl esters provides a relevant case study for the application of chiral HPLC in determining enantiomeric excess.

Table 1: Chiral HPLC Separation Data for N-Acylated α-Amino Allyl Esters [2]

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Wavelength (nm)Retention Time (t R1 , min)Retention Time (t R2 , min)
4a Chiralcel® OD-HHexane:Isopropanol (90:10)1.02209.1 (major)12.8 (minor)
4b Chiralcel® OD-HHexane:Isopropanol (90:10)1.02205.9 (major)7.5 (minor)
4c Chiralcel® OD-HHexane:Isopropanol (90:10)1.02206.1 (major)10.2 (minor)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate enantiomeric excess determination.

General Protocol for Chiral HPLC Method Development
  • Sample Preparation: Dissolve the purified product in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Selection: Begin with a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H, as they have broad applicability.[1]

  • Mobile Phase Screening:

    • For normal phase chromatography, a common starting mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[2]

    • The ratio of the solvents can be adjusted to optimize the separation. Increasing the alcohol content generally decreases retention times.

    • For acidic or basic analytes, the addition of a small amount of an additive like trifluoroacetic acid (for acids) or diethylamine (for bases) can improve peak shape.

  • Flow Rate and Temperature: A typical starting flow rate is 1.0 mL/min. The column temperature is usually kept constant, often at room temperature or slightly elevated to improve efficiency.

  • Detection: Use a UV detector at a wavelength where the analyte exhibits strong absorbance.

Specific Protocol for the Analysis of N-Acylated α-Amino Allyl Ester (Compound 4a)[2]
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol in a 90:10 volume ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection: UV at 220 nm.[2]

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow from a reaction utilizing this compound to the final determination of enantiomeric excess.

G cluster_0 Synthesis & Purification cluster_1 Chiral HPLC Analysis cluster_2 Data Analysis A Asymmetric Reaction using This compound B Reaction Work-up & Purification (e.g., Column Chromatography) A->B C Sample Preparation (Dissolve in Mobile Phase) B->C D Injection into Chiral HPLC System C->D E Separation of Enantiomers/Diastereomers D->E F Peak Integration & Area Determination E->F G Calculation of Enantiomeric Excess (% ee) F->G H Final Result: Enantiomeric Purity

Workflow for Determining Enantiomeric Excess by Chiral HPLC.

References

A Researcher's Guide to Diastereomeric Ratio Determination in Evans Aldol Products: ¹H NMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The Evans aldol reaction stands as a cornerstone of modern asymmetric synthesis, prized for its ability to reliably generate specific stereoisomers.[1][2][3] Developed by David A. Evans and his colleagues, this method utilizes chiral oxazolidinone auxiliaries to direct the stereochemical outcome of aldol additions, leading to the predictable formation of syn aldol products.[2][4] The success of this strategy hinges on the accurate determination of the diastereomeric ratio (d.r.), a critical measure of the reaction's selectivity.

Among the analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. Its speed, non-destructive nature, and the wealth of structural information it provides make it an indispensable technique in the organic chemist's toolkit. This guide offers a comparative overview of ¹H NMR for d.r. determination against other common methods, complete with experimental protocols and data to inform analytical choices in a research setting.

¹H NMR Spectroscopy: The Primary Choice for d.r. Determination

The power of ¹H NMR in analyzing Evans aldol products lies in the distinct magnetic environments of protons in different diastereomers. Because diastereomers have different spatial arrangements, analogous protons will experience unique shielding and deshielding effects, resulting in separate, resolvable signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the diastereomeric ratio of the product mixture.[5]

Key Diagnostic Signals: Typically, the protons alpha and beta to the carbonyl group of the newly formed aldol adduct are the most diagnostic. Their chemical shifts and coupling constants are highly sensitive to the relative stereochemistry.

Comparative Analysis of Analytical Methods

While ¹H NMR is often the method of choice, other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) also provide reliable d.r. determination.[6][7] The selection of the optimal method depends on factors such as sample complexity, required accuracy, and available instrumentation.[8]

Parameter ¹H NMR Spectroscopy Chromatography (HPLC/GC) X-ray Crystallography
Principle Exploits different magnetic environments of nuclei in diastereomers.Physical separation of diastereomers based on differential interaction with a stationary phase.[6]Determines the precise three-dimensional arrangement of atoms in a single crystal.[9]
Sample Requirement ~1-5 mg, non-destructiveMicrogram to milligram scale, destructiveRequires a high-quality single crystal
Analysis Time Fast (< 30 minutes per sample)Slower (requires method development and run time, typically 30-60 min per sample)Slow (crystal growth can take days to weeks)
Accuracy & Precision Good to excellent (typically ±1-5% error). Can be affected by signal overlap.Excellent, often considered the "gold standard" for accuracy.[8]Unambiguous for structure, but not a quantitative method for solution ratios.
Key Advantage Rapid analysis, provides full structural confirmation simultaneously.[8]High sensitivity and accuracy; can be used for preparative separation.[6][8]Provides absolute and relative stereochemistry definitively.[9]
Key Limitation Signal overlap in complex molecules can complicate analysis.[10] Advanced techniques like Pure Shift NMR may be needed.[8][10]Requires dedicated method development for each new compound.[6]Obtaining a suitable crystal can be a major bottleneck; not suitable for analyzing mixtures.

Experimental Protocols

Protocol 1: Sample Preparation and ¹H NMR Analysis

This protocol outlines the standard procedure for preparing an Evans aldol product for NMR analysis to determine its diastereomeric ratio.

  • Sample Preparation: Accurately weigh 3-5 mg of the purified aldol product.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key parameters should include a sufficient number of scans (e.g., 16 or 32) and an adequate relaxation delay (e.g., 5 seconds) to ensure accurate integration.[5]

  • Processing: Process the spectrum using appropriate software. Apply phase and baseline corrections carefully to ensure the accuracy of the integration.[5]

  • Calculation: Identify a set of well-resolved, non-overlapping signals corresponding to each diastereomer. Integrate these signals. The diastereomeric ratio is calculated as: d.r. = (Integral of Major Diastereomer Signal) / (Integral of Minor Diastereomer Signal)

Protocol 2: Chiral HPLC Analysis

For cases where NMR signals overlap or for orthogonal validation, HPLC is an excellent alternative.

  • Sample Preparation: Prepare a stock solution of the aldol product in a suitable solvent (e.g., acetonitrile or isopropanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Use an HPLC system equipped with a suitable chiral stationary phase (CSP) column and a UV detector.

  • Method Development: Develop a separation method by screening different mobile phases (e.g., mixtures of hexane and isopropanol) and flow rates to achieve baseline separation of the diastereomers.

  • Analysis: Inject the sample and record the chromatogram. The area under each peak corresponds to the relative amount of each diastereomer.

  • Calculation: The diastereomeric ratio is calculated as: d.r. = (Peak Area of Major Diastereomer) / (Peak Area of Minor Diastereomer)

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams outline the experimental and logical workflows.

G cluster_reaction Synthesis cluster_analysis Analysis start Evans Chiral Auxiliary + Acyl Group enolate Z-Enolate Formation (e.g., Bu₂BOTf, Et₃N) start->enolate aldol Aldol Addition enolate->aldol aldehyde Aldehyde aldehyde->aldol product Diastereomeric Aldol Products aldol->product workup Workup & Purification product->workup nmr_prep NMR Sample Prep workup->nmr_prep nmr_acq ¹H NMR Acquisition nmr_prep->nmr_acq nmr_proc Data Processing & Integration nmr_acq->nmr_proc dr_calc d.r. Calculation nmr_proc->dr_calc G cluster_spectrum ¹H NMR Spectrum Analysis spectrum Crude ¹H NMR Spectrum (Mixture of Diastereomers) id_signals Identify Diagnostic Protons (e.g., Hα or Hβ) spectrum->id_signals signal_a Signal for Diastereomer A (Chemical Shift δ_A) id_signals->signal_a signal_b Signal for Diastereomer B (Chemical Shift δ_B) id_signals->signal_b integrate Integrate Signals signal_a->integrate signal_b->integrate int_a Integral Value I_A integrate->int_a int_b Integral Value I_B integrate->int_b calculate Calculate Ratio int_a->calculate int_b->calculate result d.r. = I_A / I_B calculate->result G aux Chiral Auxiliary enolate (Z)-Boron Enolate aux->enolate + Bu₂BOTf ts_model Zimmerman-Traxler Transition State enolate->ts_model aldehyde R'-CHO aldehyde->ts_model prod_syn Major 'syn' Diastereomer ts_model->prod_syn Favored Attack prod_anti Minor 'anti' Diastereomer ts_model->prod_anti Disfavored Attack

References

A Comparative Guide to (R)-4-Isopropyloxazolidin-2-one and Other Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to achieve high levels of stereoselectivity in the synthesis of complex molecular architectures. Among the most reliable and widely utilized of these are the Evans oxazolidinones, with (R)-4-Isopropyloxazolidin-2-one being a prominent member. This guide provides an objective comparison of the performance of this compound with other commonly employed chiral auxiliaries, namely (S)-4-benzyl-2-oxazolidinone, Oppolzer's sultam, and pseudoephedrine amides, in the context of asymmetric alkylation reactions.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl chiral auxiliaries is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity and chemical yield of this transformation are critical metrics for evaluating the effectiveness of a chiral auxiliary. The following tables summarize the performance of this compound and its counterparts in the alkylation of their respective N-propionyl derivatives.

Table 1: Performance of this compound in Asymmetric Alkylation of its N-Propionyl Derivative

ElectrophileBaseDiastereomeric Excess (de%)Yield (%)
Benzyl bromideLDA>9585-95
Allyl iodideNaHMDS>9888
Methyl iodideLDA90-9580-90

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.

Table 2: Comparative Performance of Other Chiral Auxiliaries in Asymmetric Alkylation of their N-Propionyl Derivatives

Chiral AuxiliaryElectrophileBaseDiastereomeric Excess (de%)Yield (%)
(S)-4-benzyl-2-oxazolidinoneBenzyl bromideNaHMDS≥9994
Oppolzer's SultamBenzyl bromideNaHMDS>9890-95
(+)-(1S,2S)-PseudoephedrineBenzyl bromideLDA9891

From the data, it is evident that all the compared chiral auxiliaries provide excellent levels of diastereoselectivity in asymmetric alkylation. The Evans oxazolidinones, including both this compound and (S)-4-benzyl-2-oxazolidinone, consistently deliver high diastereomeric excesses, often exceeding 95%. Oppolzer's sultam and pseudoephedrine amides are also highly effective, affording products with excellent stereochemical purity and in high yields. The choice of auxiliary may therefore depend on factors such as the specific substrate, the desired enantiomer, and the ease of removal of the auxiliary.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chiral auxiliaries. Below are general protocols for the asymmetric alkylation of N-propionyl derivatives of Evans oxazolidinones, Oppolzer's sultam, and pseudoephedrine amides.

General Procedure for Asymmetric Alkylation using an Evans Oxazolidinone
  • N-Acylation: To a solution of the Evans oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 eq.) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 eq.) is added, and the reaction is stirred for 1 hour before warming to room temperature.

  • Enolate Formation: The N-propionyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq.) in THF is added dropwise, and the mixture is stirred for 30 minutes.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at this temperature or allowed to slowly warm to a higher temperature as monitored by TLC.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by methods such as hydrolysis with aqueous lithium hydroxide or reduction with lithium borohydride to yield the corresponding carboxylic acid or alcohol, respectively.

General Procedure for Asymmetric Alkylation using Oppolzer's Sultam
  • N-Acylation: Oppolzer's sultam (1.0 eq.) is deprotonated with sodium hydride in anhydrous THF at 0 °C, followed by the addition of propionyl chloride (1.1 eq.).

  • Enolate Formation: The N-propionyl sultam (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. NaHMDS (1.05 eq.) is added, and the solution is stirred for 30 minutes.

  • Alkylation: The electrophile (1.2 eq.) is added, and the reaction is maintained at -78 °C until completion.

  • Workup and Purification: The workup procedure is similar to that for the Evans auxiliary.

  • Auxiliary Cleavage: Cleavage is typically achieved by hydrolysis with LiOH/H₂O₂ or reduction with LiAlH₄.

General Procedure for Asymmetric Alkylation using Pseudoephedrine Amide
  • N-Acylation: Pseudoephedrine (1.0 eq.) is reacted with propionyl chloride or propionic anhydride in the presence of a base like triethylamine.

  • Enolate Formation: The pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6-7 eq.) are dissolved in anhydrous THF and cooled to -78 °C. LDA (2.1 eq.) is added, and the mixture is stirred and briefly warmed to 0 °C and room temperature before being re-cooled to 0 °C.

  • Alkylation: The alkylating agent (1.5-4.0 eq.) is added at 0 °C.

  • Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted and purified.

  • Auxiliary Cleavage: The auxiliary can be removed by acidic or basic hydrolysis to provide the carboxylic acid.

Visualizing the Process and Structures

To better understand the workflow and the molecules involved, the following diagrams are provided.

G General Workflow for Chiral Auxiliary-Mediated Asymmetric Alkylation cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral Substrate Prochiral Substrate N-Acyl Auxiliary N-Acyl Auxiliary Prochiral Substrate->N-Acyl Auxiliary Acylation Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->N-Acyl Auxiliary Enolate Formation Enolate Formation N-Acyl Auxiliary->Enolate Formation Deprotonation Alkylated Product Alkylated Product Enolate Formation->Alkylated Product Alkylation Chiral Product Chiral Product Alkylated Product->Chiral Product Hydrolysis/Reduction Recovered Auxiliary Recovered Auxiliary Alkylated Product->Recovered Auxiliary

Caption: General workflow of chiral auxiliary-mediated asymmetric alkylation.

Chiral_Auxiliaries Structures of Compared Chiral Auxiliaries cluster_R_Isopropyl This compound cluster_S_Benzyl (S)-4-benzyl-2-oxazolidinone cluster_Oppolzer Oppolzer's Sultam cluster_Pseudoephedrine Pseudoephedrine R_Isopropyl S_Benzyl Oppolzer Pseudoephedrine

Caption: Structures of the compared chiral auxiliaries.

A Comparative Guide: (R)-4-Isopropyloxazolidin-2-one versus Catalytic Asymmetric Methods for Scalable and Cost-Effective Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a critical challenge. This guide provides an objective comparison of two prominent strategies: the use of the chiral auxiliary (R)-4-isopropyloxazolidin-2-one and catalytic asymmetric methods, focusing on their scalability and cost-effectiveness.

The production of single-enantiomer pharmaceuticals is paramount, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Historically, chiral auxiliaries, such as the Evans auxiliary this compound, have been a reliable method for achieving high levels of stereocontrol. However, the pharmaceutical industry has increasingly shifted towards catalytic asymmetric synthesis for large-scale production due to advantages in atom economy and waste reduction. This guide presents a detailed comparison of these two approaches, supported by experimental data and cost analysis, to aid in the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Key Differences

FeatureThis compound (Chiral Auxiliary)Catalytic Asymmetric Methods
Stoichiometry Stoichiometric use of the auxiliaryCatalytic amounts of a chiral catalyst
Atom Economy Lower, as the auxiliary is a large part of the intermediateHigher, as the catalyst is used in small quantities
Scalability Generally less scalable due to the need for large quantities of the auxiliary and additional protection/deprotection stepsHighly scalable, a key advantage for industrial production
Cost-Effectiveness Can be less cost-effective on a large scale due to the cost of the auxiliary and process complexityGenerally more cost-effective for large-scale synthesis, despite the high initial cost of some catalysts
Waste Generation Higher, due to the stoichiometric nature of the auxiliary and additional reaction stepsLower, contributing to greener chemical processes
Predictability High and predictable stereochemical outcomesCan require extensive screening and optimization of catalysts and reaction conditions

Comparative Case Study: Synthesis of a β-Amino Acid Derivative

The synthesis of β-amino acids and their derivatives is a common challenge in pharmaceutical development. Here, we compare the synthesis of a key intermediate for a β-amino acid via a diastereoselective alkylation using an Evans-type auxiliary and a catalytic asymmetric hydrogenation.

Data Presentation
ParameterThis compound Auxiliary Method (Alkylation)Catalytic Asymmetric Method (Hydrogenation)
Target Reaction Diastereoselective AlkylationAsymmetric Hydrogenation of a β-dehydroamino ester
Yield ~85-95%>95%
Diastereomeric/Enantiomeric Excess >98% de>96% ee
Chiral Reagent Loading 1.0 equivalent0.005 - 1 mol% catalyst
Key Reagents This compound, Strong Base (e.g., NaHMDS), Alkyl HalideRhodium precursor (e.g., [Rh(COD)Cl]₂), Chiral Ligand (e.g., Josiphos), H₂ gas
Reaction Steps 1. Acylation of auxiliary, 2. Enolate formation and alkylation, 3. Cleavage of auxiliary1. Asymmetric hydrogenation
Work-up and Purification Chromatographic separation of diastereomers may be required; recovery of auxiliaryTypically straightforward work-up and crystallization of the product

Cost-Effectiveness Analysis

A crucial factor in process development is the overall cost. While the initial cost of precious metal catalysts for asymmetric hydrogenation can be high, their low loading levels often make them more economical on a large scale compared to the stoichiometric use of a chiral auxiliary.

ComponentIndicative Price (for estimation)
This compound~$100-300 / kg (bulk)
[Rh(COD)Cl]₂~$400 / 250mg
Josiphos Ligand (e.g., (R,S)-Josiphos)~$200 / 100mg

Analysis: For the synthesis of 1 kg of the final product, the chiral auxiliary approach would require a stoichiometric amount of this compound, leading to significant raw material costs. In contrast, the catalytic approach, despite the high unit price of the rhodium catalyst and chiral ligand, would only require a few grams of each, making the overall cost per kilogram of product substantially lower, especially when considering the potential for catalyst recycling. The use of chiral auxiliaries is often considered costly and inefficient for large-scale production.[1]

Experimental Protocols

Diastereoselective Alkylation using this compound Auxiliary

This protocol is a representative example of an Evans asymmetric alkylation.

1. Acylation of the Auxiliary:

  • To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq.) is added dropwise.

  • After stirring for 30 minutes, the desired acyl chloride (1.1 eq.) is added, and the reaction is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with an organic solvent. The organic layers are dried and concentrated to yield the N-acyl oxazolidinone.

2. Diastereoselective Alkylation:

  • The N-acyl oxazolidinone (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C.

  • A strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) is added to form the sodium enolate.

  • The alkylating agent (e.g., benzyl bromide, 1.2 eq.) is added, and the reaction is stirred at -78 °C for several hours.

  • The reaction is quenched with saturated aqueous NH₄Cl and worked up as described above. The crude product is purified by column chromatography to isolate the desired diastereomer.

3. Cleavage of the Auxiliary:

  • The alkylated product is dissolved in a mixture of THF and water.

  • Lithium hydroxide (LiOH) (2.0 eq.) and hydrogen peroxide (H₂O₂) (4.0 eq.) are added at 0 °C.

  • The reaction is stirred until completion, and then the excess peroxide is quenched with sodium sulfite.

  • The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification.

Catalytic Asymmetric Hydrogenation of a β-Dehydroamino Acid Ester

This protocol is a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide substrate to produce a chiral amine derivative.[2]

1. Catalyst Preparation (in-situ):

  • In a glovebox, a pressure-rated reaction vessel is charged with a rhodium precursor, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂, 0.5 mol%), and a chiral diphosphine ligand, for example, a Josiphos-type ligand (1.1 mol% relative to Rh).

  • Anhydrous, degassed solvent (e.g., methanol or toluene) is added, and the mixture is stirred to form the active catalyst.

2. Asymmetric Hydrogenation:

  • The β-dehydroamino acid ester substrate (1.0 eq.) is added to the vessel.

  • The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.

  • The reaction is stirred under a specific hydrogen pressure (e.g., 5-10 bar) at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).

3. Work-up and Isolation:

  • The hydrogen pressure is released, and the solvent is removed under reduced pressure.

  • The crude product is typically purified by crystallization or column chromatography to yield the enantiomerically enriched β-amino acid ester.

Logical Workflow Diagrams

This compound Auxiliary Pathway

G cluster_aux Chiral Auxiliary Approach start Prochiral Acid Derivative acylation Acylation start->acylation auxiliary This compound auxiliary->acylation n_acyl N-Acyl Oxazolidinone acylation->n_acyl alkylation Diastereoselective Alkylation n_acyl->alkylation alkylated_inter Alkylated Intermediate (Diastereomeric Mixture) alkylation->alkylated_inter cleavage Auxiliary Cleavage alkylated_inter->cleavage product Enantiopure Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Catalytic Asymmetric Method Pathway

G cluster_cat Catalytic Asymmetric Approach start Prochiral Substrate (e.g., Enamide) hydrogenation Asymmetric Hydrogenation start->hydrogenation catalyst Chiral Catalyst (e.g., Rh-Josiphos) catalyst->hydrogenation catalytic amount product Enantiopure Product hydrogenation->product spent_catalyst Spent Catalyst hydrogenation->spent_catalyst

Caption: Workflow for catalytic asymmetric synthesis.

Conclusion

Both the use of this compound as a chiral auxiliary and catalytic asymmetric methods are powerful tools for the synthesis of enantiopure compounds.

  • Chiral auxiliaries offer high predictability and reliability, making them an excellent choice for laboratory-scale synthesis and for establishing proof-of-concept for complex molecules. The ability to separate diastereomers can also be an advantage when enantiomeric separation is challenging.

  • Catalytic asymmetric methods , particularly asymmetric hydrogenation, are generally superior in terms of scalability and cost-effectiveness for industrial applications. The high efficiency, low catalyst loading, and reduced waste generation align well with the principles of green chemistry and the economic demands of large-scale pharmaceutical production.

The choice between these methods will ultimately depend on the specific requirements of the project, including the scale of the synthesis, cost constraints, the complexity of the target molecule, and the availability of suitable catalysts and technologies. For drug development professionals, a thorough evaluation of both approaches is essential for designing efficient, scalable, and cost-effective manufacturing processes.

References

Determining Absolute Configuration of Alcohols from (R)-4-Isopropyloxazolidin-2-one Reductions: A Comparative Guide to Mosher's Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the absolute configuration of stereogenic centers is a critical step in chemical synthesis and drug discovery. The use of chiral auxiliaries, such as (R)-4-isopropyloxazolidin-2-one, provides a powerful strategy for controlling stereochemistry during carbon-carbon bond formation and reduction reactions. Subsequent determination of the absolute configuration of the resulting chiral alcohol is paramount. This guide provides a comprehensive comparison of Mosher's acid analysis with other methods for this purpose, supported by experimental data and detailed protocols.

Introduction to this compound in Asymmetric Reductions

The Evans' chiral auxiliary, this compound, is widely employed to direct the stereochemical outcome of various transformations, including the reduction of α,β-unsaturated N-acyloxazolidinones. The bulky isopropyl group effectively shields one face of the enolate, leading to highly diastereoselective reactions. Subsequent removal of the auxiliary yields an enantiomerically enriched chiral alcohol. However, unambiguous confirmation of the newly formed stereocenter's absolute configuration is essential.

Mosher's Acid Analysis: The Gold Standard

Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), analysis is a cornerstone NMR-based technique for determining the absolute configuration of chiral secondary alcohols.[1] The method relies on the formation of diastereomeric esters with the (R)- and (S)-enantiomers of MTPA. The anisotropic effect of the phenyl ring in the MTPA moiety leads to distinct chemical shifts in the ¹H NMR spectra of the resulting diastereomers for protons located near the chiral center.

The key principle involves comparing the chemical shift differences (Δδ) between the (S)- and (R)-MTPA esters (Δδ = δS - δR). A consistent pattern of positive and negative Δδ values for protons on either side of the carbinol stereocenter allows for the assignment of its absolute configuration.

Experimental Workflow and Data Analysis

The overall process involves a three-step sequence: diastereoselective reduction, chiral auxiliary cleavage, and Mosher's acid analysis.

Workflow for Absolute Configuration Determination cluster_0 Asymmetric Synthesis cluster_1 Product Isolation cluster_2 Stereochemical Analysis A N-Crotonyl-(R)-4- isopropyloxazolidin-2-one B Diastereoselective Reduction A->B Reducing Agent (e.g., L-Selectride) C N-Acyl Adduct B->C High d.e. D Auxiliary Cleavage C->D LiBH4, H2O E Ethyl (R)-3-hydroxybutyrate D->E F Recovered Auxiliary D->F G Mosher Esterification E->G (R)- & (S)-MTPA-Cl H (R)- & (S)-MTPA Esters G->H I NMR Analysis H->I ¹H NMR J Absolute Configuration Determination I->J Δδ = δS - δR

Figure 1. Experimental workflow from asymmetric reduction to absolute configuration determination.

Illustrative Example: Synthesis of Ethyl (R)-3-hydroxybutyrate

A common application is the diastereoselective reduction of N-crotonyl-(R)-4-isopropyloxazolidin-2-one to afford, after cleavage, ethyl (R)-3-hydroxybutyrate.

Table 1: Representative ¹H NMR Data for (R)- and (S)-MTPA Esters of Ethyl 3-Hydroxybutyrate

Protonδ (S)-MTPA Ester (ppm)δ (R)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
H2 (CH₂)2.752.85-0.10
H3 (CHOH)5.355.30+0.05
H4 (CH₃)1.351.30+0.05
OCH₂CH₃4.204.200.00
OCH₂CH₃1.251.250.00
MTPA-OCH₃3.553.60-0.05

Based on the established model for Mosher's acid analysis, positive Δδ values for the protons on one side of the chiral center (H3 and H4) and negative values on the other (H2) confirm the (R) absolute configuration of the alcohol.

Mosher's Method Logic cluster_R (R)-Alcohol Configuration R_Alcohol Chiral Alcohol (R-configuration) R_MTPA React with (S)- & (R)-MTPA-Cl R_Alcohol->R_MTPA R_Esters Form (S)- and (R)- MTPA Diastereomers R_MTPA->R_Esters R_NMR Acquire ¹H NMR Spectra R_Esters->R_NMR R_Delta Calculate Δδ = δS - δR R_NMR->R_Delta R_Result Protons on right side: Δδ > 0 Protons on left side: Δδ < 0 R_Delta->R_Result

Figure 2. Logic diagram for determining (R)-configuration using Mosher's method.

Comparison with Alternative Methods

While Mosher's acid analysis is highly reliable, other techniques can also be employed for determining the absolute configuration of chiral alcohols.

Table 2: Comparison of Methods for Absolute Configuration Determination

MethodPrincipleAdvantagesDisadvantages
Mosher's Acid Analysis NMR analysis of diastereomeric MTPA esters.[1]Widely applicable, requires small sample amounts, provides unambiguous results.Requires synthesis of two derivatives, NMR analysis can be complex for intricate molecules.
Chiral HPLC/GC Separation of enantiomers on a chiral stationary phase.Can determine enantiomeric excess (ee) and absolute configuration if a standard is available.Requires a suitable chiral column and method development, a standard of known configuration is necessary for assignment.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound or a derivative.Provides definitive absolute configuration.Requires a suitable single crystal, which can be difficult to obtain.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Non-destructive, applicable to solutions and neat liquids.Requires specialized equipment and computational modeling for interpretation.
Competing Enantioselective Conversion (CEC) Kinetic resolution using a chiral catalyst and comparing reaction rates.[2]Simple to perform, uses minimal material, does not require derivatization.Relies on an empirically derived mnemonic, may not be universally applicable.

Experimental Protocols

Diastereoselective Reduction of N-Crotonyl-(R)-4-isopropyloxazolidin-2-one
  • Dissolve N-crotonyl-(R)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add L-Selectride (1.1 eq, 1.0 M in THF) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel.

Cleavage of the Chiral Auxiliary
  • Dissolve the N-acyl adduct (1.0 eq) in a mixture of THF and water (4:1) at 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 eq) portionwise.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the addition of saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude alcohol is purified by chromatography.

Mosher's Esterification
  • In two separate flame-dried NMR tubes, dissolve the chiral alcohol (~1-2 mg) in deuterated chloroform (CDCl₃, ~0.5 mL).

  • To one tube, add (R)-(-)-MTPA chloride (1.2 eq) and a small amount of pyridine (catalytic).

  • To the second tube, add (S)-(+)-MTPA chloride (1.2 eq) and a small amount of pyridine.

  • Seal the tubes and allow the reactions to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC.

  • Acquire ¹H NMR spectra directly from the reaction mixtures.

Conclusion

The diastereoselective reduction of N-acyloxazolidinones derived from this compound is a robust method for accessing chiral alcohols. Mosher's acid analysis remains a powerful and widely accessible technique for the unambiguous determination of the absolute configuration of these products. Its reliability and the straightforward interpretation of the NMR data make it an invaluable tool in asymmetric synthesis. While alternative methods each have their merits, the combination of chiral auxiliary-based synthesis and subsequent Mosher's acid analysis provides a comprehensive and dependable strategy for the preparation and stereochemical assignment of enantiomerically pure alcohols.

References

(R)-4-Isopropyloxazolidin-2-one: A Comparative Guide to Applications and Limitations in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Isopropyloxazolidin-2-one , a prominent member of the Evans' chiral auxiliaries family, has been extensively utilized in asymmetric synthesis to achieve high levels of stereocontrol in the formation of carbon-carbon bonds. Derived from the readily available amino acid (R)-valine, this auxiliary offers a reliable method for introducing chirality. However, its performance and applicability are often weighed against other auxiliaries in the pursuit of optimal yield and stereoselectivity. This guide provides a comprehensive review of its applications, limitations, and a direct comparison with alternative auxiliaries, supported by experimental data and detailed protocols for researchers in organic synthesis and drug development.

Mechanism of Stereocontrol

The stereodirecting power of this compound stems from the steric influence of the isopropyl group at the C4 position. After N-acylation, the corresponding enolate can be formed. The C4 substituent effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less hindered side. In boron-mediated aldol reactions, this is explained by the Zimmerman-Traxler model, which posits a six-membered chair-like transition state where the aldehyde's substituent occupies a pseudo-equatorial position to minimize steric clash, leading to the predictable formation of syn-aldol products.[1][2]

Figure 1: Zimmerman-Traxler model for stereocontrol.

Applications and Performance Data

This compound is employed in a variety of stereoselective transformations, most notably alkylations and aldol reactions. Its performance is often compared to other Evans' auxiliaries bearing different substituents at the C4 position, such as benzyl, phenyl, or tert-butyl groups.

In the asymmetric alkylation of N-acyl derivatives, the diastereoselectivity is generally high. The bulky C4 substituent directs the incoming electrophile to the opposite face of the enolate.

Table 1: Asymmetric Alkylation of N-Propionyl Oxazolidinones [2]

Entry Chiral Auxiliary (R group) Electrophile Base Temp (°C) Yield (%) Diastereomeric Ratio (d.r.)
1 (S)-4-Isopropyl Methyl iodide NaHMDS -78 85 95:5
2 (S)-4-Benzyl Benzyl bromide LDA -78 92 >99:1
3 (R)-4-Phenyl Allyl iodide LHMDS -78 90 98:2

| 4 | (S)-4-Benzyl | Isopropyl iodide | KHMDS | -78 | 75 | >99:1 |

Data sourced from a representative study to illustrate typical performance.[2]

The Evans aldol reaction is a hallmark application, reliably producing syn-aldol adducts with high diastereoselectivity.[1] The choice of Lewis acid (e.g., Bu₂BOTf, TiCl₄) and base is crucial for achieving high selectivity.[2]

Table 2: Asymmetric Aldol Reactions of N-Propionyl Oxazolidinones [2]

Entry Chiral Auxiliary (R group) Aldehyde Lewis Acid / Base Temp (°C) Yield (%) Diastereomeric Ratio (d.r.)
1 (S)-4-Isopropyl Isobutyraldehyde Bu₂BOTf / Et₃N -78 to 0 91 98:2 (syn)
2 (S)-4-Benzyl Benzaldehyde Bu₂BOTf / DIPEA -78 to 0 85 >99:1 (syn)

| 3 | (R)-4-Phenyl | Propionaldehyde | TiCl₄ / DIPEA | -78 to 0 | 88 | 95:5 (syn) |

Data sourced from a representative study to illustrate typical performance.[2]

Limitations and Alternative Auxiliaries

Despite its widespread use, this compound has recognized limitations:

  • Steric Bulk : The isopropyl group, while effective, provides less steric hindrance than a tert-butyl group. This can result in lower diastereoselectivity compared to auxiliaries like (S)-4-tert-butyl-2-oxazolidinone, particularly with less bulky electrophiles or substrates.[3]

  • Cleavage Conditions : Removal of the auxiliary often requires harsh conditions (e.g., LiOH/H₂O₂, LiAlH₄, NaBH₄) which may not be compatible with sensitive functional groups in the product molecule.

  • Crystallinity of Products : Products derived from the isopropyl auxiliary are sometimes oils or low-melting solids, which can complicate purification by recrystallization.

To address these limitations, several alternative auxiliaries have been developed:

  • (S)-4-Benzyl-2-oxazolidinone : Often provides higher diastereoselectivity due to the larger benzyl group.[2]

  • (S)-4-tert-Butyl-2-oxazolidinone : Considered one of the most effective for achieving maximum stereocontrol due to the bulky t-butyl group.

  • "SuperQuat" (5,5-dimethyl-4-iso-propyloxazolidin-2-one) : This modified auxiliary incorporates gem-dimethyl groups at the 5-position, which conformationally biases the 4-isopropyl group to mimic a tert-butyl substituent, leading to enhanced stereocontrol.[3]

  • 4-Isopropyl-5,5-diphenyloxazolidin-2-one : This highly modified auxiliary offers the advantage of producing highly crystalline derivatives, simplifying purification. It is also easily recovered by precipitation after cleavage.[4][5]

G cluster_0 Selection of Evans' Auxiliary Start Need for Asymmetric Synthesis (Alkylation, Aldol, etc.) Auxiliary Choose Chiral Auxiliary Start->Auxiliary Isopropyl This compound - Good selectivity - Readily available Auxiliary->Isopropyl Limitation Is selectivity sufficient? Are products crystalline? Isopropyl->Limitation Benzyl (S)-4-Benzyloxazolidin-2-one - Higher selectivity - Aromatic interactions possible Cleavage Proceed to Cleavage Benzyl->Cleavage SuperQuat SuperQuat / 5,5-Diphenyl Variants - Maximum selectivity - Crystalline products SuperQuat->Cleavage Limitation->Benzyl No Limitation->SuperQuat No Limitation->Cleavage Yes

Figure 2: Decision logic for selecting a suitable chiral auxiliary.

Experimental Protocols

The general workflow for using this compound involves three key steps: N-acylation, the diastereoselective reaction, and cleavage of the auxiliary to yield the chiral product.

G cluster_workflow General Experimental Workflow Acylation Step 1: N-Acylation AsymmetricRxn Step 2: Asymmetric Reaction (e.g., Aldol) Acylation->AsymmetricRxn N-Acyl Adduct Cleavage Step 3: Auxiliary Cleavage AsymmetricRxn->Cleavage Diastereomerically Enriched Adduct Purification Step 4: Purification & Auxiliary Recovery Cleavage->Purification Chiral Product + Recovered Auxiliary

Figure 3: A typical experimental workflow for auxiliary-based synthesis.

This procedure describes the formation of the N-propionyl adduct, a common precursor for aldol and alkylation reactions.

  • Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation : Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise. Stir the resulting lithium salt solution for 30 minutes at -78 °C.[2]

  • Acylation : In a separate flask, prepare a solution of propionyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithium salt at -78 °C.[1]

  • Workup : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

This protocol details a highly diastereoselective syn-aldol reaction.

  • Enolate Formation : To a flame-dried flask under argon, add the N-propionyl-(R)-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to -78 °C.[1]

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of a hindered amine base like N,N-diisopropylethylamine (DIPEA, 1.2 eq).[2]

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30-60 minutes to ensure complete formation of the Z-boron enolate.[1]

  • Aldehyde Addition : Cool the reaction mixture back down to -78 °C. Add the desired aldehyde (1.2 eq), either neat or as a solution in anhydrous CH₂Cl₂, dropwise. Stir at -78 °C for 2-4 hours, then allow to warm to 0 °C over 1 hour.

  • Workup : Quench the reaction by adding a pH 7 phosphate buffer and methanol. Oxidatively remove the boron by adding 30% hydrogen peroxide and stir vigorously. Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

This procedure removes the auxiliary to yield a chiral primary alcohol.

  • Setup : Dissolve the purified N-acyl adduct (1.0 eq) in anhydrous THF or diethyl ether in a flame-dried flask under argon.

  • Reduction : Cool the solution to 0 °C or -78 °C, depending on substrate sensitivity. Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) (2-4 eq) portion-wise.

  • Reaction : Stir the reaction at the chosen temperature until completion (monitored by TLC).

  • Workup : Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). A granular precipitate of aluminum salts will form. Stir for 30 minutes, then filter off the solids, washing thoroughly with an organic solvent. The filtrate contains the desired chiral alcohol and the recovered chiral auxiliary, which can be separated by column chromatography.

References

Benchmarking the performance of (R)-4-Isopropyloxazolidin-2-one in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral auxiliaries, (R)-4-Isopropyloxazolidin-2-one, a derivative of L-valine, stands out as a cornerstone for stereoselective synthesis. Its rigid structure and predictable facial bias have made it an invaluable tool for researchers in academia and the pharmaceutical industry. This guide provides a comparative analysis of its performance in key synthetic transformations—asymmetric alkylation, aldol reactions, and Diels-Alder reactions—benchmarked against other common chiral auxiliaries. The data presented is supported by detailed experimental protocols to facilitate replication and further investigation.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for creating stereogenic centers. The bulky isopropyl group of this compound effectively shields one face of the enolate, directing incoming electrophiles to the opposite side, thus affording high levels of diastereoselectivity.

A common alternative to the valine-derived auxiliary is the phenylalanine-derived (S)-4-benzyl-2-oxazolidinone. The choice between these auxiliaries can influence the outcome of the reaction, particularly concerning yield and the degree of stereocontrol.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation

Chiral AuxiliarySubstrateElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio
This compound N-PropionylBenzyl BromideLDATHF-7885-95>99:1
(S)-4-Benzyl-2-oxazolidinoneN-PropionylBenzyl BromideLDATHF-7894≥99
(S)-4-Benzyl-2-oxazolidinoneN-PropionylIsopropyl IodideKHMDSToluene-7875>99:1
(R)-4-Phenyloxazolidin-2-oneN-PropionylAllyl IodideLHMDSTHF-789098:2

Data compiled from multiple sources; conditions and yields are representative.

The data indicates that both this compound and (S)-4-benzyl-2-oxazolidinone provide excellent diastereoselectivity in asymmetric alkylations. The choice of auxiliary may be guided by factors such as the nature of the electrophile and desired crystalline properties of the product.

Experimental Workflow: Asymmetric Alkylation

Asymmetric Alkylation Workflow cluster_prep N-Acylation cluster_alkylation Alkylation cluster_cleavage Auxiliary Cleavage Aux This compound Base1 n-BuLi, THF, -78 °C NAcyl N-Propionyl-(R)-4-isopropyloxazolidin-2-one Aux->NAcyl 1. n-BuLi 2. Propionyl Chloride AcylCl Propionyl Chloride Base2 LDA, THF, -78 °C Product Alkylated Product NAcyl->Product 1. LDA 2. Benzyl Bromide Electrophile Benzyl Bromide Cleavage LiOH, H₂O₂ Product->Cleavage Acid Chiral Carboxylic Acid Product->Acid Cleavage Cleavage->Acid RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for asymmetric alkylation using this compound.

Asymmetric Aldol Reaction

The Evans aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The reaction proceeds through a Zimmerman-Traxler transition state, where the metal enolate forms a six-membered chair-like structure with the aldehyde. The substituent on the oxazolidinone auxiliary dictates the facial selectivity of the aldehyde approach, leading to the formation of specific syn- or anti-aldol products.

Boron enolates, in particular, are known to provide very high levels of "Evans syn" selectivity.

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliarySubstrateAldehydeReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
This compound N-PropionylIsobutyraldehydeBu₂BOTf, DIPEACH₂Cl₂-78 to 080>99:1
This compound N-PropionylBenzaldehydeBu₂BOTf, DIPEACH₂Cl₂-78 to 095>99:1
(S)-4-Benzyl-2-oxazolidinoneN-PropionylPropionaldehydeBu₂BOTf, DIPEACH₂Cl₂-78 to 08595:5
(S)-4-Benzyl-2-oxazolidinoneN-PropionylAcetaldehydeSn(OTf)₂, N-EthylpiperidineCH₂Cl₂-78 to 07598:2

Data is illustrative and compiled from various sources, representing typical outcomes.

The isopropyl-substituted auxiliary consistently delivers exceptional levels of syn-selectivity in boron-mediated aldol reactions.

Experimental Workflow: Asymmetric Aldol Reaction

Asymmetric Aldol Reaction Workflow cluster_enolization Enolate Formation cluster_aldol Aldol Addition cluster_workup Workup & Cleavage NAcyl N-Propionyl-(R)-4-isopropyloxazolidin-2-one Enolization Bu₂BOTf, DIPEA, CH₂Cl₂, 0 °C Enolate Boron Enolate NAcyl->Enolate Enolization Aldehyde Aldehyde Adduct Aldol Adduct Enolate->Adduct Aldehyde Addition, -78 °C Workup H₂O₂, MeOH Alcohol Chiral 1,3-Diol Adduct->Alcohol Workup & Cleavage Cleavage LiBH₄ or other

Caption: Workflow for an asymmetric Evans aldol reaction.

Asymmetric Diels-Alder Reaction

In the Diels-Alder reaction, N-acryloyl derivatives of chiral oxazolidinones serve as effective dienophiles, enabling the enantioselective formation of six-membered rings. The stereochemical outcome is influenced by the coordination of a Lewis acid to the carbonyl oxygen atoms of the N-acyloxazolidinone, which locks the conformation and presents a sterically biased face to the incoming diene.

The choice of chiral auxiliary can influence not only the facial selectivity but also the endo/exo selectivity of the cycloaddition.

Table 3: Comparison of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis AcidTemp (°C)Yield (%)endo:exo RatioDiastereomeric Excess (de, %)
This compound N-AcryloylCyclopentadieneEt₂AlCl-7885>95:5>90
(S)-4-Benzyl-2-oxazolidinoneN-AcryloylCyclopentadieneEt₂AlCl-7890>95:5>95
(1R,2S)-1-Amino-2-indanol derivedN-AcryloylCyclopentadieneTiCl₄07096:4 (endo)92

Data is compiled from various sources and represents typical results.

Both isopropyl and benzyl-substituted oxazolidinones are highly effective in promoting facial selectivity in Diels-Alder reactions, with the benzyl-substituted auxiliary sometimes offering slightly higher diastereoselectivity.

Experimental Workflow: Asymmetric Diels-Alder Reaction

Asymmetric Diels-Alder Workflow cluster_dienophile_prep Dienophile Preparation cluster_cycloaddition Cycloaddition cluster_cleavage_da Auxiliary Removal Aux This compound AcryloylCl Acryloyl Chloride Dienophile N-Acryloyl Auxiliary Aux->Dienophile Acylation Diene Cyclopentadiene Cycloadduct Diels-Alder Adduct Dienophile->Cycloadduct Diene + Lewis Acid LewisAcid Et₂AlCl, CH₂Cl₂, -78 °C Cleavage LiAlH₄ Product Chiral Cyclohexene Derivative Cycloadduct->Product Cleavage

Caption: Workflow for an asymmetric Diels-Alder reaction.

Experimental Protocols

N-Acylation of this compound
  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride) (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Asymmetric Alkylation Protocol
  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acyl-(R)-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 1 hour to form the enolate.

  • Add the electrophile (e.g., benzyl bromide) (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Asymmetric Boron-Mediated Aldol Reaction Protocol
  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(R)-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to ensure complete enolization.

  • Cool the reaction mixture down to -78 °C.

  • Add the aldehyde (1.2 eq), either neat or as a solution in anhydrous CH₂Cl₂, dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the addition of a phosphate buffer (pH 7), followed by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the aldol adduct by flash column chromatography.

Asymmetric Diels-Alder Reaction Protocol
  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-acryloyl-(R)-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C.

  • Add the Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl) (1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the Diels-Alder adduct by flash column chromatography.

Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed under various conditions to afford different functional groups.

  • To form a carboxylic acid: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • To form an ester: Sodium methoxide in methanol.

  • To form an alcohol: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

  • To form a Weinreb amide: Trimethylaluminum and the desired amine hydrochloride salt.

The choice of cleavage method depends on the desired final product and the stability of the molecule. Following cleavage, the chiral auxiliary can often be recovered and recycled.

The Evolution of Asymmetric Control: A Comparative Guide to Second-Generation Evans-Type Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, Evans-type chiral auxiliaries have long been a cornerstone for the reliable and predictable installation of stereocenters.[1][2] The seminal oxazolidinone-based auxiliaries, derived from readily available amino alcohols like valinol and phenylalaninol, have proven robust in a multitude of C-C bond-forming reactions, particularly alkylations and aldol additions.[3][4] However, the pursuit of enhanced stereoselectivity, broader substrate scope, and access to a wider range of stereoisomers has spurred the development of "second-generation" Evans-type auxiliaries. This guide provides a comparative analysis of these evolved auxiliaries against their first-generation counterparts, supported by experimental data, detailed protocols, and a visualization of the synthetic workflow.

First-Generation vs. Second-Generation Auxiliaries: A Performance Benchmark

Table 1: Comparative Performance in Asymmetric Alkylation
Auxiliary TypeSubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
First-Generation
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylBenzyl bromide>99:185-95[8]
(4S)-4-benzyl-2-oxazolidinoneN-propionylAllyl bromide95:588[9]
Second-Generation
Thiazolidine thioneN-propionylMethyl iodide>98:290[5]
L-Val-SuperQuatN-butanoylMethyl iodide98:2-[6]
Table 2: Comparative Performance in Asymmetric Aldol Reactions
Auxiliary TypeSubstrateAldehydeProduct StereochemistryDiastereomeric Ratio (d.r.)Yield (%)Reference
First-Generation
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionylIsobutyraldehydesyn>99:180-90[4]
Second-Generation
Thiazolidine thione (with TiCl₄, 1 equiv. sparteine)N-propionylBenzaldehydenon-Evans syn97:385[5]
Oxazolidinone (with MgCl₂)N-propionylBenzaldehydeanti95:580[5]
(S)-4-benzyl-2-oxazolidinoneN-crotonylBenzaldehydesyn98:291[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. The following protocols are representative of the key transformations discussed.

Protocol 1: Asymmetric Alkylation of a First-Generation N-Acyl Oxazolidinone
  • Acylation: To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv) dropwise. The solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 equiv). The reaction is stirred for 1 hour at -78 °C and then warmed to 0 °C for 30 minutes before quenching with saturated aqueous ammonium chloride.

  • Enolate Formation and Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 equiv) is then added, and the reaction is stirred for 2-4 hours at -78 °C.

  • Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the alkylated product.[9]

Protocol 2: Stereodivergent Aldol Reaction with a Second-Generation System
  • "Non-Evans Syn" Aldol Reaction: To a solution of the N-acyl thiazolidine thione (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C is added TiCl₄ (1.1 equiv). After stirring for 5 minutes, (-)-sparteine (1.0 equiv) is added, and the mixture is stirred for 30 minutes. The aldehyde (1.2 equiv) is then added, and the reaction is stirred for 2-4 hours at -78 °C.

  • "Anti" Aldol Reaction: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added MgCl₂ (1.2 equiv) and triethylamine (2.5 equiv). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equiv) is added, and the reaction is stirred for 3 hours at -78 °C and then for 1 hour at 0 °C.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Hydrolytic Cleavage: The N-acyl oxazolidinone (1.0 equiv) is dissolved in a mixture of THF and water (4:1, 0.2 M). The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 equiv) is added, followed by aqueous lithium hydroxide (2.0 equiv). The mixture is stirred at 0 °C for 2-4 hours. The reaction is then quenched by the addition of aqueous sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired carboxylic acid is isolated from the aqueous layer after acidification and extraction.[11][12]

Visualization of the Synthetic Workflow

The following diagrams illustrate the general workflow for asymmetric synthesis using Evans-type chiral auxiliaries and the divergent pathways enabled by second-generation systems.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Asymmetric Transformation cluster_end Products & Recovery Prochiral Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral Substrate->Attachment Chiral Auxiliary Chiral Auxiliary Chiral Auxiliary->Attachment Diastereoselective\nReaction Diastereoselective Reaction Attachment->Diastereoselective\nReaction Cleavage Cleavage of Auxiliary Diastereoselective\nReaction->Cleavage Enantiopure Product Enantiopure Product Cleavage->Enantiopure Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

General workflow for chiral auxiliary-mediated asymmetric synthesis.

Divergent stereochemical outcomes in aldol reactions.

Conclusion

The development of second-generation Evans-type chiral auxiliaries has significantly expanded the toolbox for asymmetric synthesis. While the original oxazolidinones remain highly reliable and effective, these newer auxiliaries offer avenues for improved stereoselectivity and, most importantly, access to a broader range of product stereoisomers. The ability to achieve "non-Evans syn" and "anti" aldol products through careful selection of the auxiliary and reaction conditions underscores the sophistication and versatility of modern chiral auxiliary-based methods. For researchers in drug development and natural product synthesis, these advancements provide greater flexibility and efficiency in the construction of complex chiral molecules.

References

Kinetic resolution studies using (R)-4-Isopropyloxazolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety. Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other, is a powerful strategy for accessing such chiral molecules. This guide provides a comparative overview of methodologies for the kinetic resolution of racemic secondary alcohols, with a conceptual exploration of using (R)-4-isopropyloxazolidin-2-one derivatives and a data-driven comparison of established enzymatic and organocatalytic alternatives.

Conceptual Framework: Kinetic Resolution via Acylation with an this compound Derivative

This compound is a well-established chiral auxiliary, widely employed in asymmetric synthesis to direct the stereochemical outcome of reactions. Its derivatives, particularly N-acyl derivatives, can theoretically be used as chiral acylating agents in the kinetic resolution of racemic alcohols.

The underlying principle involves the differential rate of acylation of the two alcohol enantiomers by the chiral N-acyl-(R)-4-isopropyloxazolidin-2-one. The steric and electronic properties of the chiral auxiliary would create diastereomeric transition states with different energy levels when interacting with the (R) and (S) enantiomers of the alcohol. This energy difference would lead to one enantiomer being acylated more rapidly, allowing for the separation of the faster-reacting acylated product from the unreacted, slower-reacting alcohol enantiomer.

Due to a lack of specific published data on the kinetic resolution of secondary alcohols using N-acyl-(R)-4-isopropyloxazolidin-2-one derivatives, a direct, data-driven comparison is not feasible at this time. However, the logical workflow for such a process is depicted below.

rac_alcohol Racemic Secondary Alcohol ((R)- and (S)-enantiomers) reaction Diastereoselective Acylation rac_alcohol->reaction chiral_acyl N-Acyl-(R)-4-isopropyloxazolidin-2-one chiral_acyl->reaction separation Separation (e.g., Chromatography) reaction->separation ester (S)-Ester (product from faster reacting enantiomer) separation->ester unreacted_alcohol (R)-Alcohol (unreacted, slower reacting enantiomer) separation->unreacted_alcohol hydrolysis Hydrolysis ester->hydrolysis resolved_alcohol (S)-Alcohol hydrolysis->resolved_alcohol auxiliary Recovered Chiral Auxiliary hydrolysis->auxiliary

Conceptual workflow for kinetic resolution using a chiral oxazolidinone derivative.

Comparative Performance of Alternative Methods for the Kinetic Resolution of 1-Phenylethanol

To provide a practical comparison, we will focus on the kinetic resolution of a model racemic secondary alcohol, 1-phenylethanol, using two well-documented and highly effective methods: lipase-catalyzed acylation and chiral phosphine-catalyzed acylation.

MethodCatalyst/ReagentAcylating AgentSolventTemp. (°C)Time (h)Conversion (%)e.e. of Unreacted Alcohol (%)e.e. of Product (%)Selectivity (s)
Lipase-Catalyzed Resolution Novozym 435 (Immobilized Candida antarctica Lipase B)Vinyl acetaten-Hexane421.25~50>99~99>200
Chiral Phosphine-Catalyzed Resolution Chiral Phosphine (e.g., Vedejs' catalyst)Isobutyric anhydrideHeptane-40-~50HighHigh32 - 82

Note: The data presented is a summary from various literature sources and specific results may vary based on precise reaction conditions.

Experimental Protocols

Lipase-Catalyzed Kinetic Resolution of (R,S)-1-Phenylethanol

This protocol is adapted from studies optimizing the enzymatic resolution of 1-phenylethanol.[1]

Materials:

  • (R,S)-1-Phenylethanol (1.0 eq)

  • Novozym 435 (immobilized Candida antarctica lipase B) (e.g., 10-20 mg/mL)

  • Vinyl acetate (2.0 eq)

  • n-Hexane (solvent)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a sealed reaction vessel, add (R,S)-1-phenylethanol and n-hexane.

  • Add Novozym 435 to the solution.

  • Add vinyl acetate to the reaction mixture.

  • Stir the mixture at a constant temperature (e.g., 42 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The filtrate, containing the unreacted (S)-1-phenylethanol and the product (R)-1-phenylethyl acetate, can be separated by column chromatography.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Separation rac_alcohol Add (R,S)-1-Phenylethanol to n-Hexane add_lipase Add Novozym 435 rac_alcohol->add_lipase add_acyl Add Vinyl Acetate add_lipase->add_acyl stir Stir at 42 °C add_acyl->stir monitor Monitor by Chiral GC/HPLC stir->monitor filter_enzyme Filter to remove Lipase monitor->filter_enzyme At ~50% conversion separate Separate Alcohol and Ester by Chromatography filter_enzyme->separate

Workflow for lipase-catalyzed kinetic resolution of 1-phenylethanol.
Chiral Phosphine-Catalyzed Kinetic Resolution of a Secondary Alcohol

This generalized protocol is based on the work of Vedejs and others in the field of chiral phosphine catalysis.

Materials:

  • Racemic secondary alcohol (1.0 eq)

  • Chiral phosphine catalyst (e.g., 5-10 mol%)

  • Isobutyric anhydride (0.6 eq)

  • Heptane (solvent)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Under an inert atmosphere, dissolve the racemic secondary alcohol and the chiral phosphine catalyst in heptane in a flame-dried flask.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).

  • Slowly add isobutyric anhydride to the cooled solution.

  • Stir the reaction at this temperature and monitor its progress by chiral GC or HPLC.

  • Upon reaching approximately 50% conversion, quench the reaction (e.g., with methanol).

  • Allow the mixture to warm to room temperature.

  • The unreacted alcohol and the formed ester can be separated by column chromatography.

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Separation dissolve Dissolve Racemic Alcohol and Chiral Phosphine in Heptane cool Cool to -40 °C dissolve->cool add_anhydride Add Isobutyric Anhydride cool->add_anhydride stir Stir at -40 °C add_anhydride->stir monitor Monitor by Chiral GC/HPLC stir->monitor quench Quench Reaction monitor->quench At ~50% conversion separate Separate Alcohol and Ester by Chromatography quench->separate

Workflow for chiral phosphine-catalyzed kinetic resolution.

Conclusion

While the direct application of this compound derivatives in the kinetic resolution of secondary alcohols remains an area for further exploration, established methods offer robust and highly selective alternatives. Enzymatic resolutions, particularly with immobilized lipases like Novozym 435, are often characterized by exceptional selectivity, mild reaction conditions, and the environmental benefits of biocatalysis. Non-enzymatic methods, such as those employing chiral phosphine catalysts, provide a valuable alternative, offering high selectivity for a range of substrates under organocatalytic conditions. The choice of method will ultimately depend on the specific substrate, desired scale, and economic and environmental considerations of the synthetic campaign.

References

Safety Operating Guide

Proper Disposal of (R)-4-Isopropyloxazolidin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring personnel safety and environmental protection within research and drug development laboratories. This document provides a comprehensive, step-by-step guide for the safe disposal of (R)-4-Isopropyloxazolidin-2-one, a commonly used chiral auxiliary. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is a white solid that may cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is essential to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE) to prevent exposure.[1][2] While not regulated as a hazardous material for transport, it must be disposed of as chemical waste in accordance with local, regional, and national regulations.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Chemical safety goggles or glasses with side-shields meeting standards such as NIOSH (US) or EN 166 (EU).[1][2]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[1][2]
Skin and Body Protection Laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[2][4]
Respiratory Protection A respirator with a particle filter may be required if dust or aerosols are generated. Use is generally not needed under normal conditions with adequate ventilation.[2][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation and Collection

Proper segregation of waste is the first and most critical step. Do not mix incompatible waste streams.

  • Solid Waste: Collect any surplus or non-recyclable solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[4]

  • Contaminated Materials: All materials that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated gloves, must be placed in the same designated hazardous waste container as the solid waste.[1][4]

  • Solutions: If this compound is dissolved in a solvent, it should be disposed of as a separate liquid chemical waste stream. The container must be compatible with the solvent used and clearly labeled with all chemical components and their approximate concentrations.[5][6]

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5] After proper rinsing, the empty container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.[5]

Table 2: Waste Stream Segregation for this compound

Waste TypeContainer TypeLabeling Requirements
Solid this compound and Contaminated Labware Sealable, chemically compatible container (e.g., HDPE pail or drum).[4]"Hazardous Waste," "this compound," and any other relevant hazard warnings.[6]
Solutions of this compound Sealable, chemically compatible container (e.g., glass or HDPE bottle).[5]"Hazardous Waste," list of all chemical components with concentrations, and appropriate hazard warnings.[5][6]
Rinsate from Empty Containers Sealable, chemically compatible container (e.g., glass or HDPE bottle).[5]"Hazardous Waste," list of all chemical components with concentrations, and appropriate hazard warnings.[5][6]

Step 2: Storage of Chemical Waste

  • Store all waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1][6]

  • Ensure all containers are tightly sealed to prevent leaks or spills.[1]

  • Do not overfill waste containers; leave at least 10% headspace to allow for expansion.[5]

Step 3: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed disposal company or your institution's Environmental Health and Safety (EHS) office.[1][7]

  • Never dispose of this compound or its solutions down the drain or in regular trash.[2][8]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Surplus Chemical, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid container_waste Empty Original Container waste_type->container_waste Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Suitable Solvent container_waste->triple_rinse store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Guidelines triple_rinse->dispose_container collect_rinsate->store_waste final_disposal Arrange for Pickup by Licensed Disposal Company / EHS store_waste->final_disposal end End of Disposal Process final_disposal->end

Caption: Disposal workflow for this compound.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling (R)-4-Isopropyloxazolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-4-Isopropyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, storage, and disposal of this compound, a key reagent in chiral synthesis. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and Transfer Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves. It is recommended to double-glove.N95 (US) or equivalent dust mask/respirator.[1]Laboratory coat.
In-Solution Handling (e.g., reaction setup, workup) Chemical splash goggles.Nitrile or neoprene gloves.Not generally required if handled in a fume hood.Laboratory coat.
Large-Scale Operations or Potential for Aerosolization Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Half-mask or full-face respirator with appropriate cartridges.Chemical-resistant apron over a laboratory coat.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.N95 (US) or equivalent dust mask/respirator.Laboratory coat and shoe covers.
Handling and Storage Procedures

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

General Handling:

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Management Workflow

The following diagram outlines the logical workflow for managing spills and the disposal of this compound.

Workflow for Spill and Disposal Management cluster_spill Spill Response cluster_disposal Chemical Disposal spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain_spill Contain Spill don_ppe->contain_spill cleanup Clean Up Spill contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste collect_waste Collect Chemical Waste dispose_waste->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste dispose_via_service Dispose via Licensed Service store_waste->dispose_via_service

Caption: Workflow for Spill and Disposal Management of this compound.

Experimental Protocols

Spill Cleanup Protocol for Solid this compound

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Don Appropriate PPE: Before beginning cleanup, put on the recommended PPE for spill cleanup as detailed in the table above.

  • Contain the Spill: If it is a large spill, create a dike around the spill using an inert absorbent material to prevent it from spreading.

  • Clean Up the Spill:

    • Carefully scoop the solid material into a designated waste container. Avoid creating dust.

    • For any remaining residue, gently wipe the area with a damp cloth or paper towel. Be careful not to create a solution that could spread.

  • Decontaminate the Area: Wash the spill area with soap and water.

  • Dispose of Contaminated Materials: Place all contaminated materials, including the scooped-up solid, used cloths, and disposable PPE, into a sealed and properly labeled hazardous waste container.

Disposal Protocol

The disposal of this compound and its contaminated waste must be conducted in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste material (spilled chemical, contaminated consumables) in a clearly labeled, sealed, and compatible waste container.

  • Labeling:

    • Label the waste container with the full chemical name: "this compound" and indicate that it is chemical waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-Isopropyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-4-Isopropyloxazolidin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。